Product packaging for Linoleic Acid(Cat. No.:CAS No. 506-21-8)

Linoleic Acid

Cat. No.: B164012
CAS No.: 506-21-8
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Linoelaidic acid is a conjugated trans-fatty acid and a geometric isomer of linoleic acid, characterized by its (9E,12E)-9,12-octadecadienoic acid structure . In scientific research, it serves as a critical tool for studying the biological effects of industrial trans-fats. Recent investigations have revealed its dual role in modulating disease pathways. A 2023 study demonstrated its potent anti-cancer activity against human breast cancer cell lines (MCF-7), where it induced apoptosis via reactive oxygen species (ROS) generation and the activation of caspase proteins . Conversely, a 2024 in vivo study highlighted its detrimental effects on metabolic health, showing that dietary linoelaidic acid promotes hepatic triglyceride accumulation, increases oxidative stress, and stimulates liver inflammation through the NF-κB and MAPK signaling pathways . These contrasting findings make it a valuable compound for exploring the complex roles of lipids in cellular signaling, cytotoxicity, and metabolic dysregulation. Researchers utilize linoelaidic acid to model trans-fat-induced pathophysiology and to probe novel mechanisms for targeting cancer and inflammatory diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B164012 Linoleic Acid CAS No. 506-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQOLUKZRVURQ-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name linoleic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Linoleic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7049-66-3, 30175-49-6, 67922-65-0
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7049-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30175-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67922-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2025505
Record name Linoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 9,12-Octadecadienoic acid (9Z,12Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Linoleic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5844
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Linoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Linoleic and linolenic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linoleic and linolenic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linoleic and linolenic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C
Record name Linoleic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5844
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless oil, Colorless to straw-colored liquid

CAS No.

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Linoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dilinoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6144-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linolelaidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14C-Linoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080969375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linoleic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name linoleic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,12-Octadecadienoic acid (9Z,12Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Linoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Linoleic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,12-Octadecadienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oils, grape
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINOLEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

23 °F (NTP, 1992), -6.9 °C, -8.5 °C
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of Linoleic Acid in the Architecture and Function of Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a fundamental constituent of cellular membranes, critically influencing their structural integrity and functional dynamics. As an essential fatty acid, it cannot be synthesized by mammals and must be acquired through diet.[1] Its integration into membrane phospholipids profoundly shapes the biophysical characteristics of the membrane, including fluidity, permeability, and thickness.[1] Moreover, this compound serves as a crucial precursor to a diverse array of potent signaling molecules, primarily the eicosanoids, which are key regulators of numerous physiological and pathological processes. This technical guide provides a comprehensive examination of the multifaceted roles of this compound within cellular membranes, detailing its structural importance, its function as a signaling nexus, and the experimental methodologies used to investigate its complex functions.

Structural and Biophysical Impact of this compound on Cell Membranes

The unique chemical structure of this compound, an 18-carbon fatty acid with two cis double bonds (C18:2, n-6), introduces significant kinks in its acyl chain. When esterified into phospholipids, these kinks disrupt the tight, ordered packing of adjacent saturated fatty acids, thereby increasing the fluidity of the cell membrane.[1] This modulation of membrane fluidity is paramount for the proper function of embedded proteins, such as receptors, enzymes, and ion channels, by facilitating their lateral diffusion and enabling the conformational changes necessary for their activity.

Influence on Membrane Fluidity

The incorporation of this compound into membrane phospholipids leads to a more dynamic and fluid membrane environment.[1][2] This is a critical adaptive response, particularly to temperature changes, as an increase in unsaturated fatty acids helps to maintain necessary membrane fluidity at lower temperatures.[1] The degree of unsaturation in fatty acid chains is a key determinant of membrane fluidity; however, studies have shown that not all unsaturated fatty acids have the same effect. For instance, fatty acids with four or more double bonds, such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), have been shown to increase membrane fluidity and the secretion of soluble amyloid precursor protein α (sAPPα), whereas this compound (with two double bonds) did not show a similar effect in one study on neuroblastoma cells.[3]

Modulation of Membrane Permeability and Thickness

The altered packing of phospholipids due to the presence of this compound also influences membrane permeability and thickness. Membranes with a higher content of polyunsaturated fatty acids, like this compound, tend to be thinner and may exhibit increased permeability to water, ions, and other small molecules compared to membranes rich in saturated fatty acids.[4] However, the effects can be complex. For example, some studies on conjugated this compound (CLA) isomers have shown that they can reduce the permeability and fluidity of adipose plasma membranes.[5] Furthermore, exposure of cultured endothelial cells to this compound has been observed to cause a concentration-dependent and reversible increase in albumin transfer across the cell monolayer, suggesting an increase in permeability.[6]

Quantitative Data on this compound in Cell Membranes

The following tables summarize quantitative data from various studies on the composition of this compound in cell membranes and its effects on membrane properties.

Table 1: this compound Content in Red Blood Cell and Carotid Plaque Phospholipids

Sample SourcePatient GroupThis compound (C18:2n6) StatusAssociation with Symptomatic Carotid Artery Disease
Red Blood CellsSymptomatic Carotid Artery Disease (n=22)Inversely RelatedOdds Ratio: 0.116 (for each 1-SD increase)[7]
Asymptomatic Carotid Artery Disease (n=23)
Carotid Plaque PhospholipidsSymptomatic & AsymptomaticSimilar inverse relationship observedData not quantified in the same manner[7]

Table 2: Fatty Acid Composition in Erythrocyte Membrane Phospholipids in Inflammatory Bowel Disease

Fatty AcidControl (n=31)Ulcerative Colitis (UC) (n=29)Crohn's Disease (CD) (n=20)
This compoundLowerSignificantly HigherSignificantly Higher[8]
n-6 Fatty AcidsLowerSignificantly HigherSignificantly Higher[8]

Table 3: Effect of Fatty Acid Supplementation on Human Respiratory Epithelial Cell Membrane Phospholipids

Fatty Acid SupplementConcentration RangeMaximum Incorporation into Membrane Phospholipids
This compound (LA)5-150 µg/mL~20-30% of total fatty acids[9]
Alpha-Linolenic Acid (ALA)5-150 µg/mL~20-30% of total fatty acids[9][10]

This compound as a Precursor to Signaling Molecules

Beyond its structural role, this compound is a critical precursor for the synthesis of arachidonic acid (AA), which is then converted into a wide range of biologically active signaling molecules known as eicosanoids.[2][11] This metabolic cascade is central to inflammatory processes, immune responses, and blood clotting.[2]

The conversion of this compound to arachidonic acid is a multi-step enzymatic process. This pathway highlights the importance of dietary this compound in maintaining a balance between pro-inflammatory and anti-inflammatory signaling.[2]

Signaling Pathway of this compound to Eicosanoids

Linoleic_Acid_Signaling cluster_enzymes Enzymatic Conversions LA This compound (LA) (from diet) delta6_desaturase Δ6-desaturase LA->delta6_desaturase GLA Gamma-Linolenic Acid (GLA) elongase Elongase GLA->elongase DGLA Dihomo-Gamma-Linolenic Acid (DGLA) delta5_desaturase Δ5-desaturase DGLA->delta5_desaturase AA Arachidonic Acid (AA) COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (e.g., PGE2, PGD2) PGH2->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) PGH2->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB4) delta6_desaturase->GLA elongase->DGLA delta5_desaturase->AA COX->PGH2 LOX->Leukotrienes Prostacyclin_Synthase Prostacyclin Synthase Thromboxane_Synthase Thromboxane Synthase

Caption: Metabolic pathway of this compound to arachidonic acid and eicosanoids.

Experimental Protocols

Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the quantitative analysis of fatty acids, including this compound, in biological samples.

a. Sample Preparation:

  • For cultured cells, wash the cell pellet 2-3 times with a suitable buffer like phosphate-buffered saline (PBS) or an ammonium acetate solution.[12]

  • For tissues, flash freeze in liquid nitrogen and pulverize the sample.[13]

  • Record the starting weight or cell number for normalization.

b. Lipid Extraction (Folch Method):

  • Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol.[13]

  • Add an appropriate internal standard for quantification.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.[13]

c. Fatty Acid Methyl Ester (FAME) Derivatization:

  • Resuspend the dried lipid extract in a solution of methanol and a catalyst (e.g., BF3 or HCl).

  • Heat the mixture to convert fatty acids to their more volatile methyl esters.

d. GC-MS Analysis:

  • Inject the FAMEs onto a GC column (e.g., a fused silica capillary column).[14]

  • Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

  • The separated compounds are then ionized and detected by a mass spectrometer.

  • Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.[14]

Workflow for Lipid Analysis

Lipid_Analysis_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization FAME Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing and Quantification GCMS->Data

Caption: General workflow for the analysis of fatty acid composition.

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This method utilizes a fluorescent probe to measure the rotational mobility of molecules within the lipid bilayer, which is inversely related to membrane fluidity.

a. Probe Selection and Labeling:

  • Commonly used probes include 1,6-diphenyl-1,3,5-hexatriene (DPH) and its cationic derivative trimethylammonium-DPH (TMA-DPH).[15] DPH partitions into the hydrophobic core of the membrane, while TMA-DPH anchors at the lipid-water interface.[15]

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., tetrahydrofuran or ethanol).

  • Incubate the cells or isolated membranes with the probe at a specific concentration and temperature to allow for its incorporation into the membrane.

b. Fluorescence Polarization Measurement:

  • Use a spectrofluorometer equipped with polarizers.

  • Excite the sample with vertically polarized light at the probe's excitation wavelength.

  • Measure the fluorescence emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane.[16]

c. Calculation of Anisotropy (r):

  • Anisotropy is calculated using the following formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.

  • A lower anisotropy value indicates higher rotational mobility of the probe and thus, higher membrane fluidity.[16]

Principle of Fluorescence Anisotropy

Fluorescence_Anisotropy cluster_excitation Excitation cluster_sample Sample cluster_emission Emission cluster_detector Detection & Calculation ExcitationLight Vertically Polarized Excitation Light Membrane Membrane with Fluorescent Probe ExcitationLight->Membrane Parallel Parallel Emission (I||) Membrane->Parallel Perpendicular Perpendicular Emission (I⊥) Membrane->Perpendicular Detector Detector Parallel->Detector Perpendicular->Detector Calculation Anisotropy (r) Calculation (Inverse of Fluidity) Detector->Calculation

Caption: Conceptual diagram of measuring membrane fluidity via fluorescence anisotropy.

Conclusion

This compound is an indispensable component of cellular membranes, exerting profound effects on their structure and function. Its role extends from modulating the fundamental biophysical properties of the membrane, such as fluidity and permeability, to serving as a key precursor for a complex network of signaling molecules that regulate a vast array of cellular processes. A thorough understanding of the intricate roles of this compound in cell membranes is crucial for researchers in various fields, including cell biology, biochemistry, and pharmacology, and is of particular importance for the development of therapeutic strategies targeting membrane-associated processes and signaling pathways. The experimental protocols detailed herein provide a robust framework for the continued investigation of the multifaceted contributions of this compound to cellular health and disease.

References

Linoleic Acid as an Essential Fatty Acid Precursor: A Technical Guide to its Metabolism, Analysis, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, is an indispensable component of the human diet, classified as an essential fatty acid because the human body cannot synthesize it de novo.[1][2] Its essentiality stems from its role as a precursor to a cascade of bioactive signaling molecules and as a structural component of cellular membranes. This technical guide provides an in-depth exploration of the metabolic conversion of this compound into arachidonic acid (AA) and the subsequent generation of eicosanoids. It further details the experimental protocols for the analysis of these fatty acids and presents key quantitative data relevant to researchers and professionals in the field of drug development and life sciences.

Metabolic Pathway of this compound

The conversion of this compound to arachidonic acid is a multi-step enzymatic process occurring primarily in the endoplasmic reticulum of cells. This pathway involves a series of desaturation and elongation reactions catalyzed by specific enzymes.

Conversion to Arachidonic Acid

The metabolic cascade begins with the desaturation of this compound to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase (Δ6D) . This is considered the rate-limiting step in this pathway.[3] Subsequently, GLA is elongated by elongase 5 (ELOVL5) to form dihomo-gamma-linolenic acid (DGLA). The final desaturation step is catalyzed by delta-5-desaturase (Δ5D) , which converts DGLA into arachidonic acid (AA).[4]

Eicosanoid Synthesis

Once synthesized, arachidonic acid is incorporated into the phospholipids of cell membranes.[5] Upon cellular stimulation by various stimuli, AA is liberated from the membrane by the action of phospholipase A2 (PLA2).[6] Free arachidonic acid then serves as a substrate for three major enzymatic pathways that produce a diverse array of potent signaling molecules known as eicosanoids:

  • Cyclooxygenase (COX) Pathway: This pathway, involving COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2), which are key mediators of inflammation, pain, fever, and platelet aggregation.[7][8]

  • Lipoxygenase (LOX) Pathway: The LOX pathway produces leukotrienes (e.g., LTB4, LTC4) and lipoxins, which are involved in inflammatory and allergic responses.[8]

  • Cytochrome P450 (CYP) Pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in regulating vascular tone and inflammation.[9]

The intricate signaling pathways originating from this compound are visualized in the following diagrams.

Linoleic_Acid_Metabolism cluster_eicosanoids Eicosanoids LA This compound (18:2n-6) GLA γ-Linolenic Acid (GLA, 18:3n-6) LA->GLA Δ6-Desaturase (FADS2) DGLA Dihomo-γ-Linolenic Acid (DGLA, 20:3n-6) GLA->DGLA Elongase (ELOVL5) AA Arachidonic Acid (AA, 20:4n-6) DGLA->AA Δ5-Desaturase (FADS1) Prostaglandins Prostaglandins AA->Prostaglandins COX Pathway Thromboxanes Thromboxanes AA->Thromboxanes COX Pathway Leukotrienes Leukotrienes AA->Leukotrienes LOX Pathway Lipoxins Lipoxins AA->Lipoxins LOX Pathway EETs_HETEs EETs & HETEs AA->EETs_HETEs CYP450 Pathway

Metabolic pathway of this compound to arachidonic acid and eicosanoids.

Quantitative Data

The efficiency of this compound metabolism and the resulting fatty acid composition of tissues are critical parameters in physiological and pharmacological studies. The following tables summarize key quantitative data in this area.

Table 1: Kinetic Parameters of Key Desaturase Enzymes
EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Δ6-Desaturase This compound1.5 - 6.50.63 - 7.5 (pmol/min/mg)[1][10]
Δ5-Desaturase Dihomo-γ-linolenic Acid3.99.1 (pmol/min/mg)[10]

Note: Kinetic parameters can vary depending on the tissue source and experimental conditions.

Table 2: Representative Fatty Acid Composition of Human Plasma Phospholipids (% of total fatty acids)
Fatty AcidPercentage (%)
This compound (18:2n-6)20 - 30
Arachidonic Acid (20:4n-6)5 - 15

Source: Data compiled from multiple studies. Actual percentages can vary based on diet and physiological state.[3]

Table 3: Conversion Rates of this compound
ConversionRateNotesSource
LA to AA in plasma (rats) 16.1 µmol/daySteady-state conversion rate.[11]
LA to longer-chain n-6 PUFAs (humans) Low and tightly regulatedIncreasing dietary LA does not significantly increase tissue AA levels in adults on Western diets.[12][13]

Experimental Protocols

Accurate quantification of this compound and its metabolites is fundamental for research in this field. The following sections provide detailed methodologies for key experiments.

Experimental Workflow for Fatty Acid Analysis

The general workflow for analyzing the fatty acid composition of biological samples is depicted below.

Experimental_Workflow Sample Biological Sample (Tissue/Cells) LipidExtraction Lipid Extraction (Folch Method) Sample->LipidExtraction FAME_Prep FAME Preparation (BF3-Methanol) LipidExtraction->FAME_Prep GCMS_Analysis GC-MS Analysis FAME_Prep->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

A typical experimental workflow for fatty acid analysis.
Protocol 1: Lipid Extraction from Tissues or Cells (Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.[14][15]

Materials:

  • Homogenizer

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Homogenize a known weight of tissue or cell pellet in a 2:1 (v/v) chloroform:methanol mixture. The final volume of the solvent mixture should be 20 times the volume of the sample (e.g., 20 mL for 1 g of tissue).

  • Agitation and Filtration: Agitate the homogenate for 15-20 minutes at room temperature. Filter the homogenate through a funnel with filter paper or centrifuge to recover the liquid phase.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the filtrate (e.g., 4 mL for 20 mL of filtrate). Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) to separate the phases.

  • Phase Separation: Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.

  • Lipid Recovery: Carefully remove the upper aqueous phase by aspiration. The lower chloroform phase, which contains the lipids, is collected.

  • Drying: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the dried lipid extract.

  • Storage: Redissolve the lipid extract in a known volume of chloroform or another suitable solvent and store under nitrogen at -20°C or -80°C to prevent oxidation.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters. The boron trifluoride (BF3)-methanol method is a common and effective procedure.[5][16]

Materials:

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Screw-capped glass tubes with Teflon liners

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place an aliquot of the lipid extract (containing approximately 10-20 mg of lipid) into a screw-capped glass tube. Evaporate the solvent under nitrogen.

  • Methylation: Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

  • Heating: Tightly cap the tube and heat at 100°C for 10-15 minutes in a heating block or boiling water bath.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 2 mL of saturated NaCl solution. Vortex the tube thoroughly.

  • Phase Separation: Centrifuge briefly to separate the phases. The upper hexane layer contains the FAMEs.

  • Recovery and Drying: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: The FAME-containing hexane solution is now ready for injection into the gas chromatograph. It can be concentrated under a stream of nitrogen if necessary.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

GC-MS is the gold standard for the separation and quantification of FAMEs.

Typical GC-MS Parameters:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A polar capillary column, such as a DB-FATWAX UI or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating a wide range of FAMEs.[6]

  • Injection: 1 µL of the FAME sample in hexane is injected. A splitless or split injection can be used depending on the concentration.

  • Injector Temperature: Typically 220-250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. An example program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 175°C at 2°C/minute, hold for 10 minutes.

    • Ramp to 220°C at 2°C/minute, hold for 20 minutes.[6]

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Detector:

    • FID: Temperature typically set at 280°C.

    • MS: Operated in full scan mode (e.g., m/z 50-550) for identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Data Analysis:

  • Identification: FAMEs are identified by comparing their retention times and mass spectra to those of authentic standards.

  • Quantification: The peak area of each FAME is integrated. The concentration of each fatty acid is calculated by comparing its peak area to that of an internal standard (added before lipid extraction) and using a calibration curve generated from known standards.

Protocol 4: In Vitro Delta-6-Desaturase Activity Assay

This assay measures the activity of the rate-limiting enzyme in the conversion of this compound to its metabolites.

Materials:

  • Microsomal fraction isolated from tissues or cells expressing Δ6-desaturase

  • [1-14C]-Linoleic acid (or other labeled this compound)

  • Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.2)

  • Cofactors: NADH, ATP, Coenzyme A, MgCl2

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Microsomal protein (e.g., 100 µg)

    • Assay buffer

    • Cofactors (e.g., 1 mM NADH, 2.5 mM ATP, 0.1 mM Coenzyme A, 5 mM MgCl2)

    • [1-14C]-Linoleic acid (at various concentrations to determine kinetics)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M KOH in methanol) to saponify the fatty acids.

  • Fatty Acid Extraction: Acidify the mixture and extract the fatty acids with hexane.

  • Separation of Substrate and Product: Separate the radiolabeled this compound (substrate) from the radiolabeled gamma-linolenic acid (product) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Scrape the corresponding spots from the TLC plate or collect the HPLC fractions and measure the radioactivity using a scintillation counter.

  • Calculation of Activity: The enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein.

Conclusion

This compound's role as a precursor to arachidonic acid and the vast array of eicosanoids underscores its critical importance in human health and disease. Understanding the intricacies of its metabolic pathways and having robust analytical methods to quantify its metabolites are paramount for researchers in academia and industry. The technical information and detailed protocols provided in this guide serve as a valuable resource for professionals engaged in the study of lipid metabolism, inflammation, cardiovascular disease, and the development of therapeutic interventions targeting these pathways. The careful application of these methodologies will undoubtedly contribute to advancing our knowledge of the physiological and pathological roles of this essential fatty acid.

References

The Discovery and Enduring Significance of Linoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, stands as a cornerstone of nutritional science. Its discovery and the subsequent elucidation of its essential role in mammalian physiology revolutionized our understanding of dietary fats, shifting the paradigm from viewing them as mere caloric sources to recognizing them as critical bioactive molecules. This technical guide provides a comprehensive overview of the historical milestones in this compound research, from its initial isolation to the groundbreaking experiments that established its essentiality. It further delves into the intricate metabolic pathways that convert this compound into potent signaling molecules, such as prostaglandins, and details the experimental methodologies that have been instrumental in this field of study. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a thorough grounding in the foundational research that continues to inform contemporary investigations into lipids, inflammation, and metabolic disease.

A Historical Chronicle of this compound Research

The journey to understanding this compound's vital role was a multi-decade endeavor, marked by key discoveries that incrementally unveiled its chemical nature and biological importance.

1.1. Early Isolation and Structural Elucidation

The story of this compound begins in the mid-19th century. In 1844, F. Sacc, working in the laboratory of the renowned chemist Justus von Liebig, first isolated a novel fatty acid from linseed oil.[1] Reflecting its origin, it was named "this compound," derived from the Latin linum (flax) and oleum (oil).[1] It was not until 1886 that K. Peters determined that this new compound possessed two double bonds, a critical insight into its unsaturated nature.[1] The definitive chemical structure of this compound was later determined by T. P. Hilditch and his colleagues in 1939, and its complete synthesis was achieved by R. A. Raphael and F. Sondheimer in 1950.[2]

1.2. The Paradigm Shift: The Discovery of Essential Fatty Acids

For the early part of the 20th century, the scientific consensus held that fats were solely a source of energy and fat-soluble vitamins, with the belief that the body could synthesize all necessary fatty acids from carbohydrates.[1][3][4] This long-held doctrine was overturned by the seminal work of George and Mildred Burr at the University of Minnesota. In a series of meticulously conducted experiments published in 1929 and 1930, they demonstrated that rats fed a highly purified, fat-free diet developed a severe deficiency syndrome.[3][4][5][6] The afflicted animals exhibited stunted growth, scaly skin (a condition they termed "rat dermatitis"), kidney damage, and ultimately, early death.[5][7][8][9][10]

In their groundbreaking 1930 paper, the Burrs demonstrated that the inclusion of a small amount of this compound in the diet could completely prevent or cure this deficiency disease.[2][3][5][6][8][9][11] This pivotal finding led them to coin the term "essential fatty acids," establishing that, like vitamins, certain fatty acids are indispensable for health and must be obtained from the diet.[5][6][8][9] Their work marked a paradigm shift in nutritional biochemistry and laid the foundation for decades of research into the physiological roles of polyunsaturated fatty acids.[5][12]

Physicochemical Properties and Dietary Sources of this compound

This compound is a polyunsaturated omega-6 fatty acid with the chemical formula C18H32O2.[1] Its systematic name is (9Z,12Z)-octadeca-9,12-dienoic acid. It is a colorless to straw-colored liquid at room temperature and is virtually insoluble in water but soluble in many organic solvents.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molar Mass280.452 g·mol−1
Density0.9 g/cm³
Melting Point-5 °C (23 °F)
Boiling Point229-230 °C (444-446 °F) at 16 mmHg
Solubility in Water0.139 mg/L

Sources:[1][13]

This compound is the most abundant polyunsaturated fatty acid in the Western diet and is found in a wide variety of foods, particularly vegetable oils.

Table 2: this compound Content of Common Vegetable Oils

OilApproximate this compound Content (%)
Safflower Oil70
Grapeseed Oil70
Sunflower Oil68
Corn Oil54
Soybean Oil51-62.72
Peanut Oil32
Canola Oil19
Olive Oil1.6-11.1
Coconut Oil2

Sources:[7][14][15][16]

Dietary Reference Intakes for this compound

To prevent deficiency and maintain health, various health organizations have established dietary reference intakes for this compound. These recommendations can vary based on age, sex, and life stage.

Table 3: Dietary Reference Intakes (Adequate Intake) for this compound

Age GroupMales ( g/day )Females ( g/day )
1-3 years77
4-8 years1010
9-13 years1210
14-18 years1611
19-50 years1712
51-70 years1411
>70 years1411
Pregnancy-13
Lactation-13

Source:[5]

The Metabolic Journey of this compound: From Diet to Eicosanoids

Once consumed, this compound serves as the precursor for the synthesis of a cascade of longer-chain polyunsaturated fatty acids and potent signaling molecules known as eicosanoids. This metabolic pathway is crucial for a vast array of physiological processes, including inflammation, immunity, and cell signaling.

4.1. The this compound to Arachidonic Acid Cascade

The initial and rate-limiting step in the metabolism of this compound is its conversion to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. GLA is then elongated to dihomo-gamma-linolenic acid (DGLA), which is subsequently converted to arachidonic acid (AA) by the enzyme delta-5-desaturase.

Linoleic_Acid_Metabolism LA This compound (LA) (18:2n-6) GLA Gamma-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-Desaturase DGLA Dihomo-Gamma-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-Desaturase

Figure 1: The metabolic conversion of this compound to arachidonic acid.

4.2. The Eicosanoid Synthesis Pathways: COX and LOX

Arachidonic acid, once synthesized, is a key substrate for two major enzymatic pathways that produce eicosanoids: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

  • Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) metabolize arachidonic acid to prostaglandins (e.g., PGE2, PGD2, PGF2α) and thromboxanes (e.g., TXA2). These molecules are potent mediators of inflammation, pain, fever, and platelet aggregation.

  • Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4) and lipoxins. Leukotrienes are powerful pro-inflammatory molecules involved in asthma and allergic reactions, while lipoxins generally have anti-inflammatory properties.

Eicosanoid_Synthesis cluster_AA Arachidonic Acid (AA) cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway AA Arachidonic Acid (AA) COX COX-1, COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX Prostaglandins Prostaglandins (PGE2, PGD2, etc.) COX->Prostaglandins Thromboxanes Thromboxanes (TXA2) COX->Thromboxanes Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins

Figure 2: The cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.

Key Experimental Protocols in this compound Research

The following sections detail the methodologies for key experiments that have been fundamental to our understanding of this compound.

5.1. Induction of Essential Fatty Acid Deficiency (EFAD) in Rodents

This protocol is a modern representation of the type of experiment conducted by Burr and Burr to establish the essentiality of this compound.

Objective: To induce a state of essential fatty acid deficiency in rats to study the physiological consequences and the curative effects of this compound.

Methodology:

  • Animal Model: Weanling male rats (e.g., Sprague-Dawley) are typically used.

  • Housing: Animals are housed individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to water.

  • Diets:

    • Control Diet: A purified diet containing all essential nutrients, with fat provided as soybean oil (rich in this compound) at approximately 5-7% of total calories.

    • EFAD Diet: A purified diet that is either completely fat-free or contains a small amount of a highly saturated fat source with negligible this compound content, such as hydrogenated coconut oil.[17][18] All other nutrients (protein, carbohydrates, vitamins, and minerals) are identical to the control diet.

  • Experimental Period: Rats are fed their respective diets for a period of 8-14 weeks.[17]

  • Monitoring:

    • Body Weight: Recorded weekly.

    • Clinical Signs: Animals are observed regularly for signs of EFAD, including reduced growth rate, scaly skin on the paws and tail, hair loss, and poor wound healing.[10][19]

    • Biochemical Analysis: Blood samples are collected periodically. Plasma phospholipids are extracted, and the fatty acid profile is analyzed by gas chromatography. The hallmark of EFAD is an increase in the triene/tetraene ratio (eicosatrienoic acid [20:3n-9] / arachidonic acid [20:4n-6]). A ratio greater than 0.2 is indicative of EFAD.[17]

  • Reversal Study (optional): A subset of EFAD rats can be switched to the control diet or a diet supplemented with pure this compound to observe the reversal of deficiency signs.

EFAD_Protocol Start Weanling Rats Diet_Assignment Dietary Assignment Start->Diet_Assignment Control_Diet Control Diet (with this compound) Diet_Assignment->Control_Diet EFAD_Diet EFAD Diet (Fat-Free or Saturated Fat) Diet_Assignment->EFAD_Diet Monitoring Monitoring (8-14 weeks) - Body Weight - Clinical Signs - Biochemical Markers Control_Diet->Monitoring EFAD_Diet->Monitoring Reversal Reversal Study (Optional) Switch to Control Diet EFAD_Diet->Reversal Data_Analysis Data Analysis Monitoring->Data_Analysis Reversal->Monitoring

Figure 3: Experimental workflow for inducing essential fatty acid deficiency in rats.

5.2. Measurement of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity

These assays are crucial for understanding how this compound-derived arachidonic acid is metabolized and for screening potential inhibitors of these pathways.

Objective: To measure the enzymatic activity of COX and LOX in biological samples.

Methodology for COX Activity Assay (Colorimetric):

  • Sample Preparation: Cell lysates or tissue homogenates are prepared in an appropriate buffer.

  • Assay Principle: The assay measures the peroxidase activity of COX. In the presence of arachidonic acid, COX converts it to PGG2, which is then reduced to PGH2. This peroxidase activity is measured using a colorimetric probe.

  • Procedure:

    • The sample is incubated with a reaction buffer containing heme and a colorimetric substrate.

    • Arachidonic acid is added to initiate the reaction.

    • The change in absorbance is measured over time using a spectrophotometer.

    • The rate of change in absorbance is proportional to the COX activity.

    • Specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., DuP-697) can be used to differentiate the activity of the two isoforms.[20]

Methodology for LOX Activity Assay (Fluorometric):

  • Sample Preparation: Similar to the COX assay, cell lysates or tissue homogenates are prepared.

  • Assay Principle: LOX catalyzes the oxidation of a specific substrate, producing an intermediate that reacts with a fluorescent probe to generate a fluorescent product.

  • Procedure:

    • The sample is incubated with a LOX substrate and a fluorescent probe.

    • The increase in fluorescence is measured over time using a fluorometer (e.g., at λEx = 500 nm/λEm = 536 nm).[21]

    • The rate of fluorescence increase is proportional to the LOX activity.

    • A specific LOX inhibitor can be used to determine the specific activity.[21]

5.3. Quantification of Prostaglandins Using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the simultaneous quantification of multiple prostaglandins and other eicosanoids.

Objective: To accurately measure the levels of various prostaglandins in biological samples.

Methodology:

  • Sample Preparation:

    • For cell culture supernatants, proteins are precipitated (e.g., with methanol), and the supernatant is collected.

    • For plasma or serum, a solid-phase extraction (SPE) is typically performed to isolate the lipids and remove interfering substances.

  • LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The different prostaglandins are separated based on their physicochemical properties as they pass through a chromatography column (e.g., a C18 reversed-phase column).

  • MS Detection: The separated prostaglandins are then introduced into a mass spectrometer (e.g., a triple quadrupole mass spectrometer). The molecules are ionized, and the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios.

  • Quantification: Stable isotope-labeled internal standards for each prostaglandin of interest are added to the samples at the beginning of the preparation process. This allows for accurate quantification by correcting for any sample loss during preparation and for variations in ionization efficiency.[4][6][22][23][24]

5.4. Tracing this compound Metabolism with Stable Isotopes

Stable isotope tracing is a powerful technique to study the in vivo metabolism of this compound.

Objective: To trace the metabolic fate of dietary this compound and quantify its conversion to arachidonic acid and other metabolites.

Methodology:

  • Tracer: A stable isotope-labeled form of this compound, such as [13C]-linoleic acid or deuterium-labeled this compound, is used.

  • Administration: The labeled this compound is administered to subjects, either orally as part of a meal or intravenously.

  • Sample Collection: Blood, and in some cases tissue biopsies, are collected at various time points after the administration of the tracer.

  • Analysis:

    • Lipids are extracted from the samples.

    • Fatty acids are converted to their fatty acid methyl esters (FAMEs).

    • The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[25][26]

  • Data Interpretation: The mass spectrometer detects the incorporation of the stable isotope label into various fatty acids, such as arachidonic acid. This allows for the calculation of the rate of conversion of this compound to its metabolites and provides insights into the dynamics of fatty acid metabolism in different physiological and pathological states.[25][26][27][28][29]

Conclusion

The discovery of this compound as an essential nutrient was a watershed moment in the history of nutritional science. The pioneering work of Burr and Burr not only identified the critical role of this fatty acid in health but also paved the way for a deeper understanding of the intricate metabolic pathways that govern inflammation, cell signaling, and overall physiological homeostasis. The experimental protocols developed and refined over the decades have provided researchers with the tools to unravel the complex biochemistry of this compound and its metabolites. For professionals in drug development, a thorough understanding of this foundational research is indispensable, as the enzymes and signaling molecules in the this compound metabolic cascade represent key targets for therapeutic intervention in a wide range of diseases, from cardiovascular and inflammatory disorders to cancer. The ongoing exploration of this compound's role in health and disease continues to be a vibrant and crucial area of scientific inquiry, built upon the solid foundation laid by the discoveries of the past century.

References

Unraveling the Physiological Consequences of Linoleic Acid Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, is an indispensable nutrient for mammals. Its deficiency, though rare in the general population due to its prevalence in many dietary sources, can lead to profound physiological and biochemical derangements. As a cornerstone of cellular membranes and a precursor to a cascade of signaling molecules, the absence of adequate this compound offers a unique window into the fundamental roles of essential fatty acids in health and disease. This technical guide provides an in-depth exploration of the physiological effects of this compound deficiency, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.

Core Physiological Effects of this compound Deficiency

The clinical manifestations of this compound deficiency are multi-faceted, affecting various organ systems. The most prominent effects are observed in the skin, cardiovascular system, and at a biochemical level through characteristic alterations in lipid profiles.

Impaired Skin Barrier Function

One of the earliest and most visually apparent signs of this compound deficiency is the deterioration of the skin's barrier function. This manifests as scaly dermatitis, alopecia, and increased transepidermal water loss (TEWL).[1] In animal models, TEWL can be elevated to five times that of controls in this compound-deficient subjects.[2] This is attributed to the crucial role of this compound in the synthesis of specific ceramides, which are essential lipid components of the stratum corneum responsible for maintaining the skin's permeability barrier.

Cardiovascular Alterations

Studies in animal models have demonstrated a link between this compound deprivation and increased arterial blood pressure. This hypertensive effect is associated with a suppression of vascular prostacyclin (PGI2) synthesis, a potent vasodilator derived from the this compound metabolite, arachidonic acid.[3]

Biochemical Indicators

A hallmark of this compound deficiency is a significant alteration in the fatty acid composition of plasma, liver, and other tissues. The most widely accepted biochemical marker is the triene/tetraene ratio , which is the ratio of eicosatrienoic acid (20:3n-9, Mead acid) to arachidonic acid (20:4n-6).[4] In a state of this compound deficiency, the body attempts to compensate by desaturating and elongating oleic acid, leading to an accumulation of Mead acid. Concurrently, the levels of arachidonic acid, which is normally synthesized from this compound, decrease. A triene/tetraene ratio greater than 0.2 is considered indicative of essential fatty acid deficiency.[4] In severe cases in rat models, this ratio can be elevated 170-fold in the liver and 520-fold in the serum phospholipids compared to controls.[5]

Quantitative Data on Physiological Effects

The following tables summarize the quantitative changes observed in key physiological and biochemical parameters during this compound deficiency, based on data from various animal studies.

Table 1: Effects of this compound Deficiency on Plasma Fatty Acid Composition in Rats

Fatty AcidControl Group (% of total fatty acids)This compound Deficient Group (% of total fatty acids)Reference
This compound (18:2n-6)15.0 - 25.0< 1.0[6][7]
Arachidonic Acid (20:4n-6)5.0 - 10.01.0 - 3.0[7]
Eicosatrienoic Acid (20:3n-9)< 0.15.0 - 15.0[5]
Oleic Acid (18:1n-9)10.0 - 20.025.0 - 40.0[7]

Table 2: Effects of this compound Deficiency on Liver Fatty Acid Composition in Rats

Fatty AcidControl Group (% of total fatty acids)This compound Deficient Group (% of total fatty acids)Reference
This compound (18:2n-6)10.0 - 20.0< 1.0[7][8]
Arachidonic Acid (20:4n-6)15.0 - 25.02.0 - 5.0[7][8]
Eicosatrienoic Acid (20:3n-9)< 0.110.0 - 20.0[5]
Palmitoleic Acid (16:1n-7)1.0 - 3.05.0 - 10.0[8]

Table 3: Key Biochemical and Physiological Markers of this compound Deficiency

ParameterControl GroupThis compound Deficient GroupReference
Triene/Tetraene Ratio (Plasma)< 0.1> 0.4[4][5]
Triene/Tetraene Ratio (Liver)< 0.1> 5.0[5]
Transepidermal Water Loss (TEWL)NormalIncreased up to 5-fold[2]
Systolic Blood Pressure (mmHg) in rats100.5 ± 2.0110.6 ± 3.1[3]
Plasma Prostaglandin E2 (PGE2)NormalSignificantly Reduced[9]
Serum this compound (µmol/L) in rats2711 - 3145931 - 1566[6]

Signaling Pathways Affected by this compound Deficiency

This compound is the parent compound for the synthesis of arachidonic acid, which is a substrate for the production of a diverse range of bioactive lipid mediators known as eicosanoids (prostaglandins, thromboxanes, leukotrienes, and lipoxins). These molecules are critical regulators of inflammation, immunity, and cardiovascular function. This compound deficiency disrupts this entire metabolic cascade.

Arachidonic Acid and Eicosanoid Synthesis Pathway

The conversion of this compound to arachidonic acid involves a series of desaturation and elongation reactions catalyzed by specific enzymes. Arachidonic acid is then released from membrane phospholipids by phospholipase A2 and is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoids.

Linoleic_Acid_Metabolism substance substance enzyme enzyme pathway_node pathway_node LA This compound (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-Desaturase DGLA Dihomo-γ-Linolenic Acid (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (20:4n-6) DGLA->AA Δ5-Desaturase Membrane Membrane Phospholipids AA->Membrane COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX Membrane->AA PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes

This compound to eicosanoid synthesis pathway.

Experimental Protocols

Reproducible and well-characterized experimental models are essential for studying the physiological effects of this compound deficiency.

Induction of this compound Deficiency in Rodents

A common method to induce this compound deficiency is through dietary manipulation.

Experimental Workflow for Inducing this compound Deficiency

Experimental_Workflow step step measurement measurement outcome outcome start Weanling Rodents diet This compound Deficient Diet (e.g., 0.01% LA) start->diet duration Feeding Period (e.g., 8-12 weeks) diet->duration monitoring Monitor for Clinical Signs (Skin lesions, weight loss) duration->monitoring collection Sample Collection (Blood, Liver, Skin) monitoring->collection analysis Biochemical Analysis (Fatty Acid Profile, Eicosanoids) collection->analysis end Physiological Effects of LA Deficiency Characterized analysis->end

Workflow for inducing and assessing LA deficiency.

Diet Composition:

A typical this compound-deficient diet for rats contains a very low percentage of this compound, often around 0.01% of total energy, with the fat source being primarily hydrogenated coconut oil or a blend of purified saturated and monounsaturated fatty acids.[5] Control diets would contain an adequate amount of this compound (e.g., 2-5% of total energy), often from sources like corn oil or safflower oil.

Table 4: Example of Experimental Diet Composition for this compound Deficiency Study in Rats

IngredientThis compound Deficient Diet (g/kg)Control Diet (g/kg)Reference
Casein200200[5]
Sucrose400400[5]
Starch150150[5]
Fat Blend5050[5]
This compound~0.1~20[5]
Oleic Acid~15~15[5]
Saturated Fatty Acids~35~15[5]
Cellulose5050[5]
Mineral Mix3535[5]
Vitamin Mix1010[5]
DL-Methionine33[5]
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for Fatty Acid Methyl Ester (FAME) Analysis:

  • Lipid Extraction: Total lipids are extracted from tissues (e.g., liver, plasma, skin) using a chloroform:methanol (2:1, v/v) solution according to the Folch method.

  • Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with a reagent such as 14% boron trifluoride in methanol.

  • GC-MS Analysis: The FAMEs are then separated and quantified using a gas chromatograph equipped with a capillary column (e.g., a polar cyano-column) and a mass spectrometer for detection.[10]

  • Quantification: Identification and quantification of individual FAMEs are achieved by comparing their retention times and mass spectra with those of known standards.

Analysis of Eicosanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Protocol for Prostaglandin E2 (PGE2) Analysis:

  • Sample Preparation: Plasma or tissue homogenates are acidified, and internal standards (e.g., deuterated PGE2) are added.

  • Solid-Phase Extraction (SPE): Eicosanoids are extracted and concentrated from the biological matrix using a C18 SPE cartridge.

  • LC-MS/MS Analysis: The extracted eicosanoids are separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11][12]

  • Quantification: The concentration of PGE2 is determined by comparing its peak area to that of the internal standard.

Conclusion

This compound deficiency, while clinically uncommon, serves as a powerful research model to elucidate the fundamental roles of omega-6 fatty acids in maintaining physiological homeostasis. The profound effects on skin barrier integrity, cardiovascular function, and the intricate network of eicosanoid signaling underscore the essentiality of this nutrient. The detailed methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the pathological consequences of altered fatty acid metabolism and to explore potential therapeutic interventions. A thorough understanding of the physiological ramifications of this compound deficiency is paramount for advancing our knowledge in nutrition, dermatology, cardiovascular disease, and inflammation research.

References

Linoleic Acid Signaling Pathways in Cellular Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is not merely a metabolic fuel or a structural component of cell membranes; it is a critical signaling molecule implicated in a myriad of cellular processes. Its bioactivity is multifaceted, stemming from both the parent molecule and its extensive array of oxidized metabolites, collectively known as oxidized this compound metabolites (OXLAMs). These molecules modulate cellular function by interacting with a variety of receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors, and by influencing the activity of key signaling nodes. Dysregulation of LA signaling has been linked to numerous pathological conditions, including cancer, cardiovascular disease, inflammation, and metabolic disorders. This technical guide provides a comprehensive overview of the core signaling pathways governed by this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of the intricate signaling networks.

Core Signaling Pathways of this compound and its Metabolites

This compound exerts its signaling functions through several distinct, yet often interconnected, pathways. These can be broadly categorized into:

  • Metabolic Conversion to Bioactive Mediators: LA is metabolized by three primary enzyme families—lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 (CYP) monooxygenases—to generate a diverse repertoire of signaling molecules.

  • Receptor-Mediated Signaling: LA and its metabolites can directly bind to and activate cell surface and intracellular receptors, initiating downstream signaling cascades.

  • Modulation of Key Signaling Hubs: LA and its derivatives can influence the activity of central signaling complexes, such as the mechanistic target of rapamycin complex 1 (mTORC1), to regulate cell growth and proliferation.

  • Induction of Specific Cellular Fates: Aberrant LA metabolism and signaling can trigger specific cell death pathways, such as ferroptosis.

The Lipoxygenase (LOX) Pathway

The LOX pathway is a major route for the enzymatic oxidation of this compound, leading to the formation of hydroxyoctadecadienoic acids (HODEs). The two principal HODE isomers with significant signaling roles are 9-HODE and 13-HODE.

  • 15-Lipoxygenase-1 (15-LOX-1): This enzyme is a key catalyst in the conversion of this compound to 13(S)-HODE.[1]

  • Other Lipoxygenases: Other LOX isoforms can also metabolize this compound to produce 9-HODE and other HODE isomers.

LOX_Pathway LA This compound LOX Lipoxygenases (e.g., 15-LOX-1) LA->LOX HODEs 9-HODE & 13-HODE LOX->HODEs Receptors GPR132, PPARγ HODEs->Receptors Downstream Gene Expression (Inflammation, Apoptosis, Cell Differentiation) Receptors->Downstream

The Cyclooxygenase (COX) Pathway

While arachidonic acid is the preferred substrate for COX enzymes, this compound can also be metabolized, particularly by COX-2, to produce hydroperoxy derivatives that can modulate prostaglandin synthesis.

COX_Pathway LA This compound COX Cyclooxygenases (COX-1, COX-2) LA->COX HPODE Hydroperoxy- octadecadienoic Acid (13-HPODE) COX->HPODE Prostaglandin_Modulation Modulation of Prostaglandin Synthesis HPODE->Prostaglandin_Modulation

The Cytochrome P450 (CYP) Pathway

CYP monooxygenases metabolize this compound to form epoxyoctadecenoic acids (EpOMEs) and their corresponding diols, dihydroxyoctadecenoic acids (DiHOMEs).[2][3][4] These metabolites have been implicated in various physiological and pathological processes.

CYP_Pathway LA This compound CYP Cytochrome P450 Monooxygenases LA->CYP EpOMEs EpOMEs (9,10-EpOME, 12,13-EpOME) CYP->EpOMEs sEH Soluble Epoxide Hydrolase (sEH) EpOMEs->sEH DiHOMEs DiHOMEs (9,10-DiHOME, 12,13-DiHOME) sEH->DiHOMEs Cellular_Effects Cellular Effects (e.g., Inflammation, Pain Perception) DiHOMEs->Cellular_Effects

Receptor-Mediated Signaling

This compound and its metabolites directly engage with several classes of receptors to initiate intracellular signaling.

  • GPR40 (Free Fatty Acid Receptor 1): this compound is an agonist for GPR40.[5] Activation of GPR40 by this compound can lead to an increase in intracellular calcium concentration ([Ca2+]i) via the phospholipase C (PLC) pathway.[6] This has been shown to stimulate gluconeogenesis in hepatocytes and insulin secretion in pancreatic β-cells.[5][6]

  • GPR132 (G2A): 9-HODE is a potent ligand for GPR132, while 13-HODE is a much weaker activator.[7][8] Activation of GPR132 by 9-HODE is linked to pro-inflammatory responses.[7]

GPR_Signaling cluster_GPR40 GPR40 Signaling cluster_GPR132 GPR132 Signaling LA This compound GPR40 GPR40 LA->GPR40 PLC Phospholipase C (PLC) GPR40->PLC IP3 IP3 PLC->IP3 Ca_release ↑ [Ca2+]i IP3->Ca_release Cellular_Response1 Gluconeogenesis Insulin Secretion Ca_release->Cellular_Response1 HODE9 9-HODE GPR132 GPR132 HODE9->GPR132 Inflammation Pro-inflammatory Responses GPR132->Inflammation

Both 9-HODE and 13-HODE are ligands for PPARγ.[9][10] Activation of PPARγ by these metabolites can regulate the expression of genes involved in lipid metabolism and inflammation.[9]

PPAR_Signaling HODEs 9-HODE & 13-HODE PPARg PPARγ HODEs->PPARg RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (in target gene promoters) RXR->PPRE Binds to Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression

FABP5-mTORC1 Signaling in Cancer

In certain cancers, such as triple-negative breast cancer, this compound can promote cell proliferation through a direct signaling mechanism involving fatty acid-binding protein 5 (FABP5) and mTORC1.[10][11] FABP5 binds to this compound and translocates to the lysosome, where it interacts with the mTORC1 complex, leading to its activation and subsequent promotion of cell growth.

FABP5_mTORC1_Pathway LA This compound FABP5 FABP5 LA->FABP5 Binds LA_FABP5 LA-FABP5 Complex FABP5->LA_FABP5 mTORC1 mTORC1 LA_FABP5->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation eIF4EBP1->Proliferation

This compound and Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This compound, as a polyunsaturated fatty acid, is a key substrate for lipid peroxidation. The metabolism of this compound by enzymes like 15-LOX-1 to produce 13(S)-HODE can have a biphasic role in regulating ferroptosis, either promoting or inhibiting it depending on the cellular context and the concentration of the metabolite.

Ferroptosis_Pathway LA This compound Lipid_Peroxidation Lipid Peroxidation LA->Lipid_Peroxidation LOX 15-LOX-1 LA->LOX Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis HODE13 13(S)-HODE LOX->HODE13 Biphasic_Modulation Biphasic Modulation HODE13->Biphasic_Modulation Biphasic_Modulation->Ferroptosis

Quantitative Data

The following tables summarize key quantitative data related to this compound signaling pathways.

Table 1: Receptor Binding and Activation
LigandReceptorAssay TypeCell LineParameterValueReference
9(S)-HODE GPR132Calcium MobilizationCHO-G2AEC50~2 µM[7]
9-HODE GPR132β-arrestin RecruitmentCHO-hGPR132aPLpEC505.4 ± 0.16[7]
(±)9-HODE GPR132IP-1 AccumulationCHO-K1 (hG2A)EC507.5 µM[7]
13-HODE GPR132Calcium MobilizationCOS-1 (aequorin)-~6-fold higher concentration than 9-HODE required for activation[8]
This compound GPR40Radioligand BindingGPR40 membranesKi0.81 nM (for Compound 1, a structural analog)[12]
9-HODE PPARγLuciferase Reporter Assay--Reduced transcriptional activity[13]
10-, 12-, 13-HODEs PPARγLuciferase Reporter Assay--Increased transcriptional activity[13]
Table 2: Enzyme Kinetics
EnzymeSubstrateKmVmaxkcatConditionsReference
Nostoc 10S-DOX This compound60.3 µM17.9 nmol O2/s-75 nM enzyme[14]
Soybean Lipoxygenase This compound7.7 µmol30.0 nmol HPODs/mg protein/min-Ternary micellar system with 2% hexane[15]
COX-1 This compound (pre-incubated)---Inhibits PG formation from arachidonic acid[16]
COX-2 This compound (pre-incubated)---Inhibits PG formation from arachidonic acid[16]
15-LOX This compound---Preferred substrate is this compound[1]
Table 3: Cellular Effects
CompoundCellular ProcessCell LineConcentrationEffectReference
This compound ApoptosisColorectal cancer cells (RKO, LOVO)≥ 200 µMInduces apoptosis[17]
This compound ProliferationColorectal cancer cells (RKO, LOVO)≤ 200 µMPromotes proliferation[17]
Linoelaidic Acid ApoptosisHUVEC50-400 µmol/LDose- and time-dependent increase in apoptosis[18]
This compound ApoptosisAGS human gastric adenocarcinoma cellsConcentration-dependentInduces apoptosis[4]
9(S)-HODE Cytokine Secretion (IL-6, IL-8, GM-CSF)NHEK10 µMIncreased cytokine production[19]
This compound Akt and ERK ActivationVascular endothelial cells-Significant activation after 3-6 hours[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound signaling pathways.

Lipoxygenase Activity Assay

This protocol is adapted from Axelrod et al. (1981) and is used to determine lipoxygenase activity by measuring the increase in absorbance at 234 nm due to the formation of conjugated dienes.[21]

Materials:

  • This compound

  • Tween 20

  • 0.5 M NaOH

  • Sodium phosphate monobasic and dibasic

  • Spectrophotometer capable of reading at 234 nm

  • Enzyme extract

Procedure:

  • Preparation of 10 mM Sodium Linoleate Stock Solution:

    • In a 150 mL Erlenmeyer flask wrapped in aluminum foil, add 10 mL of boiled distilled water, 78 µL of this compound, and 90 µL of Tween 20.

    • Mix gently with a pipette to avoid bubble formation.

    • Add 0.5 M NaOH dropwise until the solution clarifies.

    • Transfer the solution to a 25 mL volumetric flask, protect from light, and bring the volume to 25 mL with boiled distilled water.

    • Aliquot and store at -20°C.[21]

  • Preparation of 50.0 mM Phosphate Buffer (pH 6.0):

    • Prepare stock solutions of 0.2 M sodium phosphate monobasic and dibasic.

    • Mix appropriate volumes to achieve a pH of 6.0 and dilute to the final volume with deionized water.[21]

  • Assay Procedure:

    • In a microcuvette, prepare a blank containing 1002 µL of phosphate buffer and 10 µL of sodium linoleate stock solution.

    • For the test sample, use 1000 µL of phosphate buffer, 10 µL of sodium linoleate stock solution, and 2 µL of the enzyme extract.

    • Zero the spectrophotometer with the blank at 234 nm.

    • Initiate the reaction by adding the enzyme extract to the test cuvette and monitor the increase in absorbance at 234 nm for 120 seconds.

LOX_Assay_Workflow Reagent_Prep Reagent Preparation (Substrate, Buffer) Assay_Setup Assay Setup (Blank & Test Samples) Reagent_Prep->Assay_Setup Spectro_Reading Spectrophotometer Reading (A234 nm) Assay_Setup->Spectro_Reading Data_Analysis Data Analysis (Calculate Activity) Spectro_Reading->Data_Analysis

Western Blot for Phosphorylated Akt (p-Akt)

This protocol is a general guideline for detecting the phosphorylation of Akt at Ser473, a common downstream event in this compound signaling.[2][14][22]

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency.

    • Treat cells with desired concentrations of this compound for the specified time. Include a vehicle control.[2]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[2]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-Akt (Ser473) antibody overnight at 4°C.[22]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the chemiluminescent signal using an imaging system.[14]

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total Akt antibody.[14]

Western_Blot_Workflow Cell_Treatment Cell Treatment (with this compound) Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblotting Immunoblotting (Primary & Secondary Abs) SDS_PAGE->Immunoblotting Detection Signal Detection & Analysis Immunoblotting->Detection

Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[6][23][24][25]

Materials:

  • Cells and culture medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1x10^4 cells per well and incubate overnight.

  • Treatment:

    • Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C.[24]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[6]

MTT_Assay_Workflow Cell_Seeding Cell Seeding (96-well plate) Treatment Treatment (with this compound) Cell_Seeding->Treatment MTT_Incubation MTT Incubation (3-4 hours) Treatment->MTT_Incubation Solubilization Formazan Solubilization (DMSO) MTT_Incubation->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading

Radioligand Binding Assay

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of an unlabeled ligand (e.g., this compound or its metabolites) for a receptor.[12][26]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., GPR40, GPR132)

  • Radiolabeled ligand (e.g., [3H]-labeled agonist)

  • Unlabeled competitor ligand (this compound or its derivatives)

  • Assay buffer

  • 96-well plates

  • Filter mats and harvester

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[12]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Washing:

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting:

    • Dry the filter mats and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the unlabeled competitor to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Assay_Setup Assay Setup (Radioligand, Competitor, Membranes) Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Conclusion

This compound and its metabolites are integral components of a complex signaling network that regulates a wide array of cellular processes. The diverse biological activities of these lipid mediators are dictated by the specific metabolic pathways activated, the receptors engaged, and the downstream signaling cascades that are subsequently modulated. The intricate nature of this compound signaling presents both challenges and opportunities for therapeutic intervention. A thorough understanding of the quantitative aspects of these pathways and the application of robust experimental methodologies are paramount for elucidating the precise roles of this compound in health and disease and for the development of novel therapeutic strategies targeting these pathways. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this compound signaling.

References

An In-depth Technical Guide to Natural Dietary Sources of Linoleic Acid for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of natural dietary sources of linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid. It is designed to be a core resource for researchers, scientists, and professionals in drug development who are investigating the roles of this compound in health and disease. This document details the primary dietary sources of LA, presents quantitative data in structured tables, outlines detailed experimental protocols for its analysis, and visualizes key metabolic and signaling pathways.

Introduction to this compound

This compound (18:2n-6) is an essential fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It is a key component of cell membranes and serves as a precursor to a wide range of bioactive lipid mediators involved in inflammation, immune responses, and other physiological processes. Understanding the dietary sources and metabolic fate of this compound is crucial for research into its role in cardiovascular health, inflammatory diseases, and metabolic disorders.

Primary Natural Dietary Sources of this compound

The most significant natural sources of this compound are vegetable oils, nuts, seeds, and to a lesser extent, grains and legumes.[1]

  • Vegetable and Seed Oils: These are the most concentrated sources of this compound. Oils extracted from seeds like safflower, sunflower, and corn are particularly rich in this fatty acid.[2][3][4]

  • Nuts and Seeds: Many nuts and seeds are excellent sources of this compound, providing a substantial amount in a whole-food context.[5]

  • Grains: Cereal grains contain lipids, and this compound is a major fatty acid component, though the overall fat content is lower than in oils and nuts.[6]

  • Legumes: Legumes also contribute to dietary this compound intake, with some varieties like soybeans being particularly noteworthy.

Quantitative Analysis of this compound in Dietary Sources

The following tables summarize the this compound content in various natural sources. Data is presented to facilitate comparison for research and experimental design purposes.

Table 1: this compound Content in Common Vegetable Oils

Oil SourceThis compound ( g/100g of Oil)
Safflower Oil71.0[2]
Grapeseed Oil71.0[2]
Sunflower Oil66.0[2]
Corn Oil54.0 - 60.0[3]
Soybean Oil51.0 - 55.0[2][3]
Cottonseed Oil52.0 - 53.0[2][4]
Peanut Oil30.0 - 32.0[2][4]
Rice Bran Oil30.0 - 33.0[2][4]
Canola (Rapeseed) Oil19.0 - 21.0[2][4]
Olive Oil3.0 - 12.0[3]
Avocado Oil10.0[4]
Palm Oil10.0[4]
Coconut Oil2.0[4]

Table 2: this compound Content in Nuts and Seeds

Nut/Seed SourceThis compound ( g/100g )
Walnuts, black, dried33.73
Pine nuts, pinyon, dried33.15
Walnuts, English or Persian, dried38.09
Sunflower seeds, dried23.05
Sesame seeds, whole, dried21.28
Brazil nuts, dried, unblanched20.57
Pecans, dried20.63
Peanuts, all types, raw15.56[7]
Almonds, dried12.33
Pistachio nuts, raw13.23
Cashew nuts, raw7.78
Macadamia nuts, raw1.50
Chia seeds, dried5.84
Flaxseed5.90

Table 3: this compound Content in Grains and Cereals

Grain/Cereal SourceThis compound (% of total fatty acids)This compound ( g/100g of grain)
Maize (Corn)39.49 - 53.40[8]Varies significantly by variety; oil content is a key factor.
Barley50.7 - 57.9[8]~1.1-1.8 (calculated from total fat)[9]
Oats (naked)36.03 - 41.16[10]Varies by fat content (2.6-5.2 g/100g )[10]
Rice (brown)34.8 - 38.1[11]Varies by variety and processing.
Wheat~55-60Varies by variety; total fat content is low.

Table 4: this compound Content in Legumes

Legume SourceThis compound (% of total fatty acids)This compound ( g/100g of legume)
Soybeans, mature seeds, raw~50~8.7
Garbanzo beans (Chickpeas)48.4[9]~2.9
Lentils, raw-~0.14[7]
Black beans26.0[9]~0.34
Pinto beans-~0.5

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from dietary sources is critical for research. The standard method involves lipid extraction followed by gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs).

Lipid Extraction

The choice of extraction method can influence the results, particularly for different sample matrices.

  • Folch Method (for general applications): This is a robust method for total lipid extraction.

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

    • Filter the homogenate to remove solid particles.

    • Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.

    • The lower chloroform phase containing the lipids is collected and the solvent is evaporated under a stream of nitrogen.

  • Soxhlet Extraction (for solid, low-moisture samples):

    • Place a dried, ground sample in a thimble.

    • Extract the lipids using a non-polar solvent (e.g., hexane) in a Soxhlet apparatus for several hours.

    • Evaporate the solvent to obtain the lipid extract.

  • Acid Hydrolysis (for matrices where lipids are bound):

    • Digest the sample with a strong acid (e.g., hydrochloric acid) to break the bonds between lipids and other components.

    • Extract the released lipids with an organic solvent.

A comparison of methods has shown that the saponification method provides a good balance of recovery and reproducibility for polyunsaturated fatty acids.[3][12] The classic Folch method demonstrates high recovery but may have higher variability for polyunsaturated fatty acids.[3]

Fatty Acid Methylation (Derivatization)

For GC analysis, the extracted triglycerides and other lipids must be converted to their more volatile fatty acid methyl esters (FAMEs). This is typically achieved through acid- or base-catalyzed transesterification.

  • Acid-Catalyzed Methylation (e.g., with BF₃-Methanol):

    • Add a solution of boron trifluoride in methanol (e.g., 14%) to the lipid extract.

    • Heat the mixture in a sealed tube at a controlled temperature (e.g., 60-100°C) for a specified time.

    • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

    • The hexane layer containing the FAMEs is collected for GC analysis.

    • Caution: Acid-catalyzed methods at high temperatures can lead to the degradation of conjugated linoleic acids.[13]

  • Base-Catalyzed Methylation (e.g., with methanolic KOH):

    • Dissolve the lipid extract in a suitable solvent (e.g., hexane).

    • Add a solution of potassium hydroxide in methanol.

    • Agitate the mixture at room temperature for a short period.

    • Add water and centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is ready for GC analysis.

    • Note: Base-catalyzed methods are generally faster and milder but may not efficiently methylate free fatty acids.[14] For milk fat, a one-step protocol with 0.2 M methanolic KOH at 50°C for 20 minutes is recommended.[13]

A comparison of methylation methods revealed that acid-catalyzed procedures can cause isomerization of conjugated dienes, whereas base-catalyzed methods do not.[6]

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
  • Instrument Setup:

    • Column: A polar capillary column (e.g., BPX70 or similar) is used for the separation of FAMEs.

    • Carrier Gas: Helium or hydrogen.

    • Injector and Detector Temperatures: Typically set around 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation. An example program starts at a lower temperature, ramps up to a higher temperature, and holds for a period to ensure all components elute.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.

    • Identify the this compound methyl ester peak by comparing its retention time to that of a certified reference standard.

    • Quantify the amount of this compound by comparing the peak area to that of an internal standard (added before methylation) or by using an external calibration curve.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

This compound is the parent compound of the omega-6 fatty acid family. It is metabolized into arachidonic acid (AA), which is then a substrate for the synthesis of various eicosanoids, including prostaglandins and leukotrienes.

Linoleic_Acid_Metabolism cluster_enzymes LA This compound (18:2n-6) GLA γ-Linolenic Acid (GLA, 18:3n-6) LA->GLA delta6_desaturase Δ6-Desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA, 20:3n-6) GLA->DGLA elongase Elongase AA Arachidonic Acid (AA, 20:4n-6) DGLA->AA delta5_desaturase Δ5-Desaturase Prostanoids Prostanoids (Prostaglandins, Thromboxanes) AA->Prostanoids Leukotrienes Leukotrienes AA->Leukotrienes COX Cyclooxygenase (COX) LOX Lipoxygenase (LOX)

Caption: Metabolic conversion of this compound to arachidonic acid and eicosanoids.

Experimental Workflow for this compound Quantification

The following diagram illustrates the typical workflow for the analysis of this compound from a dietary source.

Experimental_Workflow sample Dietary Source Sample extraction Lipid Extraction (e.g., Folch, Soxhlet) sample->extraction methylation Fatty Acid Methylation (Acid or Base Catalyzed) extraction->methylation gc_analysis GC-FID Analysis methylation->gc_analysis data_processing Data Processing and Quantification gc_analysis->data_processing interpretation Interpretation of Results data_processing->interpretation

Caption: Workflow for the quantification of this compound from dietary sources.

Cyclooxygenase (COX) Pathway

Arachidonic acid released from the cell membrane is metabolized by cyclooxygenase enzymes to produce various prostaglandins and thromboxanes.

COX_Pathway cluster_enzymes AA Arachidonic Acid PGG2 PGG₂ AA->PGG2 COX1_2 COX-1 / COX-2 PGH2 PGH₂ PGG2->PGH2 PGI2 Prostacyclin (PGI₂) PGH2->PGI2 TXA2 Thromboxane A₂ (TXA₂) PGH2->TXA2 PGs Prostaglandins (PGD₂, PGE₂, PGF₂α) PGH2->PGs Prostacyclin_synthase Prostacyclin Synthase Thromboxane_synthase Thromboxane Synthase PG_synthases PG Synthases

Caption: The cyclooxygenase (COX) pathway for prostanoid synthesis.

Lipoxygenase (LOX) Pathway

The lipoxygenase pathway converts arachidonic acid into leukotrienes and other bioactive lipids.

LOX_Pathway cluster_enzymes AA Arachidonic Acid HPETE 5-HPETE AA->HPETE LOX5 5-Lipoxygenase (5-LOX) LTA4 Leukotriene A₄ (LTA₄) HPETE->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTA4_hydrolase LTA₄ Hydrolase LTC4_synthase LTC₄ Synthase LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4

Caption: The 5-lipoxygenase (5-LOX) pathway for leukotriene synthesis.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. The comprehensive data on its dietary sources, coupled with detailed analytical protocols and pathway visualizations, is intended to support the design and execution of robust scientific investigations. A thorough understanding of these fundamental aspects is essential for elucidating the complex roles of this compound in human health and disease.

References

A Technical Guide to the Biological Activities of Linoleic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid, an essential omega-6 fatty acid, exists in various isomeric forms, with conjugated linoleic acids (CLAs) being the most extensively studied for their diverse biological activities. This technical guide provides an in-depth overview of the biological effects of key this compound isomers, with a primary focus on the two principal CLA isomers: cis-9, trans-11 (c9,t11-CLA), also known as rumenic acid, and trans-10, cis-12 (t10,c12-CLA). These isomers have garnered significant attention for their potential roles in modulating a range of physiological and pathological processes, including cancer, inflammation, and lipid metabolism. This document summarizes key quantitative findings, details common experimental methodologies, and visualizes the intricate signaling pathways influenced by these fatty acid isomers.

Core Biological Activities and Mechanisms of Action

The biological effects of this compound isomers are highly dependent on their specific geometric and positional configurations. The c9,t11-CLA and t10,c12-CLA isomers, while structurally similar, often exert distinct and sometimes opposing effects.

Anticancer Effects

Several studies have demonstrated the antiproliferative effects of CLA isomers across various cancer cell lines. The t10,c12-CLA isomer, in particular, has been shown to inhibit the growth of mammary, colon, colorectal, gastric, prostate, and hepatoma cancer cells[1]. The anticancer mechanisms are multifaceted and isomer-specific. For instance, t10,c12-CLA can induce apoptosis and arrest the cell cycle at the G1 phase, while c9,t11-CLA has been shown to inhibit the cyclooxygenase-2 (COX-2) pathway, a key player in inflammation and carcinogenesis[1][2].

Anti-inflammatory Properties

Both c9,t11-CLA and t10,c12-CLA isomers exhibit anti-inflammatory properties by modulating the expression of key inflammatory mediators. They have been shown to reduce the gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various cell types, including bovine mammary epithelial cells and BV-2 microglial cells[3][4][5]. These effects are often mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in regulating inflammation and lipid metabolism[4][6].

Modulation of Lipid Metabolism and Adiposity

The t10,c12-CLA isomer is primarily recognized for its potent effects on lipid metabolism and body composition. It has been shown to reduce lipid synthesis and triglyceride accumulation in adipocytes[6][7]. A key mechanism underlying this effect is the inhibition of the proteolytic activation of sterol regulatory element-binding protein-1 (SREBP-1), a master transcriptional regulator of lipogenesis[7]. In contrast, the c9,t11-CLA isomer has been associated with improved lipid profiles and has been shown to activate liver X receptor alpha (LXRα), another important regulator of lipid homeostasis[8][9].

Quantitative Data Summary

The following tables summarize the quantitative effects of key this compound isomers on various biological parameters as reported in the scientific literature.

Table 1: Effects of CLA Isomers on Cancer Cell Proliferation

Cell LineIsomerConcentration (µM)EffectReference
HT-29 (Colon)t10,c12-CLA0-4Induces G1 arrest[2]
PC-3 (Prostate)t10,c12-CLANot specified55% inhibition of proliferation[10]

Note: Specific IC50 values are not consistently reported across studies, limiting direct quantitative comparison.

Table 2: Modulation of Gene Expression by CLA Isomers

Cell TypeGeneIsomerConcentration (µM)Fold Change (relative to control)Reference
Bovine Mammary Epithelial CellsTNF-αt10,c12-CLA50Lower (P<0.05)[3]
Bovine Mammary Epithelial CellsIL-1βt10,c12-CLA50Lower (P<0.05)[3]
Bovine Mammary Epithelial CellsIL-6t10,c12-CLA50Lower (P<0.05)[3]
Bovine Mammary Epithelial CellsPPARγt10,c12-CLA50Greater (P<0.05)[3]
MAC-T (Bovine Mammary)SREBP-1 (nuclear fragment)t10,c12-CLA75Significantly reduced[7]
ob/ob mice (hepatic)SREBP-1c mRNAc9,t11-CLANot specifiedReduced (P = 0.0045)[8]
ob/ob mice (hepatic)LXRα mRNAc9,t11-CLANot specifiedReduced (P = 0.019)[8]
Human PreadipocytesPPARγ mRNAt10,c12-CLANot specifiedDecreased[6]
Human PreadipocytesPPARγ mRNAc9,t11-CLANot specifiedIncreased[6]

Key Signaling Pathways

The biological activities of this compound isomers are mediated through their interaction with and modulation of complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.

anti_inflammatory_pathway CLA c9,t11-CLA & t10,c12-CLA PPARg PPARγ CLA->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Transcription Inflammation Inflammation Cytokines->Inflammation lipid_metabolism_pathway t10c12_CLA t10,c12-CLA SREBP1_precursor SREBP-1 Precursor (ER membrane) t10c12_CLA->SREBP1_precursor Inhibits Proteolytic Activation SREBP1_active Active SREBP-1 (nucleus) SREBP1_precursor->SREBP1_active Proteolytic Cleavage Lipogenic_genes Lipogenic Genes (ACC, FAS, SCD) SREBP1_active->Lipogenic_genes Activates Transcription Lipid_synthesis Lipid Synthesis Lipogenic_genes->Lipid_synthesis

References

Methodological & Application

Application Note: Quantitative Analysis of Linoleic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (C18:2) is an essential omega-6 polyunsaturated fatty acid crucial for numerous physiological functions, including the synthesis of signaling molecules like arachidonic acid and prostaglandins. It plays a significant role in membrane structure and function.[1] Accurate quantification of this compound in various biological and pharmaceutical matrices is vital for research in nutrition, disease pathology, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids due to its high sensitivity, selectivity, and resolution.[1][2]

This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using GC-MS. The methodology involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Principle of the Method

The analysis of fatty acids by GC-MS typically requires a derivatization step to convert the non-volatile fatty acids into volatile derivatives, most commonly FAMEs.[3] This is achieved through esterification. The resulting FAMEs are then separated on a gas chromatography column based on their boiling points and polarity. The separated compounds are subsequently ionized and fragmented in the mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that allows for definitive identification. Quantification is typically performed using an internal standard method to ensure accuracy and precision.[4][5]

Experimental Protocols

Lipid Extraction

A common and effective method for extracting total lipids from biological samples is a modified Folch or Bligh-Dyer method using a chloroform/methanol mixture.[6][7]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell culture)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (e.g., Heptadecanoic acid, C17:0) solution of known concentration

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To 100 µL of the sample in a glass centrifuge tube, add a known amount of the internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Acid-catalyzed or base-catalyzed methylation are common methods. Boron trifluoride (BF3) in methanol is a widely used acidic catalyst.[8]

Materials:

  • Dried lipid extract

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated NaCl solution

  • Water bath or heating block

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a water bath or heating block.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and then centrifuge for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or similar).

GC Conditions:

  • Column: A polar capillary column, such as a DB-23, SP-2560, or equivalent (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of FAMEs.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.[10]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.[11]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1[10]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-400.

  • Solvent Delay: 5 minutes.

Data Presentation

Identification and Quantification

The identification of methyl linoleate is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of methyl linoleate typically shows a molecular ion peak at m/z 294 and characteristic fragment ions at m/z 67, 81, 95, and others.[12]

Quantification is achieved by constructing a calibration curve using standard solutions of this compound of known concentrations, each containing the same amount of internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantitative analysis of this compound by GC-MS, compiled from various studies.

ParameterTypical ValueReference
Linearity (R²) > 0.99
Limit of Detection (LOD) 2.419 µg/mL[10]
Limit of Quantitation (LOQ) 8.063 µg/mL[10]
Recovery (%) 97.4 - 99.2 %[10]
Intra-day Precision (RSD %) < 0.9 %[10]
Inter-day Precision (RSD %) < 5 %[13]

Note: These values can vary depending on the specific instrumentation, methodology, and sample matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (e.g., Plasma, Tissue) add_is Add Internal Standard (e.g., C17:0) sample->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction drying Dry Down Extract extraction->drying add_bf3 Add BF3 in Methanol drying->add_bf3 heating Heat at 60°C add_bf3->heating fame_extraction Extract FAMEs with Hexane heating->fame_extraction gcms GC-MS Injection fame_extraction->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis result Quantitative Result [this compound] data_analysis->result logical_relationship start Start: Sample with this compound process1 Lipid Extraction (Isolates Total Lipids) start->process1 process2 Derivatization (Esterification) (Converts Fatty Acids to FAMEs for Volatility) process1->process2 process3 GC Separation (Separates FAMEs by Boiling Point) process2->process3 process4 MS Detection (Identifies and Quantifies based on Mass Spectrum) process3->process4 end End: Concentration of This compound Determined process4->end

References

High-Performance Liquid Chromatography (HPLC) Methods for Fatty Acid Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of fatty acids. While gas chromatography (GC) has traditionally been a prevalent method, HPLC offers distinct advantages, especially for the analysis of less volatile, thermally labile, or polar fatty acids.[1][2] Operating at or near ambient temperatures, HPLC minimizes the risk of degradation of sensitive analytes, making it an invaluable tool in diverse fields such as food science, clinical diagnostics, and pharmaceutical development.[1][3]

This document provides detailed application notes and protocols for the analysis of fatty acids using HPLC. It encompasses various methodologies, including sample preparation, derivatization strategies, chromatographic conditions, and detection techniques.

Key Chromatographic Approaches

The separation of fatty acids by HPLC can be accomplished through several chromatographic modes, each providing unique selectivity.

  • Reversed-Phase (RP-HPLC): This is the most extensively used technique for fatty acid analysis.[1][4] Separations are primarily based on the hydrophobicity of the fatty acids, which is influenced by their chain length and degree of unsaturation.[1] Longer carbon chains and fewer double bonds lead to longer retention times.[1][5] Octadecylsilyl (ODS or C18) and octylsilyl (C8) columns are the most frequently employed stationary phases.[1][4]

  • Silver-Ion Chromatography (Ag-HPLC): This technique is the gold standard for separating fatty acid isomers based on the number, position, and geometry (cis/trans) of their double bonds.[1] Silver ions incorporated into the stationary phase interact with the π-electrons of the double bonds, enabling the separation of compounds with similar hydrophobicity.[1]

  • Adsorption Chromatography: HPLC utilizing silica gel columns can be employed for the analysis and isolation of fatty acids that contain polar functional groups, such as hydroxy or hydroperoxy moieties.[1][3]

Detection Techniques

The choice of detector is critical and is often dictated by the need for sensitivity and whether the fatty acids have been derivatized.

  • UV-Visible (UV-Vis) Detection: Underivatized fatty acids, particularly those with double bonds, can be detected at low wavelengths (around 192-210 nm).[2][3][4] However, for enhanced sensitivity and specificity, derivatization of the carboxyl group with a chromophoric tag is a common practice.[1][3] This allows for detection at higher, less interference-prone wavelengths, such as 254 nm for phenacyl esters.[1][3]

  • Fluorescence Detection (FLD): For trace-level analysis, derivatization with a fluorophoric tag offers exceptional sensitivity, with detection limits reaching the femtomole level.[6][7][8]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is particularly useful for analyzing compounds that lack a UV chromophore, such as saturated fatty acids.[9][10] It is compatible with gradient elution and responds to the mass of the analyte, making it a valuable tool for a broad range of fatty acids.[9][11]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and structural information, enabling confident identification and quantification of fatty acids, even in complex matrices.[3][12][13]

Experimental Protocols

Protocol 1: RP-HPLC with UV Detection of Underivatized Fatty Acids

This protocol is suitable for the analysis of underivatized fatty acids, particularly those possessing double bonds.

1. Sample Preparation:

  • Extract lipids from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).
  • Saponify the lipid extract to release free fatty acids.
  • Acidify the mixture and extract the free fatty acids with a non-polar solvent (e.g., hexane or diethyl ether).
  • Evaporate the solvent and redissolve the fatty acid residue in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[14]
  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of phosphoric or acetic acid (e.g., 0.1%) added to the aqueous phase to suppress the ionization of the carboxyl group and ensure sharp peaks.[3][4]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set at 192 nm for unsaturated fatty acids or 205 nm for saturated fatty acids.[2][4]

Protocol 2: RP-HPLC with UV Detection of Derivatized Fatty Acids (Phenacyl Esters)

This protocol provides enhanced sensitivity for a wide range of fatty acids.

1. Derivatization (Phenacyl Esters):

  • To the dried fatty acid sample, add a solution of 2,4'-dibromoacetophenone and a catalyst (e.g., triethylamine or a crown ether) in acetonitrile.[1][14]
  • Heat the mixture at approximately 40-80°C for 15-30 minutes.[1][14][15]
  • Cool the reaction mixture and inject it directly into the HPLC system.[1]

2. HPLC Conditions:

  • Column: Two Nova Pak C18 columns (4 µm, 250 x 4.6 mm I.D.) in series.[14]
  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start with 70% acetonitrile and increase to 90% over 30 minutes.[1]
  • Flow Rate: 1.0 - 2.0 mL/min.[1]
  • Detection: UV detector set at 254 nm or 256 nm.[1][14]

Protocol 3: RP-HPLC with Fluorescence Detection of Derivatized Fatty Acids

This protocol is designed for high-sensitivity analysis.

1. Derivatization (Fluorescent Tagging):

  • Several fluorescent derivatizing agents can be used, including 4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole[6][7], 9-anthryldiazomethane (ADAM)[16][17], or 9-fluorenylmethyl chloroformate (FMOC-Cl)[18].
  • The reaction conditions will vary depending on the chosen reagent. For example, derivatization with ADAM can be performed at room temperature for 60 minutes.[16][17]

2. HPLC Conditions:

  • Column: C18 or C8 reversed-phase column.
  • Mobile Phase: A gradient of acetonitrile and water is commonly used.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen fluorescent tag (e.g., Ex: 365 nm, Em: 412 nm for ADAM derivatives).[16]

Protocol 4: HPLC with Evaporative Light Scattering Detection (ELSD)

This protocol is suitable for the analysis of a broad range of fatty acids without the need for derivatization.

1. Sample Preparation:

  • Follow the sample preparation steps outlined in Protocol 1.

2. HPLC Conditions:

  • Column: Core-shell reversed-phase column.[10]
  • Mobile Phase: A gradient of methanol and water containing 0.05% trifluoroacetic acid.[10]
  • Flow Rate: 1.1 mL/min.[10]
  • Column Temperature: 25°C.[10]

3. ELSD Conditions:

  • Drift Tube Temperature: 35°C.[10]
  • Nebulization Temperature: 35°C.[10]
  • Nitrogen Flow Rate: 1.1 SLM (Standard Liters per Minute).[10]

Protocol 5: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

This protocol offers high throughput, sensitivity, and specificity for fatty acid analysis.

1. Sample Preparation:

  • Lipids can be extracted using a modified Bligh-Dyer protocol.[13] For some applications, simple dilution of the oil sample followed by filtration may be sufficient.[19]

2. UPLC Conditions:

  • Column: A sub-2 µm particle size C8 or C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[20]
  • Mobile Phase: A gradient of water and a mixture of acetonitrile/isopropanol, often with additives like ammonium acetate or formic acid to improve ionization.[20]
  • Flow Rate: 0.2 - 0.4 mL/min.
  • Column Temperature: 60°C.[20]

3. MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for underivatized fatty acids.[21][22]
  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[13]

Data Presentation

The following tables summarize quantitative data from various HPLC methods for fatty acid analysis.

Table 1: HPLC with Fluorescence Detection of Derivatized Fatty Acids in Human Serum [6][7]

Fatty AcidDerivatizing ReagentDetection Limit (fmol)Concentration in Serum (µM)
α-Linolenic Acid (ALA)4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole2.29 - 4.758.27 ± 1.04
Palmitoleic Acid (PLA)4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole2.29 - 4.7518.8 ± 2.95
Arachidonic Acid (AA)4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole2.29 - 4.7549.9 ± 4.03
Linoleic Acid (LA)4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole2.29 - 4.75230 ± 18.1
Oleic Acid (OA)4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole2.29 - 4.75201 ± 22.1

Table 2: HPLC-ELSD of Free Fatty Acids [10]

Fatty AcidLimit of Quantification (LOQ) (mM)
C12:00.7
C14:0 and longer0.03 - 0.3

Table 3: UPLC-MS of Fatty Acid Standards [21]

Fatty AcidLimit of Detection (LOD) (ng/mL)Linear Dynamic Range
17 standards (C14 to C36)Median of 5100-fold

Table 4: HPLC with UV Detection of Underivatized Fatty Acids in Vegetable Oils [23]

Fatty AcidQuantification Limit (mg/mL) at 208 nm
Myristic Acid0.232
Palmitic Acid0.093
Palmitoleic Acid0.039
Stearic Acid0.056
Oleic Acid0.068
This compound0.004
Linolenic Acid0.0005
Erucic Acid0.067

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Saponification Saponification Extraction->Saponification FFA_Isolation Free Fatty Acid Isolation Saponification->FFA_Isolation Derivatization Derivatization (Optional) FFA_Isolation->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Detection (UV, FLD, ELSD, MS) HPLC->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for HPLC analysis of fatty acids.

derivatization_pathway FattyAcid Fatty Acid (R-COOH) Product Derivatized Fatty Acid (e.g., Phenacyl Ester) FattyAcid->Product DerivAgent Derivatizing Agent (e.g., Phenacyl Bromide) DerivAgent->Product Catalyst Catalyst (e.g., Triethylamine) Catalyst->Product Heat Heat Heat->Product

Caption: Chemical derivatization of a fatty acid for HPLC analysis.

References

Application Notes and Protocols: Preparing Linoleic Acid Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a critical component of cell membranes and a precursor for various signaling molecules.[1] In cell culture, the supplementation of media with this compound is crucial for maintaining cell health, proliferation, and function, particularly in serum-free conditions.[1][] However, its poor aqueous solubility and susceptibility to oxidation present significant challenges for consistent and reproducible experimental outcomes.[1]

These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments. We will cover methods for creating both simple ethanolic stock solutions and more stable bovine serum albumin (BSA)-complexed solutions. Additionally, we will summarize the effects of this compound on various cell lines and provide protocols for assessing these effects. Finally, we will visualize key signaling pathways modulated by this compound.

Data Presentation: Effects of this compound on Cultured Cells

The biological effects of this compound are highly dependent on its concentration and the cell type being studied. The following table summarizes quantitative data from various studies on the impact of this compound on cell viability, proliferation, and apoptosis.

Cell LineConcentrationIncubation TimeObserved EffectReference
T47D (Human Breast Cancer)100 ng/mL96 hours~35% increase in cell number[3]
HEC-1A (Human Endometrial Cancer)0.1–500 μM72 hoursDose-dependent inhibition of cell proliferation (IC50 = 617.21 μM)[4]
KLE (Human Endometrial Cancer)0.1–500 μM72 hoursDose-dependent inhibition of cell proliferation (IC50 = 987.56 μM)[4]
AGS (Human Gastric Adenocarcinoma)Not specifiedNot specifiedConcentration-dependent growth inhibition by inducing apoptosis[5]
H4IIE (Hepatoma cells)250 μM16 hoursSignificant increase in apoptosis[6]
Bovine Satellite Cells10 - 100 µM24 hoursIncreased cell proliferation[7]
Bovine Satellite Cells250 µM24 hoursDecreased cell proliferation[7]
EA.hy926 (HUVEC lineage)1 µM and 10 µM48 hoursNo significant effect on cell viability[8]
EA.hy926 (HUVEC lineage)50 µM48 hoursDecreased cell viability[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Ethanolic this compound Stock Solution

This protocol describes the preparation of a simple this compound stock solution using ethanol as a solvent. This method is quick but offers lower stability for the fatty acid in the final culture medium.

Materials:

  • This compound (sodium salt or free acid)

  • Ethanol (100%, sterile-filtered)

  • Sterile, conical tubes

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile conical tube. For a 100 mM stock solution, this would be approximately 28 mg of this compound (free acid, MW: 280.45 g/mol ) or 30.2 mg of this compound sodium salt (MW: 302.4 g/mol ) per mL of ethanol.

  • Dissolving: Add the appropriate volume of 100% sterile ethanol to the tube.

  • Inert Gas: Purge the headspace of the tube with an inert gas to displace oxygen and prevent oxidation.[9]

  • Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution.[10][11]

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[12] The stock solution is stable for up to one month.[12]

Protocol 2: Preparation of this compound-Bovine Serum Albumin (BSA) Complex

Complexing this compound with fatty acid-free BSA significantly improves its solubility and stability in cell culture media, providing a more consistent delivery to cells.[1][13][14]

Materials:

  • 100 mM ethanolic this compound stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile, conical tubes

  • Water bath

Procedure:

  • Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free culture medium. Gently agitate to dissolve without generating excessive foam. Sterile filter the solution using a 0.22 µm filter.

  • Pre-warm BSA: In a sterile conical tube, add the required volume of the 10% BSA solution. For a 5:1 molar ratio of LA to BSA, you will need approximately 67 µL of 10% BSA per 3.3 µL of 150 mM LA stock to make a final concentration of 0.5 mM LA.[15] Warm the BSA solution in a 37°C water bath for 5-10 minutes.[15]

  • Complexation: Slowly add the desired volume of the 100 mM ethanolic this compound stock solution to the pre-warmed BSA solution while gently vortexing.

  • Incubation: Incubate the mixture in a 37°C water bath for at least 30-60 minutes to allow for the complexation of this compound to BSA.[10][15]

  • Final Dilution: The resulting LA:BSA complex can be further diluted to the desired final concentration in your complete cell culture medium.

  • Control: Prepare a control solution containing the same concentration of BSA and ethanol without this compound.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound solution (prepared as described above)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (and the corresponding vehicle control).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams illustrating a key signaling pathway affected by this compound and a typical experimental workflow for studying its effects.

experimental_workflow prep_la Prepare this compound (Ethanolic Stock or LA:BSA Complex) treatment Treat Cells with This compound prep_la->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for Desired Time treatment->incubation analysis Perform Downstream Assays incubation->analysis viability Cell Viability (e.g., MTT) analysis->viability apoptosis Apoptosis (e.g., Flow Cytometry) analysis->apoptosis western Western Blot (Protein Expression) analysis->western data Data Analysis and Interpretation viability->data apoptosis->data western->data

Experimental workflow for studying this compound effects.

mTORC1_pathway LA This compound (Dietary ω-6) FABP5 FABP5 LA->FABP5 binds to mTORC1 mTORC1 FABP5->mTORC1 activates protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth mTORC1->cell_growth tumor_proliferation Tumor Proliferation mTORC1->tumor_proliferation outcome Increased Cell Proliferation and Tumor Growth protein_synthesis->outcome cell_growth->outcome tumor_proliferation->outcome

This compound activation of the mTORC1 signaling pathway.

apoptosis_pathway LA This compound FasL FasL (upregulation) LA->FasL Bax Bax (pro-apoptotic) (upregulation) LA->Bax Bcl2 Bcl-2 (anti-apoptotic) (downregulation) LA->Bcl2 Fas Fas Receptor FasL->Fas binds to Casp8 Caspase-8 Fas->Casp8 activates Casp9 Caspase-9 Bax->Casp9 activates Bcl2->Casp9 inhibits Casp3 Caspase-3 Casp8->Casp3 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptosis pathway.[5]

References

Application Notes: Utilizing Linoleic Acid as a Supplement in Serum-Free Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid that is critical for the optimal growth and function of mammalian cells in culture. Since animal cells cannot synthesize it de novo, this compound must be provided as a nutrient in the culture medium.[1] In traditional cell culture, serum is a major source of lipids, including this compound.[1] However, with the increasing shift towards serum-free, chemically defined media for research, biomanufacturing, and therapeutic applications, direct supplementation of this compound has become necessary.[2][3]

This compound serves several vital functions within the cell: it is a key structural component of cell membranes, a precursor for the synthesis of other bioactive molecules like arachidonic acid and prostaglandins, and a source of long-term energy storage.[1] Its inclusion in serum-free media formulations is particularly important for enhancing the growth and productivity of cell lines used in biomanufacturing, such as Chinese Hamster Ovary (CHO) cells.[1]

Despite its importance, supplementing with this compound presents challenges due to its poor solubility in aqueous media and susceptibility to oxidation.[4] This document provides detailed protocols for the preparation and use of this compound in serum-free cell culture, summarizes effective concentrations from various studies, and describes key signaling pathways influenced by its supplementation.

Quantitative Data Summary: Effective Concentrations of this compound

The optimal concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint. The following table summarizes concentrations used in various studies to achieve specific effects.

Cell TypeApplicationEffective this compound ConcentrationObserved Effect
Bovine Satellite Cells (BSCs)Proliferation Assay10 µM - 100 µMSignificantly increased cell viability and proliferation.[5]
Bovine Satellite Cells (BSCs)Proliferation Assay250 µMDecreased cell proliferation compared to untreated controls.[5]
Murine Hybridoma (CC9C10)Improving Cell Robustness in Agitated Culture25 µM & 50 µMSignificantly increased survival and half-life under high shear rates.[6][7]
Ovine Cumulus-Oocyte ComplexesIn Vitro Maturation (IVM)100 µMHigher blastocyst development rate compared to 50 µM and 200 µM concentrations.[8]
Ovine Cumulus-Oocyte ComplexesIn Vitro Maturation (IVM)200 µMSignificantly decreased the rate of fully expanded cumulus cells and blastocysts.[8]
Rat Intestinal Epithelial (IEC-6)Wound Healing Assay30 µMIncreased cell migration.[9]
Human Reconstructed Adipose TissueTissue Engineering150 µM - 300 µMModulated the total lipid content and membrane phospholipid profile.[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (Ethanol-Based)

This protocol is suitable for preparing a concentrated stock of this compound that can be diluted into culture media. However, for most applications, complexing with BSA (Protocol 2) is recommended to improve stability and delivery to cells.

Materials:

  • This compound (sodium salt)[9]

  • 100% Ethanol, purged with inert gas (e.g., nitrogen or argon)[9]

  • Sterile, conical tubes

  • Sterile filter (0.2 µm)

Method:

  • In a sterile tube, dissolve the this compound sodium salt in 100% ethanol to a desired stock concentration (e.g., 10 mM or ~2.8 mg/mL).[9][12] The solubility in ethanol is approximately 1.5 mg/mL.[9]

  • Vortex the mixture at 37°C until the solution is clear.[12]

  • Sterile-filter the stock solution using a 0.2 µm filter suitable for use with ethanol.

  • Store the stock solution in small aliquots at -20°C, protected from light. To prevent oxidation, overlay the solution with an inert gas before sealing the tube.[12]

  • Note: Aqueous solutions of this compound are not stable and should not be stored for more than one day.[9]

Protocol 2: Preparation of this compound-BSA Complex

Complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) is the most common and effective method for delivery to cells in serum-free media.[13] This process enhances solubility, reduces toxicity, and facilitates cellular uptake.

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free BSA[14]

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM/F12)

  • Sterile 15 mL or 50 mL conical tubes

  • Water bath set to 37°C

Method:

  • Prepare a 10% (w/v) BSA Solution: In a sterile tube, dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to a final concentration of 100 mg/mL. Gently mix to avoid frothing. Warm the solution to 37°C to aid dissolution.[14]

  • Complexation: a. In a new sterile conical tube, add the required volume of the 10% BSA solution. b. Warm the BSA solution in a 37°C water bath for 5-10 minutes.[14] c. Slowly add the desired amount of the ethanolic this compound stock solution drop-wise to the BSA solution while gently vortexing. A typical final molar ratio of this compound to BSA is between 3:1 and 6:1.[15][16] The solution may initially appear cloudy.[17] d. Incubate the mixture in a 37°C water bath for 30-60 minutes, vortexing occasionally.[14][17] The solution should become clear, indicating successful conjugation.[17]

  • Final Dilution: Dilute the this compound-BSA complex to the final desired concentration using pre-warmed (37°C) serum-free culture medium.[14]

  • Control Preparation: Prepare a "vehicle" control by adding an equivalent volume of ethanol (without this compound) to a separate BSA solution and treating it in the same manner.[14]

  • The final complex can be sterile-filtered (0.2 µm) and is ready for use. For best results, prepare fresh for each experiment.

Protocol 3: Assessing Cell Proliferation using MTT Assay

This protocol allows for the quantitative assessment of this compound's effect on cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete growth medium and serum-free medium

  • This compound-BSA complex and Vehicle-BSA control (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Method:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁵ cells/mL in their complete growth medium and incubate for 24-48 hours to allow for attachment.[5]

  • Treatment: a. Remove the growth medium and wash the cells once with sterile PBS. b. Add 100 µL of serum-free medium containing different final concentrations of the this compound-BSA complex (e.g., 0, 10, 50, 100, 250 µM).[5] Include wells with the Vehicle-BSA control. c. Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).[5]

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[5]

  • Analysis: Express the results as a percentage of the vehicle-treated control to determine the relative cell viability.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines the general workflow for preparing and testing this compound supplements in serum-free cell culture.

G cluster_prep Supplement Preparation cluster_culture Cell Culture & Treatment cluster_assay Assessment prep_la Prepare this compound Stock in Ethanol complex Complex LA with BSA (37°C Incubation) prep_la->complex prep_bsa Prepare Fatty Acid-Free BSA Solution (10%) prep_bsa->complex treat Treat Cells with LA-BSA Complex in Serum-Free Media complex->treat seed Seed Cells in 96-well Plate seed->treat assay Perform Cellular Assay (e.g., MTT Proliferation Assay) treat->assay analyze Data Analysis & Interpretation assay->analyze

Workflow for this compound Supplementation.
Signaling Pathway: LA-Induced Pro-inflammatory Response

In vascular endothelial cells, this compound can trigger pro-inflammatory signaling cascades, primarily through the activation of the PI3K/Akt and ERK1/2 pathways. This activation converges on the transcription factor NF-κB, leading to the expression of inflammatory genes like VCAM-1.[18][19]

G LA This compound (LA) p38 p38 MAPK LA->p38 PI3K PI3K LA->PI3K ERK ERK1/2 p38->ERK Akt Akt PI3K->Akt NFkB NF-κB ERK->NFkB Akt->NFkB VCAM1 VCAM-1 Gene Expression NFkB->VCAM1 Inflammation Endothelial Activation & Inflammation VCAM1->Inflammation

References

Application Note and Protocol for the Analysis of Linoleic Acid via Fatty Acid Methyl Ester (FAME) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (C18:2), an essential omega-6 polyunsaturated fatty acid, plays a crucial role in numerous physiological processes. Accurate quantification of this compound in various matrices such as biological tissues, foods, and pharmaceutical formulations is vital for research and development. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, due to their low volatility, fatty acids must first be derivatized to their corresponding fatty acid methyl esters (FAMEs). This application note provides a detailed protocol for the analysis of this compound by converting it to this compound methyl ester followed by GC analysis.

Principle

The analysis involves two primary steps: transesterification and gas chromatographic analysis. Initially, lipids are extracted from the sample matrix. The extracted lipids, which contain this compound typically in the form of triglycerides or phospholipids, undergo a transesterification reaction. In this acid-catalyzed reaction, the ester bonds of the glycerolipids are cleaved and new ester bonds are formed between the fatty acids and a methyl group from methanol, producing FAMEs.[1] The resulting volatile FAMEs, including this compound methyl ester, are then separated, identified, and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[2][3]

Experimental Protocols

Lipid Extraction (Folch Method)

This protocol describes a common method for extracting total lipids from a sample.

Materials:

  • Sample (e.g., 10-50 mg of tissue)

  • Chloroform

  • Methanol

  • 0.88% (w/v) Potassium Chloride (KCl) solution

  • Internal Standard (e.g., Pentadecanoic acid, C15:0)

  • Centrifuge tubes

  • Homogenizer or vortexer

  • Centrifuge

Procedure:

  • Weigh the sample and place it in a centrifuge tube.

  • Add an appropriate amount of internal standard.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Homogenize or vortex the sample thoroughly to ensure complete lipid extraction.

  • Add 0.88% KCl solution to the mixture to facilitate phase separation.

  • Vortex the mixture again and then centrifuge to separate the layers.

  • Carefully collect the lower chloroform layer, which contains the lipids, and transfer it to a clean tube.

  • Evaporate the solvent under a stream of nitrogen to obtain the dried lipid extract.[4]

Transesterification to FAMEs (Acid-Catalyzed)

This protocol details the conversion of the extracted lipids to FAMEs.

Materials:

  • Dried lipid extract

  • 1 M Methanolic HCl (or 1.5% Sulfuric Acid in anhydrous methanol)[4][5]

  • Hexane (or Isooctane)

  • 0.9% (w/v) Sodium Chloride (NaCl) solution

  • Water bath or heating block

  • Glass tubes with PTFE-lined caps

  • Vortexer

  • Centrifuge

Procedure:

  • To the dried lipid extract, add 1 mL of 1 M methanolic HCl.[4]

  • Seal the tube tightly and heat at 80°C for 1 hour.[4]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of 0.9% NaCl solution.[4]

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[4]

  • Centrifuge for 10 minutes to achieve clear phase separation.[4]

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a GC autosampler vial.[4][5]

Gas Chromatography (GC) Analysis

The prepared FAMEs are analyzed by GC for separation and quantification of this compound methyl ester.

Instrumentation and Conditions
ParameterRecommended Conditions
Gas Chromatograph Agilent GC system or equivalent with FID or MS detector
Column CP-Sil 88 for FAME (100 m x 0.25 mm, 0.2 µm) or DB-FATWAX Ultra Inert[6]
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 - 260°C
Injection Volume 1 µL
Split Ratio 10:1 to 50:1 (depending on concentration)
Oven Temperature Program Initial 170°C, hold for a specific time, then ramp to a final temperature to elute all FAMEs. The exact program should be optimized for the specific column and separation requirements.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 260 - 300°C
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C

Note: The GC conditions should be optimized for the specific instrument and column used to achieve the best separation of fatty acid methyl esters.

Data Presentation

Method Validation Summary

The performance of the analytical method should be validated. The following table summarizes typical validation parameters for FAME analysis.

ParameterTypical ValueReference
Linearity (r²) > 0.999[7]
Limit of Detection (LOD) 0.03 - 0.54 µg/mL[7][8]
Limit of Quantification (LOQ) 0.09 - 1.63 µg/mL[7][8]
Precision (%RSD) < 1.5% for peak areas[7]
Recovery 101.32 - 102.59%[8]
Sample Data Table
Sample IDPeak Area (this compound Methyl Ester)Peak Area (Internal Standard)Concentration of this compound (mg/g)
Control 1150,000100,0007.5
Control 2152,500101,0007.55
Treated 1250,000100,50012.44
Treated 2255,000100,80012.65

Mandatory Visualizations

Experimental Workflow

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Sample Sample Receipt Extraction Lipid Extraction Sample->Extraction Homogenization Derivatization Transesterification to FAMEs Extraction->Derivatization Acid-catalyzed reaction GC_Analysis GC-FID/MS Analysis Derivatization->GC_Analysis Inject FAMEs Data_Processing Data Processing GC_Analysis->Data_Processing Chromatogram Quantification Quantification of this compound Data_Processing->Quantification Peak Integration Report Final Report Quantification->Report

Caption: Workflow for FAME analysis of this compound.

Transesterification of a Triglyceride Containing this compound

Transesterification_Reaction cluster_reactants Reactants cluster_products Products Triglyceride Triglyceride (containing this compound) Catalyst Acid Catalyst (e.g., H2SO4 or HCl) Triglyceride->Catalyst Methanol Methanol (CH3OH) Methanol->Catalyst FAMEs Fatty Acid Methyl Esters (including this compound Methyl Ester) Glycerol Glycerol Catalyst->FAMEs Catalyst->Glycerol

Caption: Acid-catalyzed transesterification of a triglyceride.

References

Application Notes and Protocols for the Quantification of Linoleic Acid in Biological Tissues and Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of linoleic acid (LA) in various biological matrices. Accurate measurement of this essential omega-6 polyunsaturated fatty acid is crucial for research in nutrition, metabolic diseases, cardiovascular health, and inflammation. The following sections detail established analytical methodologies, experimental protocols, and expected quantitative values.

Introduction

This compound (C18:2, n-6) is an essential fatty acid in humans, meaning it cannot be synthesized by the body and must be obtained through diet.[1][2] It is a fundamental component of cellular membranes, influencing their fluidity and function, and serves as a precursor for the synthesis of arachidonic acid (AA) and a variety of signaling molecules called eicosanoids.[1][3] Given its roles in both health and disease, precise and reliable quantification of this compound in tissues and fluids is of significant interest in academic research and drug development.

Analytical Methodologies

The quantification of this compound in biological samples is predominantly achieved through chromatographic techniques coupled with sensitive detection methods. The two most common and well-validated approaches are Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a robust and widely used method for fatty acid analysis.[4][5][6] This technique requires the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) prior to analysis. GC offers excellent separation of different fatty acid isomers, including cis and trans isomers of this compound.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for lipidomics and the targeted quantification of fatty acids.[1][7][8] A key advantage of LC-MS is its ability to analyze free fatty acids directly without the need for derivatization, reducing sample preparation time and potential for analytical variability.[7][9] This method offers high sensitivity and specificity, with detection limits in the low ppb range.[1]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the biological matrix, as well as the age, diet, and health status of the individual. The following tables summarize typical quantitative ranges of this compound found in human biological samples.

Table 1: this compound Concentrations in Human Plasma and Serum

AnalyteMatrixConcentration RangeAnalytical MethodReference
This compoundPlasma0.2 - 5.0 mmol/LGC[10]
This compoundSerumVaries; Median of 20.8 wt% of plasma phospholipid fatty acidsNot Specified[11]
Free this compoundPlasma/SerumCalibration curve range: 1 - 1000 ng/mLLC-MS/MS[7]
Total this compoundPlasmaWithin-run precision concentrations ~290 µg/mLLC-MS/MS[9]

Table 2: this compound Content in Human Tissues

AnalyteTissueConcentration (% of total fatty acids)Analytical MethodReference
This compoundAdipose TissueIncreased from 9.1% in 1959 to 21.5% in 2008GC[12]
This compoundMyocardiumSignificant positive correlation with adipose tissue levelsCapillary GLC[13]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from biological tissues and fluids.

Protocol 1: Total Lipid Extraction from Tissues and Fluids (Bligh and Dyer Method)

This protocol is a standard method for extracting total lipids from biological samples.

Materials:

  • Tissue homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or PBS)

  • Nitrogen gas supply

Procedure:

  • Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) or volume of fluid (e.g., 200 µL of plasma) in a mixture of chloroform:methanol (1:2, v/v).[14] For tissues, a Potter-Elvehjem homogenizer is suitable.[14]

  • Phase Separation: Add chloroform and 0.9% NaCl to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.[15]

  • Centrifugation: Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Re-extraction: To maximize lipid recovery, add more chloroform to the remaining upper phase, vortex, centrifuge, and collect the lower phase again. Pool the organic phases.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 2: Gas Chromatographic (GC) Analysis of this compound

This protocol describes the derivatization of fatty acids to FAMEs and their subsequent analysis by GC-FID or GC-MS.

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC vials

  • GC system with FID or MS detector and a suitable capillary column (e.g., CP-Sil 88, 100m x 0.25mm).[16]

Procedure:

  • Methylation (Derivatization):

    • Re-dissolve the dried lipid extract in a small volume of toluene.

    • Add 14% BF3 in methanol.

    • Incubate at 100°C for 30-60 minutes in a sealed tube.

  • Extraction of FAMEs:

    • After cooling, add hexane and saturated NaCl solution to the tube.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • Drying and Concentration:

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane to the desired final volume under a stream of nitrogen.

  • GC Analysis:

    • Inject an aliquot of the FAMEs solution into the GC.

    • Typical GC conditions:

      • Injector temperature: 250°C

      • Detector temperature (FID): 275°C

      • Oven temperature program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

    • Identify the this compound methyl ester peak by comparing its retention time to that of a known standard.

    • Quantify the peak area and determine the concentration using a calibration curve prepared with this compound standards.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis of this compound

This protocol outlines the direct analysis of free this compound in a biological extract using LC-MS/MS.

Materials:

  • Dried lipid extract from Protocol 1 (or direct plasma/serum sample)

  • Acetonitrile with 0.1% formic acid

  • Methanol with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase LC column

Procedure:

  • Sample Preparation:

    • For plasma or serum, a simple protein precipitation step is often sufficient. Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to pellet the proteins.[7]

    • Transfer the supernatant for analysis.

    • For lipid extracts, re-dissolve the dried extract in the initial mobile phase.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).

    • A typical gradient might start at 50% B, ramp to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.[1][7]

    • The precursor ion for this compound is [M-H]⁻ at m/z 279.2.

    • Monitor specific product ions for quantification and confirmation (e.g., m/z 279.2 -> 279.2 for quantification and other fragments for confirmation).

  • Quantification:

    • Generate a calibration curve using a series of this compound standards.

    • Calculate the concentration of this compound in the sample based on the peak area and the calibration curve. The use of a deuterated internal standard for this compound is highly recommended for accurate quantification.[9]

Signaling and Metabolic Pathways

This compound is not only a structural component of membranes but also an active participant in cellular signaling.

This compound Metabolism

This compound is the parent compound of the omega-6 fatty acid family and is metabolized through a series of desaturation and elongation steps to form other biologically active molecules, most notably arachidonic acid.[3][17]

Linoleic_Acid_Metabolism LA This compound (18:2, n-6) GLA γ-Linolenic Acid (GLA) (18:3, n-6) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3, n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4, n-6) DGLA->AA Δ5-desaturase Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids

Caption: Metabolic pathway of this compound to arachidonic acid.

This compound-Induced Pro-inflammatory Signaling

In vascular endothelial cells, this compound can induce pro-inflammatory responses by activating specific signaling pathways.[18] This involves the activation of PI3K/Akt and ERK1/2 pathways, leading to the activation of the transcription factor NF-κB and the expression of adhesion molecules.[18]

Proinflammatory_Signaling LA This compound PI3K PI3K LA->PI3K ERK ERK1/2 LA->ERK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK->NFkB Vascular_Inflammation Vascular Inflammation (e.g., VCAM-1 expression) NFkB->Vascular_Inflammation

Caption: this compound-induced pro-inflammatory signaling cascade.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc GC Analysis cluster_lcms LC-MS/MS Analysis Tissue Biological Tissue Homogenize Homogenization Tissue->Homogenize Fluid Biological Fluid Extraction Lipid Extraction (Bligh & Dyer) Fluid->Extraction Homogenize->Extraction Dry Dry Down Extract Extraction->Dry Derivatize Derivatization (FAMEs) Dry->Derivatize Reconstitute Reconstitute Extract Dry->Reconstitute GC_Analysis GC-FID/MS Analysis Derivatize->GC_Analysis GC_Quant Quantification GC_Analysis->GC_Quant LCMS_Analysis LC-MS/MS Analysis (MRM) Reconstitute->LCMS_Analysis LCMS_Quant Quantification LCMS_Analysis->LCMS_Quant

Caption: Overall experimental workflow for this compound quantification.

References

Application Notes and Protocols for Stable Isotope Tracing of Linoleic Acid Metabolism In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating the intricate pathways of fatty acid metabolism in living organisms. By introducing a labeled precursor, such as uniformly ¹³C-labeled linoleic acid ([U-¹³C]-LA), researchers can track its absorption, distribution, and conversion into various downstream metabolites. This methodology offers a dynamic view of metabolic fluxes, providing invaluable insights for understanding physiological and pathophysiological processes, as well as for the development of novel therapeutics targeting lipid metabolism. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo stable isotope tracing studies of this compound.

Core Concepts of Stable Isotope Tracing

The fundamental principle of stable isotope tracing lies in the administration of a molecule enriched with a stable, non-radioactive isotope, such as ¹³C or ²H.[1][2] The labeled compound, or "tracer," is metabolically indistinguishable from its natural, unlabeled counterpart (the "tracee").[1] As the tracer moves through metabolic pathways, the isotope label is incorporated into downstream products. Sensitive analytical techniques, primarily mass spectrometry, are then employed to detect and quantify the labeled and unlabeled forms of various metabolites.[3] This allows for the determination of metabolic rates, pathway activities, and the relative contributions of different substrates to specific metabolite pools.

There are two primary experimental designs for in vivo tracer studies:

  • Pulse-Chase: In this approach, a single dose (a "pulse") of the labeled tracer is administered, and the appearance and disappearance of the label in various metabolites are monitored over time. This design is useful for studying the kinetics of metabolic pathways.

  • Continuous Infusion: This method involves the continuous administration of the tracer at a constant rate until a steady-state level of enrichment is achieved in the precursor pool. This design is ideal for measuring metabolic flux rates under steady-state conditions.[4]

The choice of experimental design depends on the specific research question being addressed.[1]

Key Metabolic Pathways of this compound

This compound (LA), an essential omega-6 polyunsaturated fatty acid, is a crucial component of cell membranes and a precursor to a diverse array of signaling molecules. Once ingested, LA is activated to linoleoyl-CoA and can enter several metabolic pathways:

  • Elongation and Desaturation: LA is converted to arachidonic acid (AA) through a series of enzymatic reactions involving delta-6-desaturase, elongase, and delta-5-desaturase. AA is a key precursor for the synthesis of eicosanoids.

  • Incorporation into Complex Lipids: Linoleoyl-CoA can be esterified into various complex lipids, including triglycerides (TGs) for energy storage, phospholipids (PLs) as structural components of membranes, and cholesteryl esters (CEs).[1]

  • Oxylipin Formation: LA can be oxygenated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes to produce a variety of oxidized LA metabolites (OXLAMs), such as hydroxy-octadecadienoic acids (HODEs) and epoxy-octadecenoic acids (EpOMEs). These molecules act as important signaling mediators in inflammation and other physiological processes.

Data Presentation

The following tables summarize typical quantitative data obtained from in vivo stable isotope tracing studies of this compound metabolism.

Table 1: Typical Experimental Parameters for [U-¹³C]-Linoleic Acid Tracing in a Mouse Model

ParameterValueReference(s)
Tracer Uniformly ¹³C-labeled this compound ([U-¹³C]-LA)[5]
Animal Model C57BL/6 Mice[3][6]
Administration Route Oral Gavage[7][8][9]
Tracer Dose 150 mg/kg body weight[3][6]
Vehicle Corn oil or Intralipid emulsion[3][6]
Fasting Period 4-6 hours prior to tracer administration[10]
Sample Collection Blood, Liver, Adipose Tissue[10]
Time Points 0, 1, 2, 4, 6, 8, 24 hours post-administration[3]

Table 2: Expected ¹³C Enrichment and Conversion Rates

MetaboliteTissue/FluidExpected Enrichment / ConversionReference(s)
[¹³C]-Linoleic Acid PlasmaPeak enrichment at 2-4 hours[3]
[¹³C]-Arachidonic Acid Plasma~0.2% conversion from [¹³C]-LA[5]
[¹³C]-Linoleic Acid Liver (in Triglycerides)Significant incorporation within 4-8 hours[10]
[¹³C]-Linoleic Acid Adipose Tissue (in Triglycerides)Gradual incorporation over 24 hours[11]
[¹³C]-HODEs PlasmaDetectable, dependent on inflammatory status[12]

Mandatory Visualization

Below are diagrams illustrating the key pathways and workflows involved in a typical stable isotope tracing study of this compound metabolism.

Linoleic_Acid_Metabolism Metabolic Fate of this compound cluster_desaturation_elongation Elongation & Desaturation cluster_complex_lipids Incorporation into Complex Lipids cluster_oxylipins Oxylipin Formation LA This compound (¹³C-LA) LA_CoA Linoleoyl-CoA LA->LA_CoA Activation HODEs HODEs LA->HODEs LOX/COX EpOMEs EpOMEs LA->EpOMEs CYP450 GLA γ-Linolenic Acid LA_CoA->GLA Δ6-Desaturase PL Phospholipids LA_CoA->PL TG Triglycerides LA_CoA->TG CE Cholesteryl Esters LA_CoA->CE DGLA Dihomo-γ-Linolenic Acid GLA->DGLA Elongase AA Arachidonic Acid DGLA->AA Δ5-Desaturase

Caption: Metabolic pathways of this compound.

Experimental_Workflow Experimental Workflow for In Vivo LA Tracing start Animal Acclimation & Fasting tracer_admin ¹³C-Linoleic Acid Administration (Oral Gavage) start->tracer_admin sampling Time-Course Sample Collection (Blood, Tissues) tracer_admin->sampling extraction Lipid Extraction sampling->extraction separation Separation of Lipid Classes (e.g., SPE or TLC) extraction->separation analysis LC-MS/MS or GC-MS Analysis separation->analysis data_proc Data Processing & Isotopologue Analysis analysis->data_proc interpretation Metabolic Flux Calculation & Interpretation data_proc->interpretation

Caption: In vivo this compound tracing workflow.

Experimental Protocols

Preparation and Administration of [U-¹³C]-Linoleic Acid Tracer

Materials:

  • Uniformly ¹³C-labeled this compound ([U-¹³C]-LA)

  • Vehicle (e.g., corn oil or a commercial lipid emulsion like Intralipid)

  • Gavage needles (appropriate size for the animal model)

  • Syringes

Procedure:

  • Tracer Formulation:

    • Accurately weigh the required amount of [U-¹³C]-LA to achieve the desired dose (e.g., 150 mg/kg body weight).

    • Dissolve the [U-¹³C]-LA in the chosen vehicle. Gentle warming and vortexing may be necessary to ensure complete dissolution. The final concentration should be calculated to allow for an appropriate gavage volume (typically 5-10 mL/kg for mice).[9]

  • Animal Preparation:

    • Acclimatize animals to handling and the gavage procedure for several days prior to the experiment to minimize stress.

    • Fast the animals for 4-6 hours before tracer administration to ensure gastric emptying and consistent absorption.[10] Water should be available ad libitum.

  • Tracer Administration:

    • Weigh each animal immediately before dosing to calculate the precise volume of the tracer formulation to be administered.

    • Administer the tracer solution via oral gavage using a proper technique to avoid injury or aspiration.[7][8] Ensure the gavage needle is inserted to the correct depth before slowly dispensing the liquid.[9]

    • Record the exact time of administration for each animal.

Sample Collection

Materials:

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for tissue dissection

  • Cryovials pre-chilled on dry ice or in liquid nitrogen

  • Centrifuge

Procedure:

  • Blood Collection:

    • At each designated time point, anesthetize the animal.

    • Collect blood via an appropriate method (e.g., retro-orbital sinus, cardiac puncture).

    • Place the blood into EDTA-coated tubes and gently invert to mix.

    • Keep the tubes on ice.

    • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Aliquot the plasma into pre-chilled cryovials and snap-freeze in liquid nitrogen. Store at -80°C.

  • Tissue Collection:

    • Immediately following the final blood draw (or at designated tissue-specific time points), euthanize the animal via an approved method.

    • Quickly dissect the tissues of interest (e.g., liver, adipose tissue).

    • Rinse the tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

    • Blot the tissues dry, weigh them, and place them in pre-chilled cryovials.

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

Lipid Extraction and Sample Preparation

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standards (e.g., deuterated fatty acids)

  • Nitrogen gas evaporator

  • Solid Phase Extraction (SPE) cartridges or Thin Layer Chromatography (TLC) plates

  • Derivatization agents for GC-MS (e.g., BF₃-methanol or TMSH)

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize a known weight of frozen tissue or a known volume of plasma in a 2:1 (v/v) mixture of chloroform:methanol.

    • Add an internal standard mix containing deuterated fatty acids at the beginning of the extraction to correct for sample loss.

    • After homogenization, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex the mixture and centrifuge to separate the layers.

    • Carefully collect the lower organic (chloroform) layer containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Separation of Lipid Classes (Optional but Recommended):

    • To analyze the incorporation of [¹³C]-LA into different lipid classes, the total lipid extract can be fractionated using Solid Phase Extraction (SPE) or Thin Layer Chromatography (TLC) to separate neutral lipids (TGs, CEs) and phospholipids (PLs).

  • Derivatization for GC-MS Analysis:

    • For the analysis of fatty acid composition, the lipid extracts (or separated lipid classes) must be trans-esterified to fatty acid methyl esters (FAMEs).

    • A common method is to incubate the dried lipid extract with 14% boron trifluoride (BF₃) in methanol at 100°C for 30 minutes.

    • After cooling, add water and hexane, vortex, and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

  • Preparation for LC-MS/MS Analysis:

    • For the analysis of intact complex lipids or oxylipins, derivatization is typically not required.

    • The dried lipid extract is simply reconstituted in an appropriate solvent (e.g., methanol/acetonitrile) for direct injection into the LC-MS/MS system.[3]

Mass Spectrometry Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column suitable for FAMEs separation (e.g., a biscyanopropyl polysiloxane column).

  • Analysis: The sample is injected into the GC, where FAMEs are separated based on their volatility and polarity. The eluting compounds are then ionized (typically by electron ionization) and their mass-to-charge ratio (m/z) is measured by the mass spectrometer.

  • Data Acquisition: By monitoring the ion currents for the molecular ions of both the unlabeled (¹²C) and labeled (¹³C) forms of this compound and its metabolites (e.g., arachidonic acid), the isotopic enrichment can be calculated after correcting for the natural abundance of ¹³C.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Lipids and Oxylipins:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A reverse-phase C18 or C8 column is typically used for lipidomics.

  • Analysis: The reconstituted lipid extract is injected into the LC, and different lipid classes are separated based on their hydrophobicity. The eluting lipids are ionized (usually by electrospray ionization) and analyzed by the mass spectrometer.

  • Data Acquisition: For quantitative analysis, Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method.[3] In MRM, a specific precursor ion (e.g., the molecular ion of a ¹³C-labeled triglyceride containing this compound) is selected and fragmented, and a specific product ion is monitored. This allows for the precise quantification of the labeled lipid species even in a complex biological matrix.[3]

Conclusion

Stable isotope tracing with [U-¹³C]-linoleic acid is a robust methodology for quantitatively assessing the in vivo metabolism of this essential fatty acid. By following the detailed protocols outlined above, researchers can gain valuable insights into the dynamic processes of this compound conversion, storage, and signaling molecule production. This powerful technique is indispensable for advancing our understanding of lipid metabolism in health and disease and for the development of targeted therapeutic interventions.

References

Application of Linoleic Acid in the Development of In Vitro Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing linoleic acid (LA) to establish in vitro models of various diseases, including cancer, cardiovascular conditions, and neurodegenerative disorders. The protocols outlined below, along with the corresponding quantitative data and signaling pathway diagrams, offer a comprehensive resource for studying disease mechanisms and for the preclinical assessment of therapeutic agents.

Endometrial Cancer: Modeling Proliferation and Invasion

This compound has been shown to exhibit anti-proliferative and anti-invasive effects on endometrial cancer cells, making it a useful tool for studying the progression of this disease and for screening potential anticancer compounds. The following protocols are designed for the HEC-1A and KLE endometrial cancer cell lines.

Quantitative Data Summary
Cell LineAssayThis compound Concentration (µM)ResultReference
HEC-1ACell Viability (MTT Assay, 72h)IC50: 617.21Dose-dependent inhibition of proliferation[1]
KLECell Viability (MTT Assay, 72h)IC50: 987.56Dose-dependent inhibition of proliferation[1]
HEC-1ACell Cycle Analysis (36h)2008.26% increase in G1 phase population[1]
KLECell Cycle Analysis (36h)20011.17% increase in G1 phase population[1]
HEC-1ACell Invasion (Transwell Assay, 4h)20031.2% reduction in invasion[1]
KLECell Invasion (Transwell Assay, 4h)20024.0% reduction in invasion[1]
HEC-1ACell Adhesion (2h)50, 200Significant decrease in adhesion[1]
KLECell Adhesion (2h)50, 200Significant decrease in adhesion[1]
Experimental Protocols

1.1. Cell Proliferation (MTT Assay)

This protocol assesses the effect of this compound on the viability and proliferation of endometrial cancer cells.

Materials:

  • HEC-1A or KLE cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 100 mM in ethanol)

  • Bovine Serum Albumin (BSA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HEC-1A or KLE cells in 96-well plates at a density of 4,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM) in serum-free medium. It is recommended to complex this compound with BSA to enhance its solubility and cellular uptake.

  • Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound solutions or control medium (with BSA-vehicle).

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).

1.2. Cell Invasion (Transwell Assay)

This protocol evaluates the effect of this compound on the invasive capacity of endometrial cancer cells.

Materials:

  • HEC-1A or KLE cells

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Serum-free culture medium

  • Complete culture medium (chemoattractant)

  • This compound

  • Cotton swabs

  • Crystal violet staining solution (0.1% in PBS)

  • Acetic acid (10%)

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel (diluted in cold, serum-free medium) and allow it to solidify at 37°C for at least 1 hour.

  • Culture HEC-1A or KLE cells to sub-confluency and then serum-starve them for 24 hours.

  • Harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound (e.g., 200 µM) or vehicle control.

  • Seed 1 x 10^5 cells in 100 µL of the cell suspension into the upper chamber of the Transwell inserts.

  • Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Incubate the plate at 37°C and 5% CO2 for 4 to 48 hours, depending on the cell line's invasive potential.

  • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 5 minutes.

  • Stain the cells with 0.1% crystal violet for 10-15 minutes.

  • Gently wash the inserts with PBS to remove excess stain.

  • Elute the dye from the stained cells by adding 500 µL of 10% acetic acid to the lower chamber and transferring the insert to it.

  • Measure the absorbance of the eluted dye at 600 nm. The absorbance is proportional to the number of invaded cells.

Signaling Pathway

This compound inhibits endometrial cancer cell proliferation and invasion by suppressing the AKT/mTOR signaling pathway.

LIN_ENDO_CANCER LA This compound AKT AKT LA->AKT inhibits mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Invasion Cell Invasion mTOR->Invasion

This compound's inhibitory effect on the AKT/mTOR pathway in endometrial cancer.

Breast Cancer: Investigating Invasion and Metastasis

In certain breast cancer subtypes, such as triple-negative breast cancer (TNBC), this compound has been shown to promote invasion and metastasis. The MDA-MB-231 cell line is a commonly used model for TNBC.

Quantitative Data Summary
Cell LineAssayThis compound Concentration (µM)ResultReference
MDA-MB-231Cell Invasion (Transwell Assay, 48h)90Clear induction of invasion[2][3]
MDA-MB-231MMP-9 Secretion90Increased secretion[3]
Experimental Protocol

2.1. Cell Invasion (Transwell Assay)

This protocol is adapted to study the pro-invasive effects of this compound on MDA-MB-231 breast cancer cells.

Materials:

  • MDA-MB-231 cells

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel

  • Serum-free DMEM

  • DMEM with and without 90 µM this compound

  • Cotton swabs

  • Crystal violet staining solution (0.1% in PBS)

  • Acetic acid (10%)

Procedure:

  • Coat the Transwell inserts with Matrigel as described in protocol 1.2.

  • Culture MDA-MB-231 cells to sub-confluency and serum-starve for 24 hours.

  • Harvest and resuspend the cells in serum-free DMEM.

  • Seed 1 x 10^5 cells in 100 µL of serum-free DMEM into the upper chamber of the inserts.

  • In the lower chamber, add 600 µL of DMEM, either without (control) or with 90 µM this compound.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Following incubation, remove non-invading cells, fix, stain, and quantify the invading cells as detailed in protocol 1.2.

Signaling Pathway

This compound-induced invasion in MDA-MB-231 cells is mediated through the upregulation of fascin, an actin-bundling protein.

LIN_BREAST_CANCER LA This compound Fascin Fascin LA->Fascin upregulates Actin Actin Bundling Fascin->Actin Filopodia Filopodia/Lamellipodia Formation Actin->Filopodia Invasion Cell Invasion Filopodia->Invasion

This compound promotes breast cancer invasion via fascin upregulation.

Cardiovascular Disease: Modeling Endothelial Cell Activation

This compound can induce a pro-inflammatory state in vascular endothelial cells, a key initiating event in atherosclerosis. This model is useful for studying the mechanisms of vascular inflammation.

Quantitative Data Summary
Cell LineAssayThis compound Concentration (µM)ResultReference
HUVECVCAM-1 mRNA ExpressionTime- and dose-dependent increasePro-inflammatory response[4]
HMEC-1VCAM-1 Protein ExpressionDose-dependent increasePro-inflammatory response[5]
Endothelial CellsNF-κB Activation90 (6h)Significant activation[6][7]
Experimental Protocol

3.1. Endothelial Cell Activation (VCAM-1 Expression)

This protocol measures the expression of the adhesion molecule VCAM-1 as a marker of endothelial cell activation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or Human Microvascular Endothelial Cells (HMEC-1)

  • Endothelial cell growth medium

  • This compound

  • TRIzol or other RNA extraction reagent (for RT-PCR)

  • Antibodies for VCAM-1 and a loading control (for Western blotting or immunofluorescence)

  • Appropriate secondary antibodies and detection reagents

Procedure:

  • Culture endothelial cells in appropriate culture vessels until they reach confluence.

  • Treat the cells with various concentrations of this compound (e.g., 10-100 µM) for a specified period (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • For VCAM-1 mRNA Expression (RT-PCR):

    • Lyse the cells and extract total RNA using TRIzol according to the manufacturer's instructions.

    • Perform reverse transcription to synthesize cDNA.

    • Use specific primers for VCAM-1 and a housekeeping gene (e.g., GAPDH) to perform quantitative real-time PCR (qPCR).

    • Analyze the data to determine the relative fold change in VCAM-1 expression.

  • For VCAM-1 Protein Expression (Western Blotting or Immunofluorescence):

    • For Western blotting, lyse the cells, quantify protein concentration, and perform SDS-PAGE and immunoblotting using a VCAM-1 antibody.

    • For immunofluorescence, fix the cells, permeabilize them, and stain with a VCAM-1 antibody followed by a fluorescently labeled secondary antibody. Visualize using a fluorescence microscope.

Signaling Pathway

This compound induces endothelial cell activation through the activation of the NF-κB signaling pathway, which upregulates the expression of adhesion molecules like VCAM-1.

LIN_ENDO_INFLAMMATION LA This compound ROS ↑ Oxidative Stress (ROS) LA->ROS IKK IKK ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to VCAM1 VCAM-1 Gene Transcription Nucleus->VCAM1 Adhesion Leukocyte Adhesion VCAM1->Adhesion

This compound-induced NF-κB signaling in endothelial cells.

Skin Conditions: Modeling Sebaceous Gland Function

This compound plays a role in regulating lipid production in sebocytes, the cells that form sebaceous glands. The SZ95 sebocyte cell line is a valuable tool for studying conditions related to sebum production, such as acne.

Quantitative Data Summary
Cell LineAssayThis compound Concentration (µM)ResultReference
SZ95Lipid Droplet Accumulation (Oil Red O Staining, 48h)100Large lipid droplet accumulation[8]
Experimental Protocol

4.1. Lipid Droplet Accumulation (Oil Red O Staining)

This protocol visualizes and quantifies the accumulation of neutral lipids in sebocytes.

Materials:

  • SZ95 sebocytes

  • Sebocyte culture medium

  • This compound

  • 10% Formalin

  • 60% Isopropanol

  • Oil Red O working solution

  • Hematoxylin (optional, for counterstaining)

  • Microscope

Procedure:

  • Culture SZ95 sebocytes on glass coverslips in a 6-well plate until they are 70-80% confluent.

  • Treat the cells with 100 µM this compound or vehicle control for 48 hours.

  • Gently wash the cells twice with PBS.

  • Fix the cells with 10% formalin for 30-60 minutes at room temperature.

  • Wash the cells twice with distilled water.

  • Incubate the cells with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and allow the cells to air dry completely.

  • Add Oil Red O working solution to cover the cells and incubate for 10-20 minutes at room temperature.

  • Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.

  • (Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water.

  • Mount the coverslips on microscope slides and observe the red-stained lipid droplets under a microscope.

  • For quantification, the Oil Red O stain can be extracted with 100% isopropanol, and the absorbance can be measured at approximately 492 nm.

Signaling Pathway

This compound influences lipid metabolism in sebocytes through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

LIN_SEBOCYTE LA This compound PPAR PPARs LA->PPAR activates Lipid_Metabolism_Genes Lipid Metabolism Genes PPAR->Lipid_Metabolism_Genes upregulates Lipogenesis Lipogenesis Lipid_Metabolism_Genes->Lipogenesis Lipid_Droplets Lipid Droplet Formation Lipogenesis->Lipid_Droplets

This compound regulation of lipid metabolism in sebocytes via PPARs.

References

Application Notes and Protocols for Measuring Linoleic Acid Oxidation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a primary component of cellular membranes and a precursor to various signaling molecules. However, its susceptibility to oxidation by reactive oxygen species (ROS) leads to the formation of a complex array of oxidation products. These products, including lipid hydroperoxides, conjugated dienes, aldehydes, and isoprostanes, are not merely markers of oxidative stress but are also bioactive molecules implicated in the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][2][3] Accurate and reliable measurement of these oxidation products is crucial for understanding disease mechanisms, identifying potential therapeutic targets, and developing novel diagnostic and prognostic biomarkers.

This document provides detailed application notes and experimental protocols for several widely used techniques to measure this compound oxidation products. The methods covered range from classical spectrophotometric assays to advanced chromatographic and immunological techniques, offering a comprehensive guide for researchers in various fields.

I. Chromatographic Methods: The Gold Standard for Specificity and Quantification

Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard for the analysis of this compound oxidation products.[4] These methods offer high sensitivity and specificity, allowing for the separation, identification, and precise quantification of individual isomers of oxidized lipids.[5][6][7]

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS is a powerful technique for the analysis of a wide range of this compound oxidation products, including hydroperoxides (e.g., 9-hydroperoxyoctadecadienoic acid [9-HPODE] and 13-HPODE), hydroxides (e.g., 9-hydroxyoctadecadienoic acid [9-HODE] and 13-HODE), ketones (e.g., 9-oxo-octadecadienoic acid [9-oxoODE] and 13-oxoODE), and F2-isoprostanes.[4][8] Its high sensitivity and specificity enable the analysis of complex biological matrices such as plasma, urine, and tissue homogenates.[5][6] The use of stable isotope-labeled internal standards allows for accurate quantification.[6][7]

Experimental Protocol: Quantification of HODEs and oxoODEs in Plasma

This protocol is adapted from methodologies described for the analysis of oxidized this compound metabolites.[4][5][6][9]

1. Materials and Reagents:

  • Plasma samples

  • Internal Standards: Deuterated 9-HODE (e.g., 9-HODE-d4) and 13-HODE (e.g., 13-HODE-d4)

  • Butylated hydroxytoluene (BHT)

  • Triphenylphosphine (TPP)

  • Hexane, 2-Propanol, Acetonitrile, Methanol, Water (HPLC grade)

  • Formic acid or Acetic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation:

  • To 100 µL of plasma, add an antioxidant like BHT to prevent further oxidation during sample preparation.[10]
  • Add a known amount of deuterated internal standards.
  • For the analysis of total HODEs (free and esterified), perform alkaline hydrolysis by adding NaOH and incubating at 60°C.[6][10]
  • Neutralize the sample with acid (e.g., formic acid).
  • To reduce hydroperoxides to their more stable hydroxyl derivatives, add TPP.
  • Perform lipid extraction using a solvent system like hexane/2-propanol.[5]
  • Evaporate the organic solvent under a stream of nitrogen.
  • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
  • For cleaner samples, a solid-phase extraction (SPE) step can be included after hydrolysis and before evaporation.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) system.
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of water with a small percentage of formic or acetic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) is typically employed.[4]
  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[6][9]
  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for these analytes.[9]
  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For example, for 9-HODE and 13-HODE, although they have the same precursor ion, they can be distinguished by their specific product ions (m/z 171 for 9-HODE and m/z 195 for 13-HODE).[5]

4. Data Analysis:

  • Quantify the analytes by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve constructed with known concentrations of standards.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is another robust technique for the analysis of this compound oxidation products, particularly for volatile compounds like aldehydes (e.g., hexanal, 4-hydroxynonenal) and for hydroxy fatty acids after derivatization.[1][11] Derivatization is necessary to increase the volatility and thermal stability of non-volatile compounds like HODEs.[11] This method provides excellent chromatographic separation and mass spectral information for compound identification.[1]

Experimental Protocol: Analysis of 9-HODE and 13-HODE in Tissues

This protocol is based on methodologies developed for the GC-MS analysis of hydroxy fatty acids.[11]

1. Materials and Reagents:

  • Tissue samples

  • Internal Standards: ¹⁸O₂-labeled 9-HODE and 13-HODE

  • Ethanol, Chloroform, Methanol

  • Diazomethane (for methylation)

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (for silylation)

  • Silica solid-phase extraction (SPE) cartridges

2. Sample Preparation:

  • Homogenize frozen tissue in the presence of ¹⁸O₂-labeled internal standards.[11]
  • Extract lipids using a solvent mixture like chloroform/methanol.[11]
  • Perform a lipid partitioning step with water to remove non-lipid components.[11]
  • Methylate the carboxylic acid group of the fatty acids using diazomethane to form fatty acid methyl esters (FAMEs).[11]
  • Use silica SPE to separate the more polar hydroxy FAMEs from the non-oxygenated FAMEs.[11]
  • Derivatize the hydroxyl group to a trimethylsilyl (TMS) ether using BSTFA to increase volatility.[11]

3. GC-MS Analysis:

  • GC System: A gas chromatograph with a capillary column (e.g., DB-5ms).
  • Injection: Splitless injection is often used for trace analysis.
  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.
  • Mass Spectrometer: A quadrupole mass spectrometer is commonly used.
  • Ionization: Electron ionization (EI) is typical.
  • Data Acquisition: Selected Ion Monitoring (SIM) mode is used for quantification, monitoring specific ions for each analyte and internal standard.

4. Data Analysis:

  • Quantify the analytes by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

II. Spectrophotometric Methods: Convenient and High-Throughput Screening

Spectrophotometric assays are widely used for the initial screening of lipid peroxidation due to their simplicity, low cost, and high-throughput capabilities.[12] However, they often lack the specificity of chromatographic methods and can be prone to interferences.

A. Thiobarbituric Acid Reactive Substances (TBARS) Assay

Application Note:

The TBARS assay is one of the most common methods for measuring lipid peroxidation.[13][14] It is based on the reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.[15][16] While simple and widely used, the TBARS assay is not specific for MDA and can react with other aldehydes and biomolecules, leading to potential overestimation of lipid peroxidation.[17]

Experimental Protocol: TBARS Assay for Plasma or Tissue Homogenates

This protocol is a generalized procedure based on common TBARS assay protocols.[13][18][19][20]

1. Materials and Reagents:

  • Plasma or tissue homogenate samples

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Trichloroacetic acid (TCA) solution (e.g., 10-20%)

  • Malondialdehyde (MDA) standard (e.g., from 1,1,3,3-tetramethoxypropane)

  • Butylated hydroxytoluene (BHT)

2. Sample Preparation and Assay Procedure:

  • To 100 µL of sample, add an equal volume of TCA to precipitate proteins.[13][19]
  • Add BHT to prevent further oxidation during the assay.
  • Centrifuge the samples to pellet the precipitated protein.[13][19]
  • Transfer the supernatant to a new tube.
  • Add TBA solution to the supernatant.[19][20]
  • Incubate the mixture in a boiling water bath for a defined period (e.g., 10-15 minutes) to allow for color development.[13][19]
  • Cool the samples to room temperature.
  • Measure the absorbance of the resulting pink-colored solution at approximately 532 nm using a spectrophotometer.[13][19]

3. Data Analysis:

  • Prepare a standard curve using known concentrations of MDA standard.
  • Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve.

B. Conjugated Diene Assay

Application Note:

The initial step in the peroxidation of polyunsaturated fatty acids like this compound is the formation of conjugated dienes, which absorb UV light at a characteristic wavelength. The conjugated diene assay measures the increase in absorbance around 234 nm as a direct measure of the primary oxidation products.[21] This method is relatively simple and can be performed in real-time to monitor the kinetics of lipid oxidation.[21]

Experimental Protocol: Conjugated Diene Assay

This protocol is a general guideline for measuring conjugated dienes.

1. Materials and Reagents:

  • This compound or a biological sample containing lipids

  • Buffer solution (e.g., phosphate buffer)

  • Oxidation initiator (optional, e.g., a free radical generator like AAPH)

  • Spectrophotometer capable of measuring UV absorbance

2. Assay Procedure:

  • Prepare a solution or suspension of the lipid sample in a suitable buffer.
  • If inducing oxidation, add the oxidation initiator.
  • Place the sample in a quartz cuvette.
  • Measure the absorbance at 234 nm at regular time intervals to monitor the formation of conjugated dienes.[21]

3. Data Analysis:

  • The increase in absorbance at 234 nm is directly proportional to the concentration of conjugated dienes formed. The molar extinction coefficient for conjugated dienes can be used to quantify their concentration.

C. Ferric-Xylenol Orange (FOX) Assay

Application Note:

The FOX assay is a sensitive method for the quantification of lipid hydroperoxides.[22][23] It is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by hydroperoxides in the presence of the dye xylenol orange. The resulting ferric-xylenol orange complex has a strong absorbance that can be measured spectrophotometrically.[22]

Experimental Protocol: FOX Assay

This protocol is a simplified representation of the FOX assay.

1. Materials and Reagents:

  • Lipid sample containing hydroperoxides

  • FOX reagent (containing ferrous sulfate, xylenol orange, and sulfuric acid in a suitable solvent like methanol)

  • Triphenylphosphine (TPP) for the blank measurement

2. Assay Procedure:

  • Mix the lipid sample with the FOX reagent.
  • Incubate the mixture at room temperature for a specific time to allow for color development.
  • Measure the absorbance of the colored complex at a wavelength between 560-610 nm.[22]
  • For a blank, pre-treat the sample with TPP to reduce the hydroperoxides before adding the FOX reagent.

3. Data Analysis:

  • The concentration of hydroperoxides is determined by subtracting the absorbance of the blank from the sample absorbance and comparing it to a standard curve prepared with a known hydroperoxide standard (e.g., hydrogen peroxide or a specific lipid hydroperoxide).

III. Immunoassays: High Sensitivity for Specific Analytes

Enzyme-Linked Immunosorbent Assays (ELISAs) are available for the quantification of specific this compound oxidation products, most notably the F2-isoprostane, 8-isoprostane.[10][24][25] ELISAs offer high sensitivity and are suitable for the analysis of a large number of samples.

A. 8-Isoprostane ELISA

Application Note:

8-isoprostane (also known as F2-isoprostane) is a stable product of the non-enzymatic free radical-catalyzed peroxidation of arachidonic acid, a fatty acid closely related to this compound.[24] It is considered a reliable biomarker of in vivo oxidative stress. Competitive ELISA kits are commercially available for the quantification of 8-isoprostane in various biological samples, including urine, plasma, and tissue extracts.[10][24][25]

Experimental Protocol: 8-Isoprostane Competitive ELISA

This protocol is a general outline based on commercially available ELISA kits.[10][24] Users should always follow the specific instructions provided with their kit.

1. Principle: This is a competitive immunoassay. 8-isoprostane in the sample competes with a fixed amount of enzyme-labeled 8-isoprostane (e.g., conjugated to horseradish peroxidase, HRP) for binding to a limited number of antibodies coated on a microplate.[24] The amount of color produced is inversely proportional to the concentration of 8-isoprostane in the sample.[24]

2. Assay Procedure:

  • Prepare standards and samples according to the kit's instructions. This may involve dilution and sometimes a purification step like solid-phase extraction.[10][24]
  • Add standards and samples to the wells of the antibody-coated microplate.
  • Add the enzyme-conjugated 8-isoprostane to each well.
  • Incubate the plate to allow for the competitive binding reaction.
  • Wash the plate to remove unbound reagents.
  • Add a substrate solution (e.g., TMB) that will be converted by the enzyme to produce a colored product.[24]
  • Stop the reaction with a stop solution.[26]
  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[26]

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
  • Determine the concentration of 8-isoprostane in the samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary

MethodAnalyte(s)Typical Sample TypesSensitivity/Detection LimitDynamic RangeKey AdvantagesKey Disadvantages
LC-MS/MS HODEs, oxoODEs, HPODEs, IsoprostanesPlasma, Urine, TissuesHigh (e.g., 0.1–1 pmol/µL for FAOOH; 0.4 ppb for some oxides)[8][27]WideHigh specificity and sensitivity, multiplexing capabilityHigh instrument cost, complex sample preparation
GC-MS Volatile aldehydes, HODEs (after derivatization)Tissues, Biological FluidsHighWideExcellent separation, structural informationRequires derivatization for non-volatile compounds
TBARS Assay Malondialdehyde (MDA) and other reactive substancesPlasma, Tissues, Cell LysatesModerateNarrowSimple, inexpensive, high-throughputLow specificity, prone to interferences
Conjugated Diene Assay Conjugated Dienes (Primary oxidation products)Purified Lipids, LiposomesModerate-Real-time monitoring of oxidation kineticsLow specificity, interference from other UV-absorbing compounds
FOX Assay Lipid HydroperoxidesBiological SamplesHigh-Sensitive for hydroperoxidesCan be affected by other oxidizing or reducing agents
8-Isoprostane ELISA 8-isoprostane (F2-isoprostane)Urine, Plasma, Tissues, Cell Culture ExtractsHigh (e.g., ~1-50 pg/mL)[10][24]0.005 - 5 ng/mL or wider[25]High sensitivity, high-throughputCross-reactivity with similar molecules is possible, kit variability

Visualizations

Linoleic_Acid_Oxidation_Pathway LA This compound Enzymatic Enzymatic Oxidation (e.g., Lipoxygenase) LA->Enzymatic NonEnzymatic Non-Enzymatic Oxidation (Free Radicals) LA->NonEnzymatic HPODEs Hydroperoxides (9-HPODE, 13-HPODE) Enzymatic->HPODEs NonEnzymatic->HPODEs Isoprostanes Isoprostanes (from related PUFAs) NonEnzymatic->Isoprostanes e.g., from Arachidonic Acid HODEs Hydroxides (9-HODE, 13-HODE) HPODEs->HODEs Aldehydes Aldehydes (MDA, HNE) HPODEs->Aldehydes oxoODEs Ketones (9-oxoODE, 13-oxoODE) HODEs->oxoODEs Bioactivity Biological Effects (Inflammation, Signaling) HODEs->Bioactivity Aldehydes->Bioactivity Isoprostanes->Bioactivity

Caption: Overview of this compound Oxidation Pathways.

Experimental_Workflow_LCMSMS Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standards Sample->Spike Hydrolysis Alkaline Hydrolysis (optional, for total) Spike->Hydrolysis Extraction Liquid-Liquid or Solid Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (if needed, e.g., for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: General Experimental Workflow for Chromatographic Analysis.

HODE_Signaling HODE9 9-HODE GPR132 GPR132 HODE9->GPR132 Potent Agonist PPARg PPARγ HODE9->PPARg TRPV1 TRPV1 HODE9->TRPV1 HODE13 13-HODE HODE13->GPR132 Weak Activator HODE13->PPARg HODE13->TRPV1 Inflammation Pro-inflammatory Signaling GPR132->Inflammation GeneTranscription Gene Transcription (e.g., Macrophage Differentiation) PPARg->GeneTranscription

Caption: Simplified Signaling Pathways of 9-HODE and 13-HODE.[2][3][28]

References

Application Notes & Protocols: Employing Linoleic Acid to Study Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a crucial component of cellular membranes and a precursor for various signaling molecules. Its interactions with proteins are fundamental to numerous physiological and pathological processes, making it a valuable tool for researchers in cell biology, biochemistry, and drug discovery. These application notes provide a comprehensive guide to utilizing this compound for studying lipid-protein interactions, offering detailed experimental protocols, data presentation guidelines, and visual representations of relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound-Protein Interactions

The following tables summarize key quantitative data from studies on the interaction of this compound and its derivatives with various proteins. These values are critical for comparative analysis and for designing experiments with appropriate concentration ranges.

Table 1: Thermodynamic Parameters of this compound-Protein Interactions Determined by Isothermal Titration Calorimetry (ITC)

ProteinLigandAssociation Constant (K_a) (M⁻¹)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)Free Energy (ΔG) (kcal/mol)Reference
Bovine β-lactoglobulinThis compound9.0 x 10⁵< 1.0ExothermicFavorableSpontaneous[1]

Table 2: Binding Affinities of this compound and its Derivatives with Target Proteins

ProteinLigandMethodDissociation Constant (K_d)IC₅₀Reference
Fatty Acid-Binding Protein 4 (FABP4)This compoundNot Specified--[2]
Epidermal Fatty Acid-Binding Protein (E-FABP)Oleic AcidScatchard Plot0.46 µM-
Peroxisome Proliferator-Activated Receptor α (PPARα)(9Z,11E)-CLAScintillation Proximity Assay-140 nM[1]
Peroxisome Proliferator-Activated Receptor α (PPARα)(10E,12Z)-CLAScintillation Proximity Assay->140 nM[1]
Peroxisome Proliferator-Activated Receptor α (PPARα)(9E,11E)-CLAScintillation Proximity Assay-<400 nM[1]
Peroxisome Proliferator-Activated Receptor α (PPARα)furan-CLAScintillation Proximity Assay-400 nM[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound-protein interactions.

Protein-Lipid Overlay Assay

This assay is a straightforward method to screen for interactions between a protein of interest and various lipids, including this compound.[3][4][5]

Materials:

  • Hybond-C extra or PVDF membrane

  • This compound and other control lipids

  • Solvent for lipids (e.g., 2:1:0.8 methanol:chloroform:water)[3]

  • Blocking Buffer (e.g., 3% fatty acid-free BSA in PBST)[4]

  • Epitope-tagged protein of interest (e.g., GST-fusion protein)

  • Primary antibody against the epitope tag

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Lipid Spotting:

    • Dissolve this compound and other lipids in an appropriate solvent.[4]

    • Serially dilute the lipids to a range of concentrations (e.g., 1 to 500 µM).[3]

    • Spot 1 µl of each lipid dilution onto the membrane.[3]

    • Allow the membrane to dry completely at room temperature for at least 1 hour.[3]

  • Blocking:

    • Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[3]

  • Protein Incubation:

    • Incubate the membrane with a solution of the epitope-tagged protein (e.g., 1-10 nM) in fresh Blocking Buffer overnight at 4°C with gentle rocking.[3]

  • Washing:

    • Wash the membrane three times for 10 minutes each with washing buffer (e.g., PBST).

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash the membrane as described in step 4.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash the membrane as described in step 4.

    • Detect the protein-lipid interaction using a chemiluminescence reagent and an appropriate imaging system.

Liposome Binding Assay

This assay assesses the binding of a protein to this compound incorporated into a more biologically relevant lipid bilayer structure.[2][6]

Materials:

  • This compound and other lipids (e.g., phospholipids) in chloroform

  • Extrusion buffer (e.g., 25 mM Tris-HCl pH 7.5, 250 mM Raffinose, 1 mM DTT)[2]

  • Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 125 mM KCl, 1 mM DTT, 0.5 mM EDTA)[2]

  • Mini-Extruder with polycarbonate membranes (e.g., 0.1 µm pore size)

  • Protein of interest

  • Ultracentrifuge

Protocol:

  • Liposome Preparation:

    • Mix lipids, including this compound, in the desired molar ratios in a glass tube.

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.

    • Rehydrate the lipid film in extrusion buffer by vortexing and allowing it to swell for 1-1.5 hours.[2]

    • To form large unilamellar vesicles (LUVs), subject the lipid suspension to multiple freeze-thaw cycles and then extrude it through a polycarbonate membrane (e.g., 13 times through a 0.2 µm membrane).[2]

  • Liposome Pelleting and Resuspension:

    • Dilute the liposome suspension in binding buffer and pellet the liposomes by ultracentrifugation (e.g., 50,000 x g for 15 minutes at 22°C).[2][6]

    • Carefully remove the supernatant and resuspend the liposome pellet in fresh binding buffer.[6]

  • Binding Reaction:

    • Combine the protein of interest with the liposome suspension.[2]

    • Incubate the mixture at room temperature for 30-45 minutes with gentle agitation.[2][6]

  • Separation of Bound and Unbound Protein:

    • Pellet the liposomes by ultracentrifugation as in step 2.

    • Carefully collect the supernatant (containing unbound protein).

    • Wash the liposome pellet with binding buffer and pellet again to remove any remaining unbound protein.

  • Analysis:

    • Analyze the supernatant and the final liposome pellet (containing bound protein) by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of protein bound to the liposomes.[6]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time quantitative analysis of binding kinetics (k_on, k_off) and affinity (K_d) of protein-lipid interactions.[6][7][8][9][10][11][12][13][14][15][16]

General Protocol Outline:

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., L1 chip for liposome capture or a hydrophobic sensor chip for direct lipid immobilization).[10]

    • Prepare the sensor surface according to the manufacturer's instructions. This may involve cleaning and conditioning steps.[7]

  • Ligand Immobilization:

    • Liposome Capture: Prepare liposomes containing this compound as described in the Liposome Binding Assay protocol. Inject the liposome suspension over the L1 sensor chip surface to allow for capture.[10]

    • Direct Immobilization: Dissolve this compound in a suitable solvent and inject it over a hydrophobic sensor chip to form a lipid monolayer.

  • Analyte Injection and Data Collection:

    • Inject a series of concentrations of the protein of interest (analyte) over the immobilized lipid surface.[11]

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation phases.

    • Include a reference flow cell (e.g., with control liposomes lacking this compound) to subtract non-specific binding.

  • Regeneration:

    • After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of NaOH or a specific buffer) to remove the bound protein without damaging the immobilized lipid layer.[9]

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Western Blot Analysis of this compound-Induced Cell Signaling

This protocol is designed to detect changes in protein phosphorylation, such as Akt and ERK1/2, in response to this compound treatment in cultured cells (e.g., endothelial cells).[5][17][18][19]

Materials:

  • Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)

  • Cell culture medium and supplements

  • This compound solution (prepared as a complex with fatty acid-free BSA)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Starve the cells in serum-free medium for a designated period (e.g., 4-6 hours) before treatment.

    • Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control (BSA alone).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using a chemiluminescence reagent and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) to normalize for protein loading.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

GPR40_Signaling LA This compound GPR40 GPR40/FFA1 LA->GPR40 PLC Phospholipase C (PLC) GPR40->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: GPR40/FFA1 signaling pathway activated by this compound.

PI3K_Akt_ERK_Signaling LA This compound Receptor Membrane Receptor (e.g., TLR4) LA->Receptor PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt NFkB NF-κB pAkt->NFkB Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: PI3K/Akt and ERK1/2 signaling in endothelial cells.

Experimental_Workflow_SPR start Start prep_liposomes Prepare Liposomes (with and without this compound) start->prep_liposomes prep_chip Prepare SPR Sensor Chip (e.g., L1 chip) start->prep_chip immobilize Immobilize Liposomes on Sensor Chip prep_liposomes->immobilize prep_chip->immobilize inject_protein Inject Protein of Interest (various concentrations) immobilize->inject_protein measure Measure SPR Response (Association/Dissociation) inject_protein->measure regenerate Regenerate Sensor Surface measure->regenerate regenerate->inject_protein Next Concentration analyze Analyze Data (Calculate kon, koff, Kd) regenerate->analyze All Concentrations Tested end End analyze->end

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

References

Troubleshooting & Optimization

improving linoleic acid solubility in aqueous solutions for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of linoleic acid in aqueous solutions for cell culture experiments. Find troubleshooting tips and answers to frequently asked questions below.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to dissolve this compound in cell culture media?

A1: this compound is a long-chain fatty acid that is inherently hydrophobic, making it poorly soluble in aqueous solutions like cell culture media.[1][2] This can lead to the formation of precipitates or micelles, which can negatively impact experimental reproducibility and cell health.[3][4]

Q2: What are the common methods to improve this compound solubility for cell culture?

A2: The most common methods to enhance the solubility of this compound include:

  • Using organic solvents: Ethanol and DMSO are frequently used to create a stock solution before further dilution in culture media.[5][6][7]

  • Complexing with proteins: Bovine Serum Albumin (BSA), particularly fatty acid-free BSA, is widely used to bind and transport this compound to cells in a soluble form.[3][8][9][10]

  • Utilizing cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[11][12][13][14]

  • Employing detergents: Mild detergents like Tween-20 can aid in the solubilization of this compound.[15][16]

Q3: I'm observing a precipitate after adding my this compound stock solution to the media. What could be the cause and how can I fix it?

A3: Precipitation is a common issue and can be caused by several factors:

  • High final concentration of organic solvent: The final concentration of solvents like ethanol should be kept low, typically not exceeding 0.05%, to avoid toxicity and precipitation.[5]

  • Temperature shifts: Extreme temperature changes, such as repeated freeze-thaw cycles of the media, can cause components to precipitate.[17][18]

  • Insufficient complexing agent: If using BSA, an inadequate amount may not be sufficient to bind all the this compound, leading to precipitation.[8][19]

  • Media composition: The presence of certain salts, like calcium, can contribute to precipitation.[17][20]

To resolve this, try reducing the final solvent concentration, ensuring proper mixing, optimizing the fatty acid-to-BSA molar ratio, and maintaining a stable temperature for your media.

Q4: What is the purpose of using fatty acid-free BSA?

A4: Using fatty acid-free BSA is crucial because regular BSA contains endogenous fatty acids that can interfere with the experiment by competing with the this compound you are studying.[8] Fatty acid-free BSA provides a clean carrier to ensure that the observed cellular effects are due to the supplemented this compound.

Q5: Can I use solvents other than ethanol or DMSO?

A5: While ethanol and DMSO are the most common, other organic solvents can be used. However, it is critical to consider their potential toxicity to the specific cell line you are working with.[5][19] Always perform a solvent toxicity control experiment to determine the maximum non-toxic concentration.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
This compound precipitates in culture medium. - Final solvent concentration is too high.- Inadequate mixing.- Unstable media temperature.- Incorrect fatty acid:BSA ratio.- Reduce the final concentration of the organic solvent (e.g., ethanol to <0.05%).[5]- Ensure thorough but gentle mixing after adding the this compound solution.- Avoid repeated freeze-thaw cycles of the media.[18]- Optimize the molar ratio of this compound to BSA (common ratios range from 2:1 to 6:1).[10][21][22]
Cells show signs of toxicity (e.g., poor viability, altered morphology). - Cytotoxicity from the organic solvent.- High concentration of unbound this compound.- Perform a dose-response experiment to determine the maximum non-toxic solvent concentration for your cell line.[5]- Use a carrier molecule like fatty acid-free BSA or cyclodextrin to reduce the concentration of free this compound.[8][11]
Inconsistent or non-reproducible experimental results. - Incomplete solubilization of this compound.- Oxidation of this compound.- Variability in this compound-BSA complex formation.- Visually confirm the absence of precipitate before adding to cells.- Prepare fresh stock solutions and protect them from light and air to prevent oxidation.[22]- Standardize the protocol for preparing the this compound-BSA complex, including incubation time and temperature.[5][23]
Control (vehicle-treated) cells show unexpected effects. - The solvent (e.g., ethanol, DMSO) is affecting the cells.- Fatty acid-free BSA is sequestering lipids from the cells.- Always include a vehicle-only control (media with the same concentration of solvent and/or BSA) in your experimental design.- Consider that fatty acid-free BSA can act as a sink for cellular lipids.[5]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound solution complexed with fatty acid-free Bovine Serum Albumin (BSA).

Materials:

  • This compound

  • Ethanol (100%, non-denatured)

  • Fatty acid-free BSA

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile conical tubes

  • Water bath

Procedure:

  • Prepare a this compound Stock Solution:

    • Dissolve this compound in 100% ethanol to make a concentrated stock solution (e.g., 100 mM).[22] Heat gently at 37°C and vortex until fully dissolved.[22]

  • Prepare a BSA Solution:

    • Dissolve fatty acid-free BSA in PBS or serum-free cell culture medium to the desired concentration (e.g., 10% w/v).[24] Gently agitate until the BSA is completely dissolved. Do not vortex vigorously as this can denature the protein.

  • Complex this compound with BSA:

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the warmed BSA solution while gently stirring. The final molar ratio of this compound to BSA is critical and should be optimized (e.g., 3:1 or 6:1).[21][22]

    • Incubate the mixture in a 37°C water bath for at least 30-60 minutes to allow for complex formation.[23][24] The solution should become clear.

  • Sterilization and Storage:

    • Sterile filter the final this compound-BSA complex solution through a 0.22 µm filter.

    • The complex can be used immediately or stored at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Cyclodextrins

This method provides an alternative to using BSA for delivering this compound to cells.

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Cell culture medium

  • Sterile conical tubes

Procedure:

  • Prepare a this compound-Cyclodextrin Stock Solution:

    • Prepare an aqueous solution of MβCD in your cell culture medium. The concentration will depend on the desired final concentration of this compound.

    • Add this compound directly to the MβCD solution.

    • Incubate the mixture, shaking for several hours at 37°C to allow for the formation of the inclusion complex.[8]

  • Sterilization and Use:

    • Sterile filter the solution using a 0.22 µm filter.

    • This solution can then be diluted to the final working concentration in your cell culture medium.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_carrier Carrier Preparation cluster_complex Complexation cluster_cell_culture Cell Treatment LA This compound Stock Concentrated LA Stock LA->Stock Dissolve Solvent Ethanol or DMSO Complex Incubate at 37°C Stock->Complex BSA_powder Fatty Acid-Free BSA BSA_solution BSA Solution BSA_powder->BSA_solution Dissolve Medium Serum-Free Medium/PBS BSA_solution->Complex Final_complex LA-BSA Complex Complex->Final_complex Sterile Filter Dilute Working Solution Final_complex->Dilute Dilute in media Cells Culture Cells Dilute->Cells

Caption: Workflow for preparing this compound-BSA complexes.

troubleshooting_logic Start Observe Precipitate in Media Q1 Is final solvent concentration >0.05%? Start->Q1 A1_Yes Reduce solvent concentration Q1->A1_Yes Yes Q2 Was the LA:BSA ratio optimized? Q1->Q2 No A1_Yes->Q2 A2_No Optimize LA:BSA molar ratio Q2->A2_No No Q3 Were media components added correctly? Q2->Q3 Yes A2_Yes Check for temperature fluctuations End Precipitate Resolved A2_Yes->End A2_No->Q3 Q3->A2_Yes Yes A3_No Review media preparation protocol Q3->A3_No No A3_No->End

Caption: Troubleshooting logic for precipitation issues.

LA_signaling cluster_pi3k PI3K/Akt Pathway cluster_erk ERK1/2 Pathway cluster_inflammation Inflammatory Response LA This compound PI3K PI3K LA->PI3K ERK ERK1/2 LA->ERK Akt Akt PI3K->Akt NFkB NF-κB Activation Akt->NFkB ERK->NFkB VCAM1 VCAM-1 Expression NFkB->VCAM1

Caption: this compound-induced signaling pathways.[25]

References

Technical Support Center: Preventing Linoleic Acid Peroxidation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention and analysis of linoleic acid peroxidation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound peroxidation in an experimental setting?

A1: this compound is highly susceptible to oxidation due to its two double bonds. The primary drivers of its peroxidation in experimental setups are:

  • Reactive Oxygen Species (ROS): Free radicals like the hydroxyl radical can initiate the peroxidation cascade by abstracting a hydrogen atom from the this compound molecule.[1]

  • Enzymatic Reactions: Enzymes such as lipoxygenases can catalyze the specific oxidation of this compound to form hydroperoxides.[2][3]

  • Transition Metal Ions: Metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), can catalyze the decomposition of lipid hydroperoxides, leading to the formation of more free radicals and propagating the oxidation chain reaction.[4][5][6]

  • Exposure to Light and Heat: These environmental factors can accelerate the rate of oxidation.[7][8]

Q2: How can I prevent unwanted this compound peroxidation during storage?

A2: Proper storage is critical to maintaining the integrity of this compound. Key recommendations include:

  • Temperature: Store this compound at low temperatures (-20°C is common) to minimize the rate of autoxidation.[9][10]

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to displace oxygen, a key component in the peroxidation process.

  • Light Protection: Use amber-colored vials or store in the dark to prevent photo-oxidation.

  • Antioxidants: For long-term storage, consider adding a synthetic antioxidant like butylated hydroxytoluene (BHT) at a low concentration.[11]

  • Encapsulation: For some applications, techniques like emulsification or spray drying can protect this compound from oxidative damage.[12]

Q3: What are the most common methods to measure this compound peroxidation?

A3: Several methods are available, each with its own advantages and limitations:

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This is a widely used method that measures malondialdehyde (MDA), a secondary product of lipid peroxidation. It is relatively simple but can be prone to interference from other molecules in complex samples.[13][14]

  • Ferric Thiocyanate (FTC) Method / Peroxide Value (PV): These methods quantify the initial products of peroxidation, the hydroperoxides.[15][16]

  • Conjugated Diene Formation: The oxidation of this compound leads to the formation of conjugated dienes, which can be measured spectrophotometrically around 234 nm.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for the direct quantification of this compound hydroperoxides.[18]

Q4: Which antioxidants are effective in preventing this compound peroxidation in vitro?

A4: A variety of antioxidants can be used, and their effectiveness can depend on the experimental system:

  • Chain-Breaking Antioxidants: Vitamin E (α-tocopherol) and Trolox are classic examples that donate a hydrogen atom to peroxyl radicals, thus terminating the chain reaction.[1][19]

  • Metal Chelators: Compounds like phytic acid can inhibit metal-catalyzed oxidation by binding to iron ions.[20]

  • Natural Extracts and Compounds: Flavonoids (e.g., quercetin, morin, catechin), caffeoyltryptophan, and S-nitrosothiols have demonstrated significant antioxidant activity against this compound peroxidation.[15][21][22]

  • Enzymatic Antioxidants: In cellular systems, enzymes like glutathione peroxidase 4 (GPx4) play a crucial role in reducing lipid hydroperoxides.[19][23]

Troubleshooting Guides

Issue 1: High background or variability in TBARS assay results.
Possible Cause Troubleshooting Step
Sample Matrix Interference Biological samples with high protein content can produce a spectral pattern and baseline shift different from that of the standards.[13] It is recommended to run a sample blank and consider using analytical methods that correct for baseline shifts.[13]
Non-Specificity of TBA Thiobarbituric acid (TBA) can react with other compounds in the sample, not just MDA.[24] Consider a more specific method like LC-MS if precise quantification of specific oxidation products is required.
Reagent Impurities Impurities in the TBA reagent can lead to the formation of adducts that absorb at different wavelengths, causing interference.[24] Ensure high-purity reagents are used.
Issue 2: Inconsistent results with antioxidant treatments.
Possible Cause Troubleshooting Step
Pro-oxidant Effect of Antioxidant Some compounds, like certain flavonoids (e.g., catechin and quercetin), can exhibit pro-oxidant effects at specific concentrations, especially in the presence of transition metals.[15] Perform a dose-response curve for your antioxidant to identify the optimal concentration.
Antioxidant Solubility The antioxidant may not be sufficiently soluble in the reaction medium, limiting its efficacy. Ensure the chosen solvent is compatible with your experimental system and that the antioxidant is fully dissolved.
Antioxidant Degradation The antioxidant may be unstable under your experimental conditions (e.g., light or temperature sensitivity). Check the stability of your antioxidant under the specific assay conditions.
Issue 3: Unexpectedly high levels of peroxidation in control samples.
Possible Cause Troubleshooting Step
Contamination with Metal Ions Trace amounts of metal ions (Fe²⁺, Cu²⁺) in buffers or on glassware can catalyze lipid peroxidation.[4][5][25] Use high-purity water and reagents, and consider treating buffers with a chelating agent like Chelex resin.
This compound Autoxidation This compound can autoxidize if not stored and handled properly.[26] Prepare fresh solutions of this compound for each experiment from properly stored aliquots.
Inadequate pH Control The stability of this compound hydroperoxides is pH-dependent. They are unstable at acidic (pH 2, 4-6) and alkaline (pH 9) conditions.[6] Ensure your experimental buffer system maintains a stable pH.

Quantitative Data Summary

Table 1: Efficacy of Various Antioxidants on this compound Peroxidation
AntioxidantConcentrationEffectExperimental SystemReference
Caffeoyltryptophan10 µMGreater DPPH scavenging than α-tocopherol or ascorbic acid.[21]Superoxide-mediated this compound peroxidation[21]
Caffeoyltryptophan50 µM80% inhibition of superoxide anion generation.[21]Superoxide generation system[21]
Phytic Acid100 µM & 500 µMEffectively inhibited this compound decay.[20]Autoxidation and Fe(II)/ascorbate-induced peroxidation[20]
MorinVariousShowed antioxidant effect at all concentrations tested.[15]Cu(II)/ascorbic acid-induced peroxidation[15]
CatechinVariousShowed antioxidant and pro-oxidant effects depending on concentration.[15]Cu(II)/ascorbic acid-induced peroxidation[15]
QuercetinVariousShowed antioxidant and pro-oxidant effects depending on concentration.[15]Cu(II)/ascorbic acid-induced peroxidation[15]
Trolox250 µMAppreciable antioxidant activity in FTC and TBARS assays.[27]This compound emulsion oxidation at 37°C[27]
Ascorbic Acid250 µMAppreciable antioxidant activity in FTC assay, but no activity in TBARS assay.[27]This compound emulsion oxidation at 37°C[27]
Table 2: Effect of Metal Ions on this compound Peroxidation
Metal IonConcentrationEffectExperimental SystemReference
Iron (Fe²⁺)Low concentrationsHighest induction of lipid peroxidation.[25]Cultured rat hepatocytes[25]
Copper (Cu²⁺)High concentrationsGreatest effect on lipid peroxidation.[25]Cultured rat hepatocytes[25]
Vanadium (V)High concentrationsGreatest effect on lipid peroxidation.[25]Cultured rat hepatocytes[25]
Iron (Fe)Not specifiedAccelerated decomposition of this compound hydroperoxide.[6]Aqueous solution[6]
Copper (Cu)Not specifiedAccelerated decomposition of this compound hydroperoxide.[6]Aqueous solution[6]
Manganese (Mn)Not specifiedAccelerated decomposition of this compound hydroperoxide.[6]Aqueous solution[6]

Experimental Protocols

Protocol 1: Induction of this compound Peroxidation using Soybean Lipoxygenase

This protocol is adapted for the controlled enzymatic generation of this compound hydroperoxides.

Materials:

  • This compound

  • Soybean lipoxygenase

  • 0.1 M Tetra-sodium borate buffer (pH 9.0)

  • Ethanol

  • C18 reverse-phase column

Procedure:

  • Prepare a solution of this compound (e.g., 5 mg in 1 mL ethanol).[28]

  • Add the this compound solution to 9 mL of 0.1 M borate buffer (pH 9.0) for a final concentration of approximately 0.3 mM.[9][28]

  • Initiate the reaction by adding soybean lipoxygenase (e.g., 4,000 U).[9]

  • Stir the mixture vigorously at room temperature for 30 minutes.[9]

  • To stop the reaction and extract the products, acidify the solution to pH 4 with 1 M HCl.[28]

  • Extract the fatty acids using an appropriate organic solvent like chloroform or ethyl acetate.[17][28]

  • For purification of the hydroperoxides, the reaction mixture can be loaded onto a C18 reverse-phase column and eluted with methanol.[9]

  • Store the purified this compound hydroperoxide (LoaOOH) solution at -20°C.[9]

Protocol 2: Quantification of Peroxidation using the TBARS Assay

This protocol provides a general method for measuring MDA, a secondary product of lipid peroxidation.

Materials:

  • Sample containing peroxidized this compound

  • Thiobarbituric acid (TBA) solution (e.g., 0.375% w/v)

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

  • Hydrochloric acid (HCl)

  • Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane for standard curve

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

Procedure:

  • To your sample, add an equal volume of TCA solution to precipitate proteins, followed by the TBA reagent. It is advisable to add BHT to the mixture to prevent new lipid peroxidation during the acid-heating step.

  • Mix the solution thoroughly by vortexing.

  • Heat the samples in a boiling water bath for 15-30 minutes. This allows for the reaction between MDA and TBA to form a colored adduct.

  • Cool the samples on ice to stop the reaction.

  • Centrifuge the samples to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Prepare a standard curve using known concentrations of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

  • Calculate the concentration of TBARS in your samples by comparing their absorbance to the standard curve.

Note: This is a generalized protocol. Specific concentrations and incubation times may need to be optimized for your particular application.[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results LA_stock This compound Stock Incubation Incubate (Controlled Temp/Time) LA_stock->Incubation Buffer Reaction Buffer (e.g., PBS) Buffer->Incubation Inducer Peroxidation Inducer (e.g., FeSO4, Lipoxygenase) Inducer->Incubation Antioxidant Test Antioxidant Antioxidant->Incubation TBARS TBARS Assay Incubation->TBARS FTC FTC / PV Assay Incubation->FTC LCMS LC-MS Analysis Incubation->LCMS Data Quantify Peroxidation TBARS->Data FTC->Data LCMS->Data signaling_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_enzymatic Enzymatic Pathway ROS ROS / Metal Ions (Fe²⁺) L_radical Lipid Radical (L•) ROS->L_radical H• abstraction LA This compound (LH) LA->L_radical LOOH Lipid Hydroperoxide (LOOH) LA->LOOH Lipoxygenase LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical O2 O₂ O2->LOO_radical LOO_radical->LOOH + LH, - L• NonRadical Non-Radical Products LOO_radical->NonRadical LOOH->ROS + Fe²⁺ Antioxidant Antioxidant (e.g., Vitamin E) Antioxidant->NonRadical Lipoxygenase Lipoxygenase

References

Technical Support Center: Optimizing GC-MS Parameters for Linoleic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on the GC-MS analysis of linoleic acid isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize this compound before GC-MS analysis?

A1: Direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the GC column's stationary phase.[1] This interaction can lead to poor peak shape, such as tailing, and inaccurate quantification.[2][3] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), is a critical step to convert the fatty acids into more volatile and less polar derivatives.[1][4] This process neutralizes the polar carboxyl group, allowing for better separation based on boiling point, degree of unsaturation, and molecular geometry.[1]

Q2: What is the most critical factor in selecting a GC column for separating this compound isomers?

A2: The most critical factor for separating this compound isomers, particularly the challenging geometric (cis/trans) and positional isomers, is the stationary phase polarity.[5] Highly polar stationary phases are essential for effective separation.[5][6][7] Non-polar columns primarily separate based on boiling point, which is often insufficient to resolve isomers with similar boiling points.[5] Polar columns, on the other hand, provide separation based on both carbon number and the degree and type of unsaturation.[5]

Q3: Which specific types of highly polar GC columns are recommended for this compound isomer separation?

A3: For detailed separation of this compound isomers, including conjugated this compound (CLA) isomers, the following types of highly polar columns are recommended:

  • Biscyanopropyl Polysiloxane Phases: These are considered the gold standard for resolving geometric (cis/trans) isomers.[5] Columns with stationary phases like HP-88, SP-2560, and CP-Sil 88 fall into this category.[5][6][8]

  • Ionic Liquid (IL) Columns: Columns with ionic liquid stationary phases, such as the SLB-IL111, have shown excellent performance in separating geometric isomers of this compound methyl esters, in some cases providing baseline separation where other columns fail.[9]

  • Polyethylene Glycol (PEG) Phases: Commonly known by trade names like DB-WAX or HP-INNOWax, these are effective for general FAME analysis but may not provide complete separation of complex cis/trans isomer mixtures.[5][6][10]

Q4: Can electron ionization (EI) energy in the MS detector be optimized to better differentiate between this compound isomers?

A4: While standard 70 eV electron ionization is widely used, some research suggests that using lower electron energies, such as 30 eV, can lead to unique fragmentation patterns that allow for the differentiation of geometric isomers of α-linolenic acid methyl esters.[11] This approach could potentially be applied to this compound isomers to enhance their identification when chromatographic separation is incomplete.[11]

Troubleshooting Guides

Problem 1: Poor peak shape (e.g., peak tailing) for this compound methyl ester (LAME) peaks.

  • Possible Cause: Active sites in the GC system, particularly in the inlet liner or the front of the column, can interact with the analytes. This can also be caused by issues with the derivatization process.

  • Troubleshooting Steps:

    • Check the Inlet Liner: The liner can become contaminated or active over time. Clean or replace the inlet liner.[12] Using an inert liner can also help.

    • Column Maintenance: The front end of the GC column can become contaminated. Trim a small portion (e.g., 10-15 cm) from the front of the column.

    • Derivatization Check: Incomplete derivatization can leave free fatty acids that will exhibit poor peak shape. Ensure the derivatization protocol is followed correctly and that all reagents are fresh.[4]

    • System Leaks: Check for leaks in the injector, as this can affect peak shape.[12]

Problem 2: Co-elution of this compound isomers, particularly cis/trans isomers.

  • Possible Cause: The GC column and temperature program are not optimized for the separation of these closely eluting compounds.

  • Troubleshooting Steps:

    • Column Selection: Ensure you are using a highly polar column, such as a biscyanopropyl or an ionic liquid column, which are specifically designed for this type of separation.[8][9] Longer columns (e.g., 100 m or longer) will also provide higher efficiency and better resolution.[5][7]

    • Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks. Experiment with different initial temperatures, ramp rates, and final hold times. For example, a program might start at a lower temperature, have a slow ramp to an intermediate temperature, and then a faster ramp to the final temperature.[9][13]

    • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. A lower flow rate can sometimes improve resolution, but it will also increase analysis time.

Problem 3: Low or no signal for this compound methyl ester peaks.

  • Possible Cause: This could be due to a variety of issues, including problems with the sample, the injection, the GC-MS system itself, or the derivatization process.

  • Troubleshooting Steps:

    • Verify Sample and Derivatization: Ensure the sample concentration is appropriate and that the derivatization to FAMEs was successful.[12]

    • Check Injection: Inspect the syringe for any blockage or defects.[12] Verify that the autosampler is injecting the correct volume.

    • System Check:

      • Confirm that the injector and detector temperatures are set appropriately.[12]

      • Check for any leaks in the system.[12]

      • Ensure the MS is properly tuned and that the detector is turned on.

Data Presentation

Table 1: Comparison of GC Columns for this compound Isomer Separation

Column TypeStationary PhasePolarityTypical DimensionsApplication Notes
SP-2560 Biscyanopropyl PolysiloxaneVery High100 m x 0.25 mm, 0.20 µmExcellent for detailed FAME separations, including geometric (cis/trans) isomers.[5][6]
HP-88 / CP-Sil 88 Biscyanopropyl PolysiloxaneVery High100 m x 0.25 mm, 0.20 µmHighly effective for separating complex FAME mixtures and cis/trans isomers.[6][8][10][13]
SLB-IL111 Ionic LiquidExtremely High30 m - 200 m x 0.25 mm, 0.20 µmProvides baseline separation of geometric isomers of this compound methyl ester.[9] Shows a different elution pattern compared to cyanopropyl siloxane columns.
DB-WAX / HP-INNOWax Polyethylene Glycol (PEG)High30 m x 0.25 mm, 0.25 µmGood for general FAME analysis but may not fully resolve complex cis/trans isomer mixtures.[5][6][10]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of this compound to FAMEs using Boron Trifluoride (BF₃)-Methanol

This method is widely used for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[1]

Methodology:

  • Sample Preparation: Accurately weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness first.[1]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the sample.[1]

  • Reaction: Cap the tube tightly and heat at 80-100°C for 30-60 minutes.[1] The optimal time and temperature may need to be determined empirically for specific sample types.[1]

  • Extraction:

    • After cooling to room temperature, add 1 mL of water and 2 mL of a non-polar solvent like hexane or heptane.[1]

    • Vortex the tube vigorously for 1 minute to mix the layers.

    • Centrifuge briefly to achieve a clean separation of the layers.[1]

  • Sample Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean GC vial for analysis.

Protocol 2: Base-Catalyzed Transesterification of this compound to FAMEs using Sodium Methoxide

This method is suitable for transesterifying glycerolipids but will not esterify free fatty acids.[4]

Methodology:

  • Sample Preparation: Dissolve up to 50 mg of the lipid sample in 1 mL of dry toluene in a test tube.[13]

  • Reagent Addition: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[13]

  • Reaction: Maintain the solution at 50°C for 10 minutes.[13]

  • Neutralization and Extraction:

    • Add 0.1 mL of glacial acetic acid to stop the reaction, followed by 5 mL of water.[13]

    • Extract the FAMEs by adding 5 mL of hexane and vortexing. Repeat the extraction with another 5 mL of hexane.[13]

  • Sample Collection: Combine the hexane layers and dry them over anhydrous sodium sulfate. Filter the solution and evaporate the solvent. Re-dissolve the FAMEs in a suitable solvent for GC analysis.[13]

Mandatory Visualization

GC_MS_Workflow GC-MS Workflow for this compound Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Sample Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection FAMEs in Solvent Separation Chromatographic Separation (Highly Polar Column) Injection->Separation Detection MS Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Workflow for GC-MS analysis of this compound isomers.

Troubleshooting_Tree Troubleshooting Common GC-MS Issues cluster_peak_shape Poor Peak Shape (Tailing) cluster_coelution Co-elution of Isomers cluster_no_signal No/Low Signal Start Problem Observed PeakShape Poor Peak Shape Start->PeakShape Coelution Co-elution Start->Coelution NoSignal No/Low Signal Start->NoSignal CheckLiner Check/Replace Inlet Liner PeakShape->CheckLiner TrimColumn Trim Column CheckLiner->TrimColumn CheckDeriv Verify Derivatization TrimColumn->CheckDeriv CheckColumn Use Highly Polar Column Coelution->CheckColumn OptimizeTemp Optimize Temp Program CheckColumn->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow CheckSample Verify Sample/Derivatization NoSignal->CheckSample CheckInjection Check Syringe/Injection CheckSample->CheckInjection CheckSystem Check System Leaks/Temps CheckInjection->CheckSystem

Caption: Decision tree for troubleshooting GC-MS analysis.

References

Technical Support Center: Troubleshooting Poor Cell Viability with Linoleic Acid Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with poor cell viability during linoleic acid supplementation in cell culture experiments.

Troubleshooting Guide

Poor cell viability after this compound supplementation can arise from several factors, ranging from the preparation of the supplement to the inherent biology of the cell line. This guide provides a systematic approach to identifying and resolving common issues.

Question: My cells are dying after I add this compound. What are the most likely causes?

Answer:

The most common causes of poor cell viability following this compound supplementation are, in order of likelihood:

  • This compound Concentration: The concentration of this compound is critical. While it is an essential fatty acid for many cell lines, high concentrations can be toxic.[1][2][3] The optimal concentration is highly cell-type dependent.

  • Improper Preparation of this compound-BSA Complex: this compound is poorly soluble in aqueous culture media and requires conjugation to a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), for effective delivery to cells.[4][5] An incorrect molar ratio of this compound to BSA can lead to high levels of "free" this compound, which is cytotoxic.[4]

  • Oxidation of this compound: As a polyunsaturated fatty acid, this compound is highly susceptible to oxidation.[] Its oxidized metabolites (OXLAMs) are known to induce mitochondrial dysfunction, oxidative stress, and apoptosis, leading to cell death.[7]

  • Solvent Toxicity: The solvent used to dissolve the this compound stock solution, typically ethanol or DMSO, can be toxic to cells if the final concentration in the culture medium is too high.

  • Cell Line Sensitivity: Different cell lines exhibit varied sensitivities to fatty acids. Some cell lines may be inherently more susceptible to this compound-induced apoptosis.

Here is a logical workflow to troubleshoot the issue:

start Start: Poor Cell Viability Observed check_conc 1. Verify this compound Concentration start->check_conc check_prep 2. Review LA-BSA Complex Preparation check_conc->check_prep Concentration is appropriate solution_conc Solution: Perform Dose-Response Curve check_conc->solution_conc Concentration may be too high check_oxidation 3. Assess for this compound Oxidation check_prep->check_oxidation Preparation protocol is correct solution_prep Solution: Optimize LA:BSA Molar Ratio check_prep->solution_prep Molar ratio or protocol incorrect check_solvent 4. Evaluate Solvent Control check_oxidation->check_solvent No signs of oxidation solution_oxidation Solution: Prepare Fresh Solutions, Use Antioxidants check_oxidation->solution_oxidation Oxidation is suspected check_cell_line 5. Consider Cell Line Sensitivity check_solvent->check_cell_line Solvent control is healthy solution_solvent Solution: Ensure Solvent Concentration is Non-Toxic check_solvent->solution_solvent Solvent control shows toxicity solution_cell_line Solution: Test Different Cell Lines or Reduce Concentration check_cell_line->solution_cell_line

Figure 1: Troubleshooting workflow for poor cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound supplementation?

A1: A general starting point for many cell lines is in the range of 10-100 µM.[1][3] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line, as toxicity can vary significantly.

Q2: How do I properly prepare a this compound-BSA complex?

A2: Proper preparation is critical to avoid cytotoxicity. A common method involves first dissolving this compound in a small amount of ethanol and then complexing it with a fatty acid-free BSA solution. The molar ratio of this compound to BSA is important, with ratios between 2:1 and 6:1 being commonly used.[8][9][10] A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: My this compound solution is cloudy. Is it still usable?

A3: A cloudy solution often indicates that the this compound is not fully complexed with the BSA and may have precipitated. This can lead to inconsistent concentrations and increased cytotoxicity. The final complexed solution should be clear.[8] Gentle warming to 37°C and further incubation can sometimes help to clarify the solution.[11] If it remains cloudy, it is best to prepare a fresh solution.

Q4: How can I prevent the oxidation of my this compound stocks?

A4: To minimize oxidation, prepare fresh this compound-BSA complexes for each experiment.[] If you need to store stock solutions, do so at -20°C or -80°C, overlay the solution with an inert gas like nitrogen or argon, and protect it from light.[4][9] Using antioxidants in your stock solution is also an option.

Q5: What are the signs of this compound-induced apoptosis in my cell culture?

A5: this compound-induced apoptosis can manifest as morphological changes such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[12] At the molecular level, it often involves the activation of caspases (like caspase-3, -8, and -9), changes in the expression of Bcl-2 family proteins (e.g., increased Bax, decreased Bcl-2), and an increase in reactive oxygen species (ROS).[12][13][14]

Data Presentation

Table 1: Cytotoxic Concentrations of this compound in Various Cell Lines

Cell LineThis compound ConcentrationEffectReference
HepG2 1 mMHigh metabolic inhibition and necrosis.[15]
IC50 of 15.40 - 31.79 µg/mL (CLA isomers)Reduced cell viability.
Jurkat ≥ 100 µMCytotoxic, induces apoptosis.[1]
130 µMAntiproliferative effect.[1]
HeLa Concentration-dependentCytotoxicity observed; less potent than DHA or EPA.[16]
Low µM concentrationsReduced neutral lipid accumulation.[17]
Higher µM concentrationsInduced lipid droplet formation.[17]
Bovine Satellite Cells 10 - 100 µMIncreased cell proliferation.[3]
250 µMDecreased cell proliferation.[3]

Note: CLA refers to conjugated this compound, isomers of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound-BSA complex for use in cell culture. A common molar ratio is between 2:1 and 6:1 (this compound:BSA). This example uses a 5:1 molar ratio to prepare a 0.5 mM this compound solution.

Materials:

  • This compound

  • Ethanol (100%)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile 150 mM NaCl solution or cell culture medium without serum

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or incubator at 37°C and 65-70°C

Procedure:

  • Prepare a 150 mM this compound stock solution:

    • Dissolve the appropriate amount of this compound in 100% ethanol.

    • Briefly warm to 37°C and vortex until fully dissolved. The solution should be clear.

  • Prepare a 10% (w/v) fatty acid-free BSA solution:

    • Dissolve 1g of fatty acid-free BSA in 10 mL of sterile 150 mM NaCl or serum-free medium.

    • Mix gently by inversion until the BSA is fully dissolved. Do not vortex vigorously as this can cause frothing and denaturation.

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Complex this compound with BSA:

    • In a sterile conical tube, add the required volume of the 10% BSA solution.

    • Pre-warm the BSA solution to 37°C for at least 30 minutes.

    • Slowly add the 150 mM this compound stock solution dropwise to the BSA solution while gently swirling. For a 5:1 molar ratio to make a 0.5 mM final solution, you would add a small volume of the concentrated stock to the BSA solution.[11]

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complexation.[8][9] The final solution should be clear.

  • Prepare Final Working Solution:

    • Dilute the this compound-BSA complex to the desired final concentration in your complete cell culture medium.

Experimental Workflow Diagram:

cluster_0 Stock Preparation cluster_1 Complexation cluster_2 Cell Treatment A Dissolve this compound in Ethanol (150 mM stock) D Add LA stock to BSA solution dropwise A->D B Dissolve Fatty Acid-Free BSA in Saline/Medium (10% stock) C Pre-warm BSA solution to 37°C B->C C->D E Incubate at 37°C for 1 hour with gentle agitation D->E F Dilute LA-BSA complex in complete culture medium E->F G Add to cell culture and incubate F->G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion LA This compound ROS ↑ Reactive Oxygen Species (ROS) LA->ROS FasL ↑ FasL LA->FasL Bax ↑ Bax LA->Bax Bcl2 ↓ Bcl-2 LA->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD recruits Casp8 Caspase-8 FADD->Casp8 activates Bid Bid → tBid Casp8->Bid Casp3 Caspase-3 Casp8->Casp3 Bid->Mito Apoptosome Apoptosome (Apaf-1 + Cytochrome c) Casp9 Caspase-9 Apoptosome->Casp9 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis CytC Cytochrome c release Mito->CytC Bax->Mito Bcl2->Mito CytC->Apoptosome

References

minimizing background interference in linoleic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for linoleic acid quantification. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background interference in this compound quantification?

A1: The most significant source of background interference in this compound quantification, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS), is the "matrix effect".[1][2] This refers to the alteration of the ionization efficiency of this compound due to co-eluting, undetected components from the sample matrix.[2] In biological samples like plasma or serum, phospholipids are a major contributor to matrix effects and can suppress the signal of the target analyte.[1][3] Other sources of interference can include contaminants from solvents, reagents, sample containers, and carryover from previous injections.[4][5]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: Two primary methods can be used to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative method compares the signal response of this compound in a neat solvent to the response of the same amount of this compound spiked into a blank matrix sample after the extraction process.[2] A significant difference in the signal indicates the presence of matrix effects.[2]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points during the chromatographic run matrix effects are occurring.[2] A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any suppression or enhancement in the baseline signal of the infused standard indicates the presence of matrix interferences at that specific retention time.[2]

Q3: What is the purpose of derivatization in this compound analysis by Gas Chromatography (GC)?

A3: Fatty acids like this compound are not naturally volatile and require a chemical modification process called derivatization to increase their volatility and thermal stability for analysis by Gas Chromatography (GC).[6] The most common derivatization method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[7][8] This process makes them suitable for separation and detection by GC.

Troubleshooting Guides

Issue 1: High Background Noise in LC-MS Analysis

Symptom: The baseline in your chromatogram is noisy, making it difficult to accurately integrate and quantify the this compound peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and additives.[4][5] Prepare fresh mobile phases daily and filter them.[5] Avoid using detergents to clean solvent bottles to prevent residual contamination.[5]
Dirty Ion Source A contaminated ion source is a common cause of high background noise.[4][9] Follow the manufacturer's instructions to clean the ion source components, such as the capillary, cone, and needle.[9]
Sample Matrix Effects Complex sample matrices can introduce a high level of background ions.[1][3] Implement a more rigorous sample preparation method to remove interfering substances (see Issue 2).
Carryover from Previous Injections Inject a blank solvent after a high-concentration sample to check for carryover. If present, develop a more effective needle and injection port washing method.
Improper Mobile Phase Additives Use LC-MS grade additives at the lowest effective concentration.[4] Be aware that some additives can contribute to background noise.[5]
Issue 2: Poor Peak Shape and Inconsistent Signal Intensity for this compound

Symptom: The this compound peak is broad, tailing, or splitting, and the signal intensity varies significantly between replicate injections.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) This is a primary cause of inconsistent signal intensity.[2] The presence of co-eluting matrix components can suppress or enhance the ionization of this compound.[1][2][3]
Solution: Improve sample preparation to remove interfering matrix components. Common techniques include:
* Protein Precipitation (PPT): A simple method to remove proteins from biological samples.[10]
* Liquid-Liquid Extraction (LLE): A technique to separate lipids from the aqueous phase based on their solubility.[3][10]
* Solid-Phase Extraction (SPE): A highly effective method for selectively isolating analytes of interest while removing interfering compounds.[1][2][10]
Column Overload Injecting too high a concentration of the sample can lead to poor peak shape.[11]
Solution: Dilute the sample or reduce the injection volume.[2][11]
Inadequate Chromatographic Separation Co-elution of this compound with other isomers or matrix components can affect peak shape and quantification.
Solution: Optimize the chromatographic method by adjusting the mobile phase gradient, flow rate, or trying a different column chemistry.[2][12]
Column Degradation Over time, the performance of the analytical column can degrade, leading to poor peak shape.
Solution: Replace the analytical column with a new one. Use a guard column to extend the life of the main column.[4]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) to Minimize Matrix Effects

This protocol provides a general workflow for using SPE to clean up a biological sample before LC-MS analysis of this compound. The specific sorbent and solvents should be optimized for your particular sample type and lipids of interest.[2]

Materials:

  • SPE cartridge (e.g., C18)

  • Sample extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute this compound)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[2]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[2]

  • Loading: Load the sample extract onto the SPE cartridge.[2]

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[2]

  • Elution: Pass the elution solvent through the cartridge to collect the this compound.[2]

  • Dry Down and Reconstitution: The eluted sample is typically dried down under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS system.[2]

Protocol 2: Derivatization of this compound to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol describes a common method for preparing FAMEs from a lipid extract for subsequent GC analysis.

Materials:

  • Dried lipid extract containing this compound

  • Boron trifluoride (BF3) in methanol (14% w/v) or methanolic HCl

  • Hexane

  • Saturated sodium chloride solution

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

  • Tightly cap the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture thoroughly.

  • Centrifuge briefly to separate the layers.

  • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) BiologicalSample->Extraction Homogenization SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Crude Extract Derivatization Derivatization (for GC) (e.g., FAMEs) SPE->Derivatization LCMS LC-MS Analysis SPE->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis GCMS->DataAnalysis

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow Start High Background or Inconsistent Signal CheckSystem Check System Suitability (Blanks, Standards) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE, PPT) SystemOK->OptimizeSamplePrep No OptimizeChromo Optimize Chromatography (Gradient, Column) SystemOK->OptimizeChromo Yes ProblemSolved Problem Solved OptimizeSamplePrep->ProblemSolved CleanSource Clean Ion Source OptimizeChromo->CleanSource CleanSource->ProblemSolved

Caption: Troubleshooting logic for background interference.

References

Technical Support Center: Linoleic Acid Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the extraction of linoleic acid from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex matrices?

A1: Commonly employed methods for this compound extraction include conventional solvent extraction techniques like Soxhlet and Bligh & Dyer, as well as modern green technologies such as supercritical fluid extraction (SFE) with CO2.[1][2][3] Solvent extraction is widely used for determining total lipids and fatty acid composition in plants.[3] The choice of method often depends on the matrix, desired purity, and available resources. For instance, hexane/isopropanol mixtures are advantageous over chloroform/methanol due to rapid phase separation and less toxicity.[4]

Q2: Why is my this compound yield lower than expected?

A2: Low yields can be attributed to several factors. The extraction method itself plays a significant role; for example, supercritical fluid extraction (SCF) has been shown to extract more oil content than the conventional Soxhlet method.[2] Incomplete cell lysis, insufficient extraction time, or the use of a non-optimal solvent can also lead to poor yields. For plant matrices, proper grinding of the seeds is crucial.[1] Additionally, the presence of fatty acids as salts of divalent cations can result in incomplete extraction.[5][6]

Q3: I'm observing co-elution of this compound with other fatty acids during GC analysis. How can I resolve this?

A3: Co-elution, particularly with phytanic acid, is a common challenge in gas chromatography (GC) analysis due to similar chromatographic behaviors.[7] To address this, consider optimizing your GC method. This can include using a more polar stationary phase in your GC column, adjusting the oven temperature program to improve separation, or refining the derivatization protocol to ensure complete conversion to fatty acid methyl esters (FAMEs).[7][8] The use of highly polar 100% cyanopropyl polysiloxane stationary phase columns is recommended for better separation of fatty acid isomers.[4]

Q4: How can I prevent the degradation of this compound during extraction and analysis?

A4: this compound, being a polyunsaturated fatty acid, is susceptible to oxidation. To minimize degradation, it is advisable to work at low temperatures during extraction.[1][9] The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent oxidation.[10] For methods involving heat, such as Soxhlet, it's crucial to control the temperature and duration to avoid isomerization and polymerization.[9] When using supercritical CO2 extraction, lower temperatures are a key advantage in preserving the quality of the fatty acids.[2]

Q5: What are the advantages of using Supercritical Fluid Extraction (SFE) for this compound?

A5: Supercritical fluid extraction, particularly with CO2, offers several advantages over traditional solvent extraction methods. It is considered a "green" technology due to the use of a non-toxic, non-flammable, and environmentally friendly solvent.[2][11] SFE can lead to higher extraction yields and better quality of the extracted oil, with a higher content of polyunsaturated fatty acids.[2][11][12] The selectivity of SFE can be tuned by modifying parameters like pressure, temperature, and the use of co-solvents.[11][13]

Troubleshooting Guides

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

Problem: Formation of a stable emulsion between the aqueous and organic layers, making phase separation difficult and leading to loss of analyte.[14]

Possible Causes:

  • High concentration of surfactant-like molecules (e.g., phospholipids, free fatty acids) in the sample.[14]

  • Vigorous shaking during the extraction process.[14]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[14]

  • Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[14]

  • Centrifugation: Centrifuging the mixture can help to separate the layers and break the emulsion.[10][14]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity and help to dissolve the emulsion.[14]

  • Filtration: Use phase separation filter paper to separate the aqueous and organic phases.[14]

Issue 2: Incomplete Derivatization to Fatty Acid Methyl Esters (FAMEs)

Problem: Incomplete conversion of fatty acids to their methyl esters prior to GC analysis, resulting in poor peak shape, inaccurate quantification, and potential co-elution.[7]

Possible Causes:

  • Presence of water in the sample or reagents, which can hinder the esterification reaction.[7]

  • Insufficient reaction time or temperature.[7]

  • Inappropriate catalyst or derivatizing agent.

Solutions:

  • Ensure Anhydrous Conditions: Use high-quality, anhydrous solvents and reagents. Dry the lipid extract thoroughly before derivatization.

  • Optimize Reaction Conditions: Adjust the reaction time and temperature according to the specific derivatization method being used (e.g., BF₃-Methanol, methanolic HCl).[7]

  • Use an Effective Catalyst: Boron trifluoride in methanol (BF₃-Methanol) is a common and effective reagent for preparing FAMEs.[7]

  • Verify Completion: Analyze a standard of this compound alongside the sample to ensure the derivatization process is complete.

Data Presentation

Table 1: Comparison of Extraction Methods for Oil Yield

Extraction MethodMatrixOil Yield (%)Reference
Supercritical Fluid (SCF)Pouteria lucuma seed3.125[2]
SoxhletPouteria lucuma seed2.60[2]
Supercritical Fluid (SCF)Benincasa hispida seed9.67[12][15]
SoxhletBenincasa hispida seed33[12][15]
n-hexane/i-propanolBeef6.8% higher than Soxhlet[4]

Table 2: this compound Content in Various Plant Seed Oils

Seed OilScientific NameThis compound Content (%)Reference
SafflowerCarthamus tinctorius70 - 87[16]
MaizeZea mays59[16]
Wheat GermTriticum aestivum56[16]
CottonseedGossypium hirsutum54[16]
KangarGundelia tournefortii57.29[17]
Pouteria lucuma (Soxhlet)Pouteria lucuma42.23[2]

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound from Plant Seeds

This protocol is a generalized procedure based on the ISO/DIS 659 (1988) method.[1]

Materials:

  • Crushed plant seeds (e.g., 10 g)

  • Petroleum ether (200 mL)

  • Soxhlet apparatus (including thimble, flask, and condenser)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Place 10 g of finely crushed seeds into a porous thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the distillation flask with 200 mL of petroleum ether.

  • Assemble the Soxhlet apparatus and heat the flask. The solvent will vaporize, condense, and drip into the thimble, extracting the lipids.

  • Continue the extraction for 6 hours.

  • After extraction, cool the apparatus and remove the flask.

  • Remove the solvent from the extracted oil using a rotary evaporator at 40°C and 25 torr.

  • Dry the remaining oil under a gentle stream of nitrogen.

  • Store the extracted oil at -20°C until further analysis.

Protocol 2: Bligh and Dyer Method for Lipid Extraction from Plant Seeds

This protocol is adapted from the method described by Bligh and Dyer.[1]

Materials:

  • Crushed seeds (10 g)

  • Chloroform

  • Methanol

  • Deionized water

  • Stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Homogenize 10 g of crushed seeds with a mixture of 30 mL of chloroform and 60 mL of methanol.

  • Stir the mixture at 4°C for 24 hours.

  • Filter the mixture.

  • To the filtrate, add 30 mL of chloroform and 30 mL of deionized water to create a biphasic system.

  • Allow the mixture to settle for 24 hours in a separatory funnel.

  • Collect the lower chloroform layer.

  • Re-extract the upper aqueous layer with an additional 30 mL of chloroform.

  • Combine the chloroform layers.

  • Evaporate the chloroform under low pressure using a rotary evaporator to obtain the total lipid extract.

  • Store the lipid extract at -20°C for further investigation.

Protocol 3: Derivatization of Fatty Acids to FAMEs using BF₃-Methanol

This is a common method for preparing fatty acid methyl esters (FAMEs) for GC analysis.[7]

Materials:

  • Lipid extract

  • 12-14% Boron Trifluoride in methanol (BF₃-Methanol)

  • Hexane

  • Saturated NaCl solution

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place a known amount of the lipid extract into a screw-capped glass tube.

  • Add 2 mL of 12-14% BF₃-Methanol.[7]

  • Cap the tube tightly and heat at 100°C for a duration appropriate for your sample type (e.g., 5-10 minutes).[7]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of a non-polar solvent like hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.

  • Centrifuge to separate the layers.

  • Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification/Derivatization cluster_analysis Analysis Sample Complex Matrix (e.g., Plant Seeds, Animal Tissue) Grinding Grinding/Homogenization Sample->Grinding Soxhlet Soxhlet Extraction Grinding->Soxhlet Solid Sample BlighDyer Bligh & Dyer Extraction Grinding->BlighDyer Solid/Liquid Sample SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Solid Sample Filtration Filtration/Solvent Removal Soxhlet->Filtration BlighDyer->Filtration SFE->Filtration Derivatization Derivatization to FAMEs Filtration->Derivatization GC Gas Chromatography (GC) Derivatization->GC GCMS GC-Mass Spectrometry (GC-MS) Derivatization->GCMS Data Data Analysis & Quantification GC->Data GCMS->Data troubleshooting_workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions LowYield Low this compound Yield OptimizeMethod Optimize Extraction Method (e.g., SFE, Solvent Choice) LowYield->OptimizeMethod ImprovePrep Improve Sample Prep (Grinding, Lysis) LowYield->ImprovePrep CoElution Co-elution in GC OptimizeGC Optimize GC Conditions (Column, Temperature Program) CoElution->OptimizeGC RefineDeriv Refine Derivatization CoElution->RefineDeriv Degradation Sample Degradation LowTemp Use Low Temperatures Degradation->LowTemp AddAntioxidant Add Antioxidants (BHT) Degradation->AddAntioxidant Result Improved Results OptimizeMethod->Result ImprovePrep->Result OptimizeGC->Result RefineDeriv->Result LowTemp->Result AddAntioxidant->Result

References

Technical Support Center: Enhancing the Stability of Linoleic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of linoleic acid stock solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in stock solutions?

A1: The primary cause of degradation is oxidation.[1][2][3][4] this compound is a polyunsaturated fatty acid, and its double bonds are highly susceptible to attack by molecular oxygen. This process, known as autoxidation, leads to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes like hexanal and 2,4-decadienal.[5][6] This oxidative damage can alter the biological activity of the this compound and compromise experimental results.

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To minimize degradation, this compound stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[7][8]

  • Light: Protect solutions from light, as light can accelerate oxidation.[7]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidation.[7][9]

  • Aliquoting: It is highly recommended to aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.[10]

Q3: Which solvents are recommended for preparing this compound stock solutions?

A3: Several organic solvents are suitable for dissolving this compound. The choice of solvent may depend on the specific experimental application.

  • Ethanol: this compound is readily soluble in ethanol.[8][9]

  • DMSO (Dimethyl Sulfoxide): DMSO is another common solvent for this compound.[9][10] It is important to use fresh, anhydrous DMSO as it can absorb moisture, which may reduce solubility.[10]

  • Dimethylformamide (DMF): DMF is also a suitable solvent.[9]

For all solvents, it is best practice to use high-purity, anhydrous grades and to purge the solvent with an inert gas before use to remove dissolved oxygen.[9][11]

Q4: How can I prevent the oxidation of my this compound stock solution?

A4: In addition to proper storage, the use of antioxidants can help prevent oxidation.

  • Antioxidants: Adding a small amount of an antioxidant such as butylated hydroxytoluene (BHT) or α-tocopherol (a form of Vitamin E) to the stock solution can significantly inhibit oxidation.[12]

  • Inert Gas: Purging the vial headspace with an inert gas like nitrogen or argon before sealing is crucial to minimize the presence of oxygen.[7][9]

Q5: Is it advisable to use aqueous buffers to prepare this compound stock solutions?

A5: this compound is virtually insoluble in water.[1] While it is possible to create aqueous solutions of the sodium salt of this compound, these solutions are not recommended for storage for more than one day.[13] For experiments requiring an aqueous environment, it is best to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer immediately before use.[11][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of biological activity. The this compound may have oxidized.1. Prepare a fresh stock solution from a new, unopened vial of this compound. 2. Incorporate an antioxidant (e.g., BHT, α-tocopherol) into the stock solution. 3. Ensure proper storage conditions (frozen, protected from light, under inert gas).[7][12]
Precipitate forms in the stock solution upon storage. The solvent may have absorbed water, reducing solubility, or the concentration may be too high for the storage temperature.1. Use fresh, anhydrous solvent for stock solution preparation.[10] 2. Gently warm the solution to redissolve the precipitate before use. 3. Consider preparing a more dilute stock solution.
Discoloration (e.g., yellowing) of the stock solution. This can be a sign of significant oxidation and degradation.1. Discard the discolored solution. 2. Prepare a fresh stock solution, paying close attention to preventative measures against oxidation (e.g., using deoxygenated solvent, adding antioxidant, storing under inert gas).
Inconsistent results between different aliquots of the same stock solution. This may be due to improper mixing before aliquoting or contamination of some aliquots.1. Ensure the stock solution is thoroughly mixed before aliquoting. 2. Use sterile techniques when preparing and handling aliquots to prevent contamination.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound Stock Solutions

ParameterRecommendationRationaleStability
Temperature -20°C or -80°CMinimizes chemical reactions, including oxidation.Up to 1 month at -20°C; up to 6 months at -80°C.[7][8]
Solvent Ethanol, DMSO, or Dimethylformamide (anhydrous)This compound is readily soluble in these organic solvents.[8][9][10]In solvent at -20°C for up to 1 month; at -80°C for up to 1 year.[10]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen to prevent oxidative degradation.[7][9]Significantly extends stability.
Light Exposure Store in the dark (amber vials)Light can catalyze oxidative reactions.[7]Significantly extends stability.
Antioxidant Add BHT or α-tocopherolScavenges free radicals to inhibit the oxidation cascade.[12]Improves stability, especially during handling at room temperature.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Materials:

    • This compound (high purity)

    • Anhydrous ethanol (or DMSO/DMF)

    • Butylated hydroxytoluene (BHT) or α-tocopherol

    • Inert gas (nitrogen or argon)

    • Sterile, amber glass vials with screw caps

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • In a sterile environment, weigh the desired amount of this compound and transfer it to a sterile amber glass vial.

    • Prepare the chosen solvent (e.g., ethanol) by purging it with inert gas for 10-15 minutes to remove dissolved oxygen.

    • If using an antioxidant, add it to the solvent at a low concentration (e.g., 0.01% w/v BHT).

    • Add the deoxygenated solvent to the this compound to achieve the desired stock concentration (e.g., 100 mg/mL).

    • Vortex gently until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, sterile amber vials.

    • Purge the headspace of each vial with inert gas for 30-60 seconds before tightly sealing the cap.

    • Label the vials clearly with the name, concentration, date, and storage conditions.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Oxidation by UV-Vis Spectroscopy

This method detects the formation of conjugated dienes, which are primary oxidation products of this compound and absorb light at ~234 nm.

  • Materials:

    • This compound stock solution (and a freshly prepared, unoxidized control)

    • Spectrophotometry-grade solvent (e.g., ethanol)

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Dilute a sample of the this compound stock solution to be tested and a freshly prepared control solution to a suitable concentration in the spectrophotometry-grade solvent.

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of the diluted samples at 234 nm.

    • An increased absorbance at 234 nm in the test sample compared to the fresh control indicates the presence of conjugated dienes and thus, oxidation.

Visualizations

Linoleic_Acid_Degradation_Pathway LA This compound LARadical This compound Radical LA->LARadical Initiation Initiation (e.g., Light, Heat, Metal Ions) Initiation->LA H abstraction PeroxyRadical Peroxy Radical LARadical->PeroxyRadical + O₂ Oxygen O₂ LAH Another this compound Molecule PeroxyRadical->LAH H abstraction Hydroperoxide Hydroperoxide PeroxyRadical->Hydroperoxide + H from another LA Antioxidant Antioxidant (e.g., α-tocopherol) PeroxyRadical->Antioxidant Radical Quenching LAH->LARadical Decomposition Decomposition Hydroperoxide->Decomposition SecondaryProducts Secondary Oxidation Products (e.g., Aldehydes, Ketones) Decomposition->SecondaryProducts

Caption: Autoxidation pathway of this compound.

Experimental_Workflow Start Start: Prepare Stock Solution Solvent Select Solvent (Ethanol, DMSO, DMF) Start->Solvent Deoxygenate Deoxygenate Solvent (Purge with N₂ or Ar) Solvent->Deoxygenate AddAntioxidant Optional: Add Antioxidant (BHT) Deoxygenate->AddAntioxidant Dissolve Dissolve this compound Deoxygenate->Dissolve AddAntioxidant->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Inert Purge Headspace with Inert Gas Aliquot->Inert Store Store at -20°C or -80°C (Protect from Light) Inert->Store Use Use in Experiment Store->Use

Caption: Workflow for preparing stable this compound solutions.

References

Technical Support Center: Refining HPLC Methods for Baseline Separation of Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of fatty acid isomers.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of fatty acid isomers by HPLC, offering potential causes and solutions to achieve baseline separation.

Problem: Poor or No Separation of Cis/Trans Isomers

Possible Causes:

  • Inappropriate Column Chemistry: Standard C18 columns often provide insufficient selectivity for geometric isomers due to their similar hydrophobicity.[1]

  • Mobile Phase Composition: The mobile phase may not have the optimal polarity to differentiate between the subtle structural differences of the isomers.

  • Temperature: Sub-optimal column temperature can affect the interaction kinetics between the analytes and the stationary phase.

Solutions:

  • Column Selection:

    • Utilize columns with higher shape selectivity, such as those with a cholesteryl group (e.g., COSMOSIL Cholester), which can better resolve geometric isomers.[1]

    • Silver-ion HPLC (Ag-HPLC) is a powerful technique for separating cis and trans isomers. This can be achieved using columns with silver ions incorporated into the stationary phase or by adding a silver salt to the mobile phase.[2][3]

  • Mobile Phase Optimization:

    • Adjust the organic modifier (e.g., acetonitrile, methanol) and water ratio. For reversed-phase HPLC, decreasing the organic solvent percentage generally increases retention and may improve separation.[4]

    • For free fatty acids, adding a small amount of a weak acid like acetic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress ionization and lead to sharper peaks.[5]

  • Temperature Control: Optimize the column temperature. While HPLC often operates at ambient temperature, controlling the temperature can enhance selectivity and reproducibility.[5]

Problem: Peak Tailing

Possible Causes:

  • Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with the carboxyl groups of fatty acids, causing tailing.

  • Column Contamination: Buildup of sample matrix components can create active sites that lead to peak distortion.[6]

  • Column Overload: Injecting too much sample can saturate the column.[6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not suitable, it can cause the fatty acid to be in an ionized state, leading to tailing.[6]

Solutions:

  • Use an End-Capped Column: These columns have fewer accessible silanol groups, reducing secondary interactions.[6]

  • Mobile Phase Additives: Add a competitive agent like triethylamine to the mobile phase to block active silanol sites.[6]

  • pH Adjustment: Adjust the mobile phase pH to ensure the fatty acids are in a non-ionized state.[6]

  • Sample Concentration: Reduce the injection volume or dilute the sample to avoid overloading the column.[6]

  • Column Flushing: Flush the column with a strong solvent to remove contaminants.[6]

Problem: Peak Fronting

Possible Causes:

  • Poor Sample Solubility: If the fatty acids are not fully dissolved in the injection solvent, it can lead to fronting.[6]

  • Column Collapse: A void at the head of the column can cause peak fronting.[6]

Solutions:

  • Sample Solvent: Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase.[6]

  • Column Replacement: If a column void is suspected, the column will likely need to be replaced. Using a guard column can help protect the analytical column.[6][7]

Problem: Baseline Drift or Noise

Possible Causes:

  • Mobile Phase Issues: Incomplete degassing, changes in composition over time, or contaminated solvents can cause baseline instability.[8][9]

  • Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, leading to drift.[8]

  • Detector Lamp Aging: An aging detector lamp can result in increased noise and a drifting baseline.

  • Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline disturbances.[9]

Solutions:

  • Mobile Phase Preparation:

    • Use HPLC-grade solvents and high-purity additives.[9]

    • Thoroughly degas the mobile phase using sonication or vacuum filtration.[6]

    • If using a gradient, ensure the solvents are miscible and the pump is functioning correctly.

  • Temperature Control: Use a column oven and ensure a stable laboratory temperature to minimize drift.[8]

  • System Maintenance:

    • Regularly check and replace the detector lamp if necessary.

    • Flush the detector flow cell with a strong, appropriate solvent.[9]

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize my fatty acids for HPLC analysis?

A1: Derivatization is not always required for HPLC analysis of fatty acids, especially when using detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[1] However, for UV detection, derivatization is often necessary because underivatized fatty acids have low UV absorbance at wavelengths where common solvents are transparent (typically >205 nm).[10] Derivatizing fatty acids with chromophores like phenacyl bromide allows for sensitive detection at higher wavelengths (e.g., 254 nm).[5]

Q2: What is the best column for separating positional isomers of fatty acids?

A2: Positional isomers can be challenging to separate. Columns with high molecular shape selectivity, such as COSMOSIL Cholester, have shown improved separation for positional isomers compared to standard C18 columns.[1] For complex mixtures, silver-ion HPLC can also be effective in resolving positional isomers.[2]

Q3: How can I improve the resolution between two closely eluting fatty acid isomer peaks?

A3: To improve resolution, you can focus on three key factors: retention factor (k), selectivity (α), and column efficiency (N).[4]

  • Increase Retention Factor (k): In reversed-phase HPLC, increasing the proportion of the aqueous component in the mobile phase will increase retention times and may improve separation.[4]

  • Change Selectivity (α): This is often the most effective approach. You can change the selectivity by:

    • Switching to a different stationary phase (e.g., from C18 to a phenyl or cyano phase).[9]

    • Altering the organic solvent in the mobile phase (e.g., switching from acetonitrile to methanol).

    • Adjusting the mobile phase pH.

  • Increase Column Efficiency (N):

    • Use a longer column.[4]

    • Use a column packed with smaller particles (this will increase backpressure).[4]

    • Optimize the flow rate.

Q4: My fatty acid peaks are splitting. What could be the cause?

A4: Peak splitting can be caused by several factors:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit. Filtering all samples and mobile phases is crucial. Back-flushing the column may help dislodge the blockage.[6]

  • Void in the Column Packing: A void or channel in the column packing material can cause the sample to travel through different paths, leading to a split peak. This is an irreversible problem, and the column must be replaced.[6]

  • Co-elution with an Interfering Compound: The peak may appear to be splitting if another compound is co-eluting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. It is best to dissolve the sample in the mobile phase whenever possible.[9]

Data Presentation

Table 1: Comparison of Column Types for Fatty Acid Isomer Separation

Column TypePrinciple of SeparationAdvantagesDisadvantagesTypical Application
C18 (ODS) Hydrophobic interactionsRobust, widely available, good for general fatty acid profiling by chain length and unsaturation.[5]Limited selectivity for cis/trans and positional isomers.[1]Separation of fatty acids with different chain lengths and degrees of unsaturation.
Cholesteryl Molecular shape recognition and hydrophobic interactionsEnhanced separation of geometric (cis/trans) and positional isomers.[1]May be less robust than C18 columns.Baseline separation of oleic acid (cis) and elaidic acid (trans).
Silver-Ion (Ag+) Reversible π-complex formation with double bondsExcellent separation of cis/trans isomers and fatty acids with varying degrees of unsaturation.[2]Can be less stable, potential for silver leaching.Fractionation of complex mixtures of cis and trans fatty acid methyl esters.[2]
Cyano (CN) Polar interactions and weak hydrophobic interactionsOffers different selectivity compared to C18, can be used in both normal-phase and reversed-phase modes.Can be prone to hydrolysis.An alternative to C18 when different selectivity is required.

Experimental Protocols

Protocol 1: General Mobile Phase Preparation for Reversed-Phase HPLC

  • Solvent Selection: Use HPLC-grade acetonitrile, methanol, and water.

  • Component Measurement: Accurately measure the required volumes of each solvent using graduated cylinders or volumetric flasks.

  • Mixing: Combine the measured solvents in a clean, appropriate reservoir.

  • Additives: If analyzing free fatty acids, add an appropriate concentration of an acidifier (e.g., 0.1% acetic acid or 0.05% TFA).

  • Degassing: Degas the mobile phase for 10-15 minutes using sonication or vacuum filtration to remove dissolved gases, which can cause bubbles in the system.[6]

  • Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.[6]

Protocol 2: Fatty Acid Derivatization with 2,4'-Dibromoacetophenone for UV Detection

This protocol is adapted from a method for preparing fatty acid derivatives with high molar absorptivity at longer UV wavelengths.[10]

  • Sample Preparation: Prepare a solution of the fatty acid sample in acetone.

  • Reagent Preparation: Prepare a concentrated solution of 2,4'-dibromoacetophenone in acetone and a solution of triethylamine in acetone.

  • Derivatization Reaction:

    • To the fatty acid solution, add the 2,4'-dibromoacetophenone solution and the triethylamine solution.

    • To minimize the risk of degradation and isomerization of unsaturated fatty acids, incubate the mixture at 40°C for 30 minutes.[10]

  • Reaction Quench: After incubation, the reaction can be stopped by cooling. The sample is then typically diluted with the mobile phase before injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Fatty Acid Sample Derivatization Derivatization (Optional) e.g., with 2,4'-Dibromoacetophenone Sample->Derivatization If UV detection Dissolution Dissolve in Injection Solvent Sample->Dissolution Derivatization->Dissolution Filtration Filter Sample (0.22 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Column HPLC Column (e.g., C18, Cholester, Ag+) Injection->Column Separation Isocratic or Gradient Elution Column->Separation MobilePhase Mobile Phase (Optimized Composition) Detection Detection (UV, ELSD, MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical experimental workflow for the HPLC analysis of fatty acid isomers.

troubleshooting_tree Start Poor Baseline Separation Q_Column Is the column appropriate for cis/trans isomer separation? Start->Q_Column A_C18 Standard C18 may have low selectivity. Q_Column->A_C18 No Q_MobilePhase Is the mobile phase optimized? Q_Column->Q_MobilePhase Yes S_SpecialtyColumn Action: Use a column with high shape selectivity (e.g., Cholester) or Ag-HPLC. A_C18->S_SpecialtyColumn Resolution_Improved Resolution Improved S_SpecialtyColumn->Resolution_Improved S_OptimizeMP Action: Adjust organic/aqueous ratio. Add acidifier for free fatty acids. Try a different organic modifier. Q_MobilePhase->S_OptimizeMP No Q_PeakShape Are peaks tailing or fronting? Q_MobilePhase->Q_PeakShape Yes S_OptimizeMP->Resolution_Improved S_Tailing Action: Check for secondary interactions, column overload, or contamination. Adjust mobile phase pH. Q_PeakShape->S_Tailing Tailing S_Fronting Action: Ensure complete sample solubility. Check for column voids. Q_PeakShape->S_Fronting Fronting S_Tailing->Resolution_Improved S_Fronting->Resolution_Improved

Caption: A troubleshooting decision tree for improving baseline separation of fatty acid isomers.

References

Technical Support Center: Addressing Cytotoxicity of Linoleic Acid in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with linoleic acid (LA) cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound toxic to my primary cells, even at low concentrations?

A1: this compound's cytotoxicity in primary cell cultures, even at concentrations as low as 5 µM, is a well-documented phenomenon.[1] The primary reasons for this toxicity include:

  • Oxidative Stress: this compound, a polyunsaturated fatty acid, is highly susceptible to peroxidation, leading to the generation of reactive oxygen species (ROS).[2][3][4] This oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately causing cell death.[4][5]

  • ER Stress and Apoptosis: Free this compound can induce endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) and leading to apoptosis (programmed cell death).[6][7]

  • Mitochondrial Dysfunction: this compound and its metabolites can impair mitochondrial function, a critical factor in cell survival.[8]

  • Poor Solubility: this compound is poorly soluble in aqueous culture media.[9][10] This can lead to the formation of micelles that are directly damaging to cell membranes or result in inconsistent and high local concentrations.

Q2: I'm observing a high degree of variability in cytotoxicity between experiments. What could be the cause?

A2: Variability in this compound cytotoxicity can stem from several factors:

  • This compound Oxidation: this compound can readily oxidize when exposed to air and light.[9] Using oxidized this compound will lead to inconsistent results and increased toxicity.

  • Free Fatty Acid Concentration: The concentration of free, unbound this compound is the primary driver of toxicity. This can vary depending on the protein concentration (e.g., albumin) in your culture medium.

  • Cell Density: The toxic effects of this compound can be cell density-dependent, with lower cell densities sometimes showing higher susceptibility.[11]

  • Inconsistent Solubilization: Improper or inconsistent solubilization of this compound can lead to variations in its effective concentration in the culture medium.

Q3: How can I reduce or prevent this compound-induced cytotoxicity in my primary cell cultures?

A3: Several strategies can be employed to mitigate the toxic effects of this compound:

  • Use of a Carrier Protein: The most effective method is to complex this compound with fatty acid-free bovine serum albumin (BSA).[1][8] BSA binds to this compound, reducing the concentration of free fatty acid in the medium and facilitating its uptake by cells in a more controlled manner.[12] The molar ratio of this compound to BSA is a critical parameter to control.[1][12]

  • Inclusion of Antioxidants: Supplementing the culture medium with antioxidants can help neutralize the reactive oxygen species produced as a result of this compound metabolism and peroxidation.[5][13] Phenolic antioxidants, such as butylated hydroxytoluene (BHT) and alpha-tocopherol (Vitamin E), have been shown to be effective.[13]

  • Proper Handling and Storage: Store this compound under an inert gas (e.g., argon or nitrogen) at -20°C to prevent oxidation.[14] Prepare fresh stock solutions and use them promptly.

  • Serum-Containing vs. Serum-Free Media: Serum naturally contains albumin, which can bind to this compound.[9] If you are working with serum-free media, the addition of fatty acid-free BSA is crucial to avoid cytotoxicity.[8][15]

Troubleshooting Guides

Issue 1: High Cell Death Observed Shortly After Adding this compound

Possible Cause Troubleshooting Step
High Free this compound Concentration Prepare a complex of this compound with fatty acid-free BSA. A common starting point is a 2:1 to 6:1 molar ratio of this compound to BSA.[14]
Oxidized this compound Use a fresh, unopened vial of this compound. Store stock solutions under inert gas and use them within a short period.
Incorrect Solubilization Ensure complete solubilization of the this compound-BSA complex before adding it to the culture medium. The solution should be clear, not cloudy.
Cell Type Sensitivity Different primary cell types have varying sensitivities to this compound. Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cells.

Issue 2: Inconsistent Results Between Experimental Repeats

Possible Cause Troubleshooting Step
Variable this compound:BSA Ratio Precisely calculate and maintain a consistent molar ratio of this compound to BSA for all experiments.
Inconsistent Stock Solution Preparation Follow a standardized and detailed protocol for preparing your this compound-BSA stock solution.[16][17]
Lot-to-Lot Variability in Serum If using serum, be aware that the albumin concentration can vary between lots, affecting the free this compound concentration. Consider using fatty acid-free BSA for more consistent results.[18]
Media Storage Media containing this compound, especially if not complexed with albumin, can degrade over time. Prepare fresh media for each experiment.

Quantitative Data Summary

Table 1: Reported Cytotoxic Concentrations of this compound in Various Cell Types

Cell TypeConcentrationObservationReference
Bovine Lens Epithelial Cells5 µMCytotoxic in the absence of albumin.[1]
Osteoarthritic Chondrocytes20 µMResulted in apoptosis.[19]
Hepatoma Cells (H4IIE)250 µMInduced apoptosis.[6][7]
Primary Rat Hepatocytes100 µMCaused a significant decrease in cell viability.[20]
C2C12 Myoblasts>200 µMNo significant decrease in viability.[21]

Table 2: Molar Ratios of this compound to BSA for Reduced Cytotoxicity

Molar Ratio (LA:BSA)OutcomeReference
> 1:1Damaging effect observed in bovine lens epithelial cells.[1]
6:1Commonly used ratio for preparing fatty acid-BSA complexes for in vitro studies.[14]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from several sources to provide a general guideline.[22][16][17] Optimization for your specific cell type and experimental conditions may be required.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol

  • 150 mM NaCl in sterile water

  • Sterile conical tubes

  • Water bath at 37°C

  • Sterile filter (0.2 µm)

Procedure:

  • Prepare a BSA Solution:

    • Dissolve fatty acid-free BSA in 150 mM NaCl to your desired concentration (e.g., 2.3% w/v).

    • Gently rock or stir the solution until the BSA is completely dissolved. Do not vortex vigorously as this can cause foaming and protein denaturation.

    • Sterile filter the BSA solution.

  • Prepare a this compound Stock Solution:

    • In a separate sterile tube, dissolve this compound in ethanol to create a concentrated stock solution (e.g., 10 mM).

    • Warm the solution briefly at 37°C and vortex until the this compound is fully dissolved.

  • Complex this compound with BSA:

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution dropwise to the warm BSA solution while gently stirring. The solution may initially become cloudy as the this compound is added.

    • Incubate the mixture at 37°C for at least 1 hour with gentle stirring. The solution should become clear as the this compound complexes with the BSA.

    • The final concentration of the this compound-BSA complex can be calculated based on the volumes and concentrations used.

  • Application to Cell Culture:

    • Add the prepared this compound-BSA complex to your cell culture medium to achieve the desired final concentration of this compound.

    • A vehicle control containing the same concentration of BSA and ethanol without this compound should be included in your experiments.

Visualizations

experimental_workflow Experimental Workflow: Mitigating this compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_la Prepare this compound Stock in Ethanol complex Complex LA with BSA (e.g., 37°C, 1 hr) prep_la->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex add_to_media Add LA-BSA Complex to Cell Culture Media complex->add_to_media treat_cells Treat Primary Cells add_to_media->treat_cells assess_viability Assess Cell Viability (e.g., MTT, LDH) treat_cells->assess_viability measure_ros Measure ROS Production treat_cells->measure_ros analyze_apoptosis Analyze Apoptosis (e.g., Caspase Assay) treat_cells->analyze_apoptosis control Include Vehicle Control (BSA + Ethanol) control->treat_cells

Caption: Workflow for preparing and using this compound in primary cell cultures to minimize cytotoxicity.

signaling_pathway Key Signaling Pathways in this compound-Induced Cytotoxicity cluster_ros Oxidative Stress cluster_er ER Stress cluster_apoptosis Apoptosis la Free this compound nadph_oxidase NADPH Oxidase Activation la->nadph_oxidase er_stress ER Stress la->er_stress ros Increased ROS nadph_oxidase->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage bax Bax Activation damage->bax upr Unfolded Protein Response (UPR) er_stress->upr chop CHOP Induction upr->chop chop->bax caspases Caspase Activation bax->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathways involved in this compound-induced cytotoxicity.

References

Technical Support Center: Optimizing Linoleic Acid Uptake in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times and experimental conditions for linoleic acid uptake in cells.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guide

This guide addresses common issues encountered during this compound uptake experiments.

Problem Potential Cause Recommended Solution
Low or No Signal 1. Low expression of fatty acid transporters: The cell line used may not express sufficient levels of fatty acid transporters like FATPs or CD36.[1][2]2. Suboptimal concentration of this compound or fluorescent analog: The concentration may be too low for detection.3. Incorrect incubation time: The incubation period may be too short to allow for measurable uptake.4. Degraded fluorescent probe or radiolabel: Improper storage or handling can lead to loss of signal.[3]5. Inefficient quenching of extracellular signal (fluorescent assays): Residual extracellular fluorescence can mask the intracellular signal.[4][5][6]1. Cell Line Selection & Validation: Use a positive control cell line known to have high fatty acid uptake (e.g., 3T3-L1 adipocytes, HepG2).[7] Validate the expression of fatty acid transporters in your cell line of interest using techniques like qPCR or Western blotting.2. Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound or its analog.3. Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time for your specific cell line and experimental conditions.4. Proper Reagent Handling: Store fluorescent probes and radiolabeled compounds according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.[3]5. Optimize Quenching: Ensure the quenching agent is used at the recommended concentration and that the assay is performed in a "no-wash" format if specified by the kit.[4][5][6]
High Background Signal 1. Non-specific binding of the probe: The fluorescent fatty acid analog may be binding non-specifically to the cell surface or plasticware.2. Autofluorescence of cells or medium: Some cell types or media components can exhibit natural fluorescence.[8]3. Insufficient washing (if applicable): For assays that require washing steps, residual extracellular probe can contribute to high background.1. Use of a Quenching Agent: Employ a cell-impermeable quenching agent to eliminate extracellular fluorescence.[4][5][6]2. Background Controls: Include appropriate controls, such as unstained cells and wells with medium only, to measure and subtract background fluorescence.3. Optimize Washing Steps: If your protocol includes washing, ensure it is thorough but gentle to avoid cell detachment. Use a suitable wash buffer, such as PBS with a low concentration of fatty acid-free BSA.
Inconsistent Results/High Variability 1. Inconsistent cell seeding density: Variations in cell number per well will lead to variable uptake measurements.2. Poor solubility of this compound: this compound is poorly soluble in aqueous media and can form micelles, leading to inconsistent delivery to cells.[9]3. Variable BSA to fatty acid ratio: The ratio of bovine serum albumin (BSA) to this compound affects its availability to cells.[10]4. Cell stress or poor viability: Stressed or unhealthy cells will exhibit altered metabolic activity, including fatty acid uptake.1. Consistent Cell Plating: Ensure a uniform cell monolayer by careful cell counting and seeding. Allow cells to adhere and recover before starting the experiment.2. Proper this compound Preparation: Dissolve this compound in an organic solvent like ethanol before diluting it in a solution containing fatty acid-free BSA.[9][11] This conjugation to BSA is crucial for its solubility and delivery to cells.[10][12]3. Standardize BSA-Fatty Acid Conjugation: Maintain a consistent molar ratio of this compound to BSA across all experiments. A common ratio is between 3:1 and 6:1.[10]4. Monitor Cell Health: Regularly check cell morphology and viability. Ensure cells are not over-confluent and are handled gently, especially during washing and reagent addition steps.
Cell Detachment 1. Harsh washing steps: Vigorous or excessive washing can dislodge adherent cells.2. Toxicity of this compound or solvent: High concentrations of this compound or the solvent used to dissolve it (e.g., ethanol, DMSO) can be cytotoxic.3. Over-trypsinization during cell seeding: Excessive exposure to trypsin can damage cell surface proteins and affect adherence.[13][14]1. Gentle Handling: Use gentle aspiration and dispensing of liquids. If possible, use a "no-wash" assay format with a quenching agent.2. Toxicity Controls: Perform a cytotoxicity assay to determine the non-toxic concentration range for this compound and the solvent in your cell line. Keep the final solvent concentration low (typically <0.5%).3. Optimize Cell Passaging: Use the minimum concentration and incubation time of trypsin necessary for cell detachment during routine passaging.[13]

Frequently Asked Questions (FAQs)

1. What is a typical incubation time for a this compound uptake experiment?

The optimal incubation time depends on the experimental goal:

  • For kinetic studies: To measure the initial rate of uptake, very short incubation times ranging from 30 seconds to a few minutes are often used.

  • For endpoint assays: To measure total accumulation, incubation times can range from 15 minutes to several hours.[7]

  • For studying metabolic effects: Longer incubation periods, from several hours to days, may be necessary to observe changes in gene expression or lipid metabolism.

It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.

2. How should I prepare this compound for cell culture experiments?

Due to its poor aqueous solubility, this compound must be complexed with a carrier protein, typically fatty acid-free bovine serum albumin (BSA).[10][12] A general procedure is as follows:

  • Dissolve this compound in a small volume of ethanol or DMSO.[9][11]

  • Prepare a solution of fatty acid-free BSA in serum-free medium or a suitable buffer (e.g., PBS).

  • Warm the BSA solution to 37°C.

  • Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired final concentration and molar ratio.

  • Incubate the mixture for at least 30 minutes at 37°C to allow for proper conjugation.[12]

3. What is the importance of the this compound to BSA molar ratio?

The molar ratio of this compound to BSA is critical as it determines the concentration of "free" or available fatty acid that can be taken up by the cells.[10] In healthy physiological conditions, this ratio is typically low. For in vitro experiments, ratios between 3:1 and 6:1 (this compound:BSA) are commonly used to mimic physiological and pathophysiological conditions.[10] It is crucial to keep this ratio consistent across experiments to ensure reproducibility.

4. Should I serum-starve my cells before the uptake assay?

Yes, serum starvation is a common practice in fatty acid uptake assays.[15] Serum contains growth factors and lipids that can stimulate fatty acid transporters and interfere with the uptake of exogenously added this compound. Serum starving the cells for a few hours to overnight can help to establish a baseline metabolic state and increase the sensitivity of the assay.[16][17]

5. What are appropriate positive and negative controls for a this compound uptake experiment?

  • Positive Controls:

    • A cell line known to have high fatty acid uptake (e.g., differentiated 3T3-L1 adipocytes, HepG2 cells).[7]

    • Treatment with a compound known to stimulate fatty acid uptake, such as insulin in insulin-responsive cells.

  • Negative Controls:

    • Incubating cells at 4°C to inhibit active transport processes.

    • Using a known inhibitor of fatty acid transport.

    • Wells without cells to measure background signal from the medium and plate.

Experimental Protocols

Protocol 1: Fluorescent this compound Uptake Assay

This protocol provides a general guideline for measuring this compound uptake using a fluorescent analog (e.g., BODIPY-labeled fatty acid).

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Serum Starvation: The following day, gently aspirate the growth medium and replace it with serum-free medium. Incubate for 2-4 hours.

  • Preparation of Fatty Acid Solution: Prepare the fluorescent this compound analog complexed with fatty acid-free BSA in serum-free medium as described in the FAQs.

  • Uptake Measurement:

    • Remove the serum-free medium from the cells.

    • Add the fluorescent fatty acid solution to the wells.

    • Immediately begin measuring fluorescence in kinetic mode using a plate reader with bottom-read capabilities (Excitation/Emission wavelengths will depend on the specific fluorophore).[4][5][6]

    • Alternatively, for endpoint assays, incubate for the desired time, then add a quenching solution to stop the uptake and eliminate extracellular fluorescence before reading the plate.[4][5][6]

  • Data Analysis: Calculate the rate of uptake from the slope of the kinetic curve or compare the endpoint fluorescence values between different conditions after subtracting the background.

Protocol 2: Radiolabeled this compound Uptake Assay

This protocol outlines a general procedure for measuring this compound uptake using a radiolabeled form (e.g., [¹⁴C]this compound).

  • Cell Seeding: Plate cells in a 24-well or 48-well plate and grow to confluence.

  • Serum Starvation: On the day of the experiment, replace the growth medium with serum-free medium and incubate for 2-4 hours.

  • Preparation of Radiolabeled Fatty Acid Solution: Prepare the [¹⁴C]this compound complexed with fatty acid-free BSA in serum-free medium.

  • Uptake Assay:

    • Remove the serum-free medium.

    • Add the radiolabeled fatty acid solution to the cells and incubate for the desired time at 37°C.

    • To stop the uptake, place the plate on ice and rapidly wash the cells three times with ice-cold PBS containing a low concentration of fatty acid-free BSA to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Normalization: Determine the protein concentration in a parallel set of wells to normalize the radioactivity counts (e.g., counts per minute per milligram of protein).

Data Tables

The following tables summarize typical experimental parameters for this compound uptake studies in various cell lines. These values should be used as a starting point and optimized for your specific experimental system.

Table 1: Incubation Times and Concentrations for this compound Uptake

Cell LineThis compound ConcentrationIncubation TimeAssay TypeReference
HepG20.25 - 1.0 mMUp to 4 hoursRadiolabeled[7]
Human KeratinocytesNot specifiedInitial uptake at 30 secondsNot specified[4]
Isolated Enterocytes2 - 2220 nMNot specified (for kinetics)Radiolabeled[18]
3T3-L1 AdipocytesNot specifiedUp to 60 minutesFluorescent[4][5][6]
A549200 µMUp to 60 minutesRadiolabeled[19]

Table 2: Kinetic Parameters for this compound Uptake

Cell LineKm (Michaelis Constant)Vmax (Maximum Velocity)Reference
Isolated Enterocytes183 ± 7 nM5.1 ± 0.6 nmol/mg protein/min[18]

Visualizations

experimental_workflow This compound Uptake Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells in Plate serum_starve 2. Serum Starve Cells seed_cells->serum_starve prepare_fa 3. Prepare this compound-BSA Complex serum_starve->prepare_fa add_fa 4. Add Fatty Acid Complex to Cells incubate 5. Incubate at 37°C add_fa->incubate stop_reaction 6. Stop Uptake (Wash/Quench) incubate->stop_reaction measure_signal 7. Measure Signal (Fluorescence/Radioactivity) normalize_data 8. Normalize Data (e.g., to protein content) measure_signal->normalize_data analyze_results 9. Analyze and Interpret Results normalize_data->analyze_results

Caption: A typical workflow for a cellular this compound uptake experiment.

signaling_pathway Cellular this compound Uptake and Metabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space la_bsa This compound-BSA Complex transporter Fatty Acid Transporter (e.g., CD36, FATP) la_bsa->transporter Binding & Transport la_free Free this compound transporter->la_free Translocation metabolism Metabolic Fates la_free->metabolism storage Storage (Triglycerides) metabolism->storage signaling Signaling Molecules metabolism->signaling beta_oxidation Beta-Oxidation (Energy) metabolism->beta_oxidation

Caption: Key steps in cellular uptake and metabolism of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of Linoleic Acid and Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of two prominent unsaturated fatty acids: linoleic acid (LA), an omega-6 polyunsaturated fatty acid, and oleic acid (OA), an omega-9 monounsaturated fatty acid. Their distinct roles in cellular signaling, inflammation, metabolism, and cardiovascular health are supported by experimental data to inform research and therapeutic development.

Data Presentation: Quantitative Comparison of Biological Effects

The following tables summarize the key quantitative findings from experimental studies, offering a direct comparison of the effects of this compound and oleic acid on various biological parameters.

Table 1: Effects on Inflammatory Markers

MarkerThis compound (LA)Oleic Acid (OA)Experimental ModelReference
NF-κB Activation ↑ Increased↓ Decreased or No EffectVascular Endothelial Cells[1]
VCAM-1 Expression ↑ IncreasedNo significant effectVascular Endothelial Cells[1]
Pro-inflammatory Cytokines (IL-1β, VEGF-α) ↑ Increased (dose-dependent)↑ Increased (dose-dependent)Rat Neutrophils (in vitro)[2]
CINC-2α/β Production No significant effect↑ IncreasedRat Neutrophils (in vitro)[2]
C-Reactive Protein (CRP) No significant impact in healthy humansNot specified in cited studiesHuman Clinical Trials[3]
Interleukin-6 (IL-6) Inverse association with RBC levels↓ ReducedHuman (observational), Mice (high-fat diet)[4][5]
Tumor Necrosis Factor-α (TNF-α) Not specified in cited studies↓ ReducedMice (high-fat diet)[4]

Table 2: Effects on Metabolic Parameters

ParameterThis compound (LA)Oleic Acid (OA)Experimental ModelReference
Fatty Acid Oxidation Not specified in cited studies↑ IncreasedSkeletal Muscle Cells[6]
Pancreatic Lipase Activity (in vitro) ↓ Inhibited (IC50: 23.1 µg/mL)↓ Inhibited (IC50: 11.7 µg/mL)Porcine Pancreatic Lipase[7]
Postprandial Triglycerides ↓ Suppressed (in combination with OA)↓ Suppressed (in combination with LA)High-Fat Diet Challenged Rats[7]
Basal Plasma Glucose ↑ Increased↑ IncreasedRats with Metabolic Syndrome[8]
Glucose Tolerance No significant effectImprovedRats with Metabolic Syndrome[8]
Insulin Sensitivity ↑ Improved↑ ImprovedHumans (observational), Mice (high-fat diet)[4][9]

Table 3: Effects on Cardiovascular Health Markers

MarkerThis compound (LA)Oleic Acid (OA)Experimental ModelReference
Total Cholesterol ↓ Lowered↓ DecreasedHumans, Rats with Metabolic Syndrome[8][9][10]
LDL Cholesterol ↓ LoweredNo significant difference from LAHumans[9][10][11]
HDL Cholesterol No significant changeNo significant changeHumans[11]
Apolipoprotein B (apoB) ↓ ReducedNo significant difference from LAHumans[10]
Systolic Blood Pressure No effect↓ NormalizedRats with Metabolic Syndrome[8]
Angiogenesis ↑ Stimulator↑ StimulatorChick Embryo[12]

Signaling Pathways

The distinct biological activities of linoleic and oleic acid are mediated through different intracellular signaling cascades.

Linoleic_Acid_Signaling LA This compound (LA) PI3K PI3K LA->PI3K (3-6 h) p38_MAPK p38 MAPK LA->p38_MAPK (10 min) Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK1_2 ERK1/2 p38_MAPK->ERK1_2 ERK1_2->NFkB VCAM1 VCAM-1 Gene Expression NFkB->VCAM1 Inflammation Vascular Inflammation VCAM1->Inflammation

This compound Pro-inflammatory Signaling Pathway.[1]

Oleic_Acid_Signaling OA Oleic Acid (OA) cAMP ↑ cAMP OA->cAMP PKA PKA cAMP->PKA SIRT1 SIRT1 (Phosphorylation) PKA->SIRT1 PGC1a PGC1α (Deacetylation) SIRT1->PGC1a Gene_Expression ↑ Fatty Acid Oxidation Gene Expression PGC1a->Gene_Expression FAO ↑ Complete Fatty Acid Oxidation Gene_Expression->FAO

Oleic Acid Signaling Pathway for Fatty Acid Oxidation.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

Assessment of Inflammatory Marker Expression in Vascular Endothelial Cells

This protocol details the investigation of this compound's effect on the expression of inflammatory molecules in endothelial cells.[1]

Exp_Protocol_Inflammation cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_gene_expression Gene Expression Analysis Culture 1. Culture human aortic endothelial cells (HAECs) Treatment 2. Treat cells with this compound (e.g., 3-6 hours) Culture->Treatment Lysis 3. Lyse cells and collect protein extracts Treatment->Lysis RNA_Isolation 5. Isolate total RNA Treatment->RNA_Isolation WesternBlot 4. Perform Western Blot for p-Akt, p-ERK, and VCAM-1 Lysis->WesternBlot RT_qPCR 6. Perform RT-qPCR for VCAM-1 mRNA levels RNA_Isolation->RT_qPCR

Workflow for analyzing inflammatory marker expression.

Methodology:

  • Cell Culture: Human aortic endothelial cells (HAECs) are cultured in appropriate media until confluent.

  • Treatment: Cells are treated with varying concentrations of this compound for specified time periods (e.g., 3 to 6 hours for signaling protein activation).

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt), phosphorylated ERK1/2 (p-ERK1/2), and VCAM-1.

    • After incubation with secondary antibodies, protein bands are visualized using chemiluminescence.

  • RT-qPCR for Gene Expression:

    • Total RNA is extracted from treated and control cells.

    • cDNA is synthesized from the RNA template.

    • Quantitative PCR is performed using primers specific for VCAM-1 and a housekeeping gene for normalization.

In Vitro Pancreatic Lipase Inhibition Assay

This protocol is used to determine the inhibitory effect of linoleic and oleic acid on pancreatic lipase, a key enzyme in fat digestion.[7]

Exp_Protocol_Lipase_Inhibition cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme_Prep 1. Prepare porcine pancreatic lipase solution Substrate_Prep 2. Prepare substrate emulsion (e.g., p-nitrophenyl butyrate) Inhibitor_Prep 3. Prepare various concentrations of Linoleic and Oleic Acid Incubation 4. Incubate enzyme, substrate, and inhibitor at 37°C Inhibitor_Prep->Incubation Measurement 5. Measure absorbance of p-nitrophenol (product) at 405 nm over time Inhibition_Calc 6. Calculate percentage of inhibition for each concentration Measurement->Inhibition_Calc IC50_Calc 7. Determine the IC50 value (concentration for 50% inhibition) Inhibition_Calc->IC50_Calc

Workflow for pancreatic lipase inhibition assay.

Methodology:

  • Reagent Preparation:

    • A solution of porcine pancreatic lipase is prepared in a suitable buffer.

    • A substrate solution, such as p-nitrophenyl butyrate (pNPB), is prepared as an emulsion.

    • Serial dilutions of this compound and oleic acid are prepared in a solvent.

  • Assay Performance:

    • The reaction is initiated by adding the lipase solution to a mixture of the substrate and the fatty acid inhibitor in a microplate.

    • The plate is incubated at 37°C.

  • Data Acquisition:

    • The rate of hydrolysis of pNPB to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of lipase inhibition is calculated for each fatty acid concentration relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assessment of Lipid Profile in Plasma/Serum

This protocol outlines the standard procedure for measuring key lipid markers in biological samples.[13][14]

Exp_Protocol_Lipid_Profile cluster_sample Sample Collection & Processing cluster_measurement Lipid Measurement cluster_calculation LDL-C Calculation Blood_Collection 1. Collect blood samples from fasting subjects Plasma_Separation 2. Centrifuge to separate plasma or serum Blood_Collection->Plasma_Separation Storage 3. Store samples at -80°C until analysis Plasma_Separation->Storage Enzymatic_Assay 4. Use enzymatic colorimetric assays for: - Total Cholesterol (TC) - HDL-C - Triglycerides (TG) Plasma_Separation->Enzymatic_Assay Friedewald 5. Calculate LDL-C using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5) Enzymatic_Assay->Friedewald

Workflow for assessing plasma/serum lipid profile.

Methodology:

  • Sample Collection: Blood is drawn from subjects after an overnight fast.

  • Sample Processing: The blood is centrifuged to separate plasma or serum, which is then stored at -80°C.

  • Lipid Analysis:

    • Plasma concentrations of total cholesterol, HDL-cholesterol (HDL-C), and triglycerides are measured using enzymatic colorimetric methods with a clinical chemistry analyzer.

  • LDL-C Calculation:

    • Low-density lipoprotein cholesterol (LDL-C) is typically calculated using the Friedewald formula, provided that triglyceride levels are below 400 mg/dL.[14]

References

The Dual Role of Linoleic Acid in Inflammatory Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The role of linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, in inflammatory pathways is a subject of ongoing scientific debate. While its conversion to arachidonic acid (AA) can lead to the production of pro-inflammatory eicosanoids, a growing body of evidence suggests that LA itself may not be inherently pro-inflammatory and, in some contexts, may even exert anti-inflammatory effects. This guide provides a comprehensive comparison of the experimental data validating the multifaceted role of this compound in inflammation, offering insights for researchers and professionals in drug development.

Unraveling the Controversy: Pro-inflammatory versus Anti-inflammatory Effects

The prevailing hypothesis for decades centered on the pro-inflammatory potential of this compound due to its metabolic cascade.[1][2] this compound is converted to arachidonic acid, which serves as a substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the synthesis of potent inflammatory mediators such as prostaglandins and leukotrienes. However, numerous clinical trials and systematic reviews have challenged this simplistic view, revealing a more nuanced picture.

A systematic review of 15 randomized controlled trials found virtually no evidence that dietary this compound increases the concentration of a wide variety of inflammatory markers, including C-reactive protein (CRP), fibrinogen, and various cytokines.[2] In fact, some studies suggest an inverse relationship between this compound levels and inflammatory markers. For instance, a study on healthy middle-aged men found that higher serum this compound levels were associated with lower CRP levels.[3]

Conversely, some meta-analyses of conjugated this compound (CLA), a group of isomers of this compound, have shown mixed results, with some indicating an increase in CRP levels while others report a decrease in pro-inflammatory cytokines like IL-6 and TNF-α.[4][5][6][7] This highlights the importance of distinguishing between different forms of this compound and their specific effects.

Quantitative Comparison of this compound and Alternatives on Inflammatory Markers

To provide a clear overview of the existing evidence, the following tables summarize the quantitative data from key clinical trials on the effects of this compound and its alternatives, primarily omega-3 fatty acids, on major inflammatory markers.

Table 1: Effect of this compound Supplementation on Inflammatory Markers

Study/AnalysisIntervention GroupControl/Comparison GroupInflammatory MarkerResult (Mean Change ± SD or as specified)p-value
Systematic Review (Johnson & Fritsche, 2012)Increased this compound IntakeLower this compound IntakeCRP, IL-6, TNF-α, etc.No significant increase in various inflammatory markersNot Applicable
Kuopio Ischaemic Heart Disease Risk Factor StudyHighest quartile of serum LALowest quartile of serum LACRP53% lower probability of elevated CRP in the highest quartile<0.05
Meta-analysis (Su et al., 2017)Higher this compound IntakeLower this compound IntakeCRPStandardized Mean Difference (SMD) = 0.09 (95% CI: -0.05 to 0.24)Not Significant
Meta-analysis (Su et al., 2017)Higher this compound IntakeLower this compound IntakeIL-6SMD = 0.11 (95% CI: -0.07 to 0.29)Not Significant
Meta-analysis (Su et al., 2017)Higher this compound IntakeLower this compound IntakeTNF-αSMD = -0.01 (95% CI: -0.19 to 0.17)Not Significant

Table 2: Head-to-Head Comparison of Omega-6 (this compound) and Omega-3 Fatty Acids

StudyOmega-6 Group (this compound)Omega-3 Group (ALA/EPA/DHA)Inflammatory MarkerResults
Rallidis et al., 2003Safflower oil (high LA)Linseed oil (high ALA)CRPNo significant change
Rallidis et al., 2003Safflower oil (high LA)Linseed oil (high ALA)IL-6No significant change
Kiecolt-Glaser et al., 2012Placebo (typical American diet proportions)1.25 g/d n-3 PUFAsIL-636% increase
Kiecolt-Glaser et al., 2012Placebo (typical American diet proportions)2.5 g/d n-3 PUFAsIL-636% increase
Kiecolt-Glaser et al., 2012Placebo (typical American diet proportions)1.25 g/d n-3 PUFAsTNF-α12% increase
Kiecolt-Glaser et al., 2012Placebo (typical American diet proportions)2.5 g/d n-3 PUFAsTNF-α12% increase

The Genetic Influence: FADS1 Polymorphism

A key factor influencing the inflammatory response to this compound lies in genetic variations within the Fatty Acid Desaturase (FADS) gene cluster, particularly the FADS1 gene. This gene encodes the delta-5 desaturase enzyme, which is a rate-limiting step in the conversion of this compound to arachidonic acid.

Studies from the FADSDIET clinical trials have demonstrated that the effect of a this compound-enriched diet on inflammatory markers like hs-CRP is significantly modified by the FADS1 rs174550 genotype.[8][9][10][11] Individuals with the TT genotype, who are more efficient converters of LA to AA, may exhibit a different inflammatory response compared to those with the CC genotype. This gene-diet interaction provides a potential explanation for the conflicting results observed in broader population studies and underscores the importance of personalized nutrition approaches.

Table 3: Impact of FADS1 Genotype on Inflammatory Response to this compound

StudyGenotypeInterventionInflammatory MarkerKey Finding
FADSDIET 2TT vs. CCHigh this compound (Sunflower Oil)hs-CRPSignificant genotype x diet interaction (p=0.029). Slight increase in CC genotype, no significant change in TT genotype.
Lankinen et al., 2019TT vs. CCHigh this compound Dieths-CRPResponses in hs-CRP differed between genotype groups (p<0.05).
Lankinen et al., 2019TTHigh this compound DietEicosanoids & hs-CRPPlasma eicosanoid concentrations correlated with hs-CRP (r = 0.4–0.7, P < 0.05).
Lankinen et al., 2019CCHigh this compound DietEicosanoids & hs-CRPNo correlation between plasma eicosanoids and hs-CRP.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used in the cited studies.

1. Enzyme-Linked Immunosorbent Assay (ELISA) for C-Reactive Protein (CRP) and Interleukin-6 (IL-6)

  • Principle: A sandwich ELISA is a common method for quantifying CRP and IL-6 in serum or plasma. A capture antibody specific to the target protein is coated onto the wells of a microplate. The sample is added, and the target protein binds to the capture antibody. After washing, a detection antibody, also specific to the target protein but labeled with an enzyme (e.g., horseradish peroxidase - HRP), is added. This forms a "sandwich" of capture antibody-target protein-detection antibody. A substrate for the enzyme is then added, which produces a colored product. The intensity of the color is proportional to the concentration of the target protein in the sample and is measured using a microplate reader.

  • General Procedure:

    • Coat a 96-well microplate with a capture antibody against human CRP or IL-6 and incubate.

    • Block non-specific binding sites with a blocking buffer (e.g., BSA).

    • Add standards and diluted samples to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add the enzyme-conjugated detection antibody and incubate.

    • Wash the plate again.

    • Add the substrate solution (e.g., TMB) and incubate in the dark.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the concentration of CRP or IL-6 in the samples by comparing their absorbance to the standard curve.

2. Mass Spectrometry for Eicosanoid Analysis

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of a wide range of eicosanoids (metabolites of arachidonic acid and other polyunsaturated fatty acids) in biological samples like plasma. The technique separates the different eicosanoids based on their physicochemical properties using liquid chromatography, and then detects and quantifies them based on their mass-to-charge ratio using tandem mass spectrometry.

  • General Procedure:

    • Sample Preparation: Eicosanoids are extracted from the plasma sample, often using solid-phase extraction (SPE) to remove interfering substances.

    • Liquid Chromatography (LC) Separation: The extracted sample is injected into an LC system. The eicosanoids are separated on a chromatography column (e.g., a C18 reverse-phase column) by a gradient of solvents.

    • Mass Spectrometry (MS) Detection: The separated eicosanoids are introduced into the mass spectrometer. They are ionized (e.g., by electrospray ionization - ESI) and then fragmented. The mass spectrometer detects both the parent ion and specific fragment ions for each eicosanoid.

    • Quantification: The amount of each eicosanoid is determined by comparing the signal intensity of its specific parent-fragment ion transition to that of a known amount of an internal standard (often a deuterated version of the analyte).

Visualizing the Pathways and Workflows

This compound Metabolic Pathway

Linoleic_Acid_Metabolism cluster_enzymes Enzymatic Conversions cluster_products Eicosanoid Synthesis LA This compound (LA) (Omega-6) FADS2 Δ6-Desaturase (FADS2) GLA γ-Linolenic Acid (GLA) Elongase Elongase DGLA Dihomo-γ-Linolenic Acid (DGLA) FADS1 Δ5-Desaturase (FADS1) AA Arachidonic Acid (AA) COX_LOX COX / LOX Enzymes FADS2->GLA Elongase->DGLA FADS1->AA Pro_inflammatory Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) COX_LOX->Pro_inflammatory Anti_inflammatory Anti-inflammatory Eicosanoids (e.g., Lipoxins from AA) COX_LOX->Anti_inflammatory

Caption: Metabolic pathway of this compound to arachidonic acid and subsequent eicosanoid production.

General Experimental Workflow for Inflammatory Marker Analysis

Experimental_Workflow cluster_study_design Clinical Trial Design cluster_analysis Laboratory Analysis cluster_data Data Interpretation Recruitment Subject Recruitment Randomization Randomization Recruitment->Randomization Intervention Intervention Groups (e.g., High LA vs. Control) Randomization->Intervention Blood_Collection Blood Sample Collection (Baseline & Post-intervention) Intervention->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation ELISA ELISA for CRP, IL-6, etc. Plasma_Separation->ELISA MS LC-MS/MS for Eicosanoids Plasma_Separation->MS Data_Analysis Statistical Analysis ELISA->Data_Analysis MS->Data_Analysis Conclusion Conclusion on Inflammatory Effects Data_Analysis->Conclusion

Caption: A generalized workflow for clinical trials investigating the effect of dietary interventions on inflammatory markers.

Logical Relationship of Conflicting Findings

Conflicting_Findings cluster_outcomes Observed Outcomes in Clinical Trials cluster_factors Potential Modulating Factors LA This compound Intake Pro_inflammatory Pro-inflammatory Effects (e.g., Increased CRP in some CLA studies) LA->Pro_inflammatory No_Effect No Significant Effect (Systematic Reviews of LA) LA->No_Effect Anti_inflammatory Anti-inflammatory Effects (e.g., Inverse correlation with CRP) LA->Anti_inflammatory Genetics FADS1 Genotype Genetics->Pro_inflammatory Genetics->No_Effect Genetics->Anti_inflammatory Dietary_Context Overall Dietary Context Dietary_Context->Pro_inflammatory Dietary_Context->No_Effect Dietary_Context->Anti_inflammatory Health_Status Baseline Health Status of Subjects Health_Status->Pro_inflammatory Health_Status->No_Effect Health_Status->Anti_inflammatory LA_Isomer Specific Isomer (e.g., CLA) LA_Isomer->Pro_inflammatory

Caption: Factors contributing to the conflicting findings on this compound's role in inflammation.

References

A Comparative Analysis of Linoleic and Alpha-Linolenic Acid Metabolism for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the metabolic pathways, enzymatic competition, and downstream signaling of essential omega-6 and omega-3 fatty acids, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of the metabolism of two essential fatty acids: linoleic acid (LA), an omega-6 fatty acid, and alpha-linolenic acid (ALA), an omega-3 fatty acid. Understanding the intricacies of their metabolic conversion and the biological activities of their derivatives is crucial for researchers, scientists, and professionals involved in drug development, particularly in the fields of inflammation, cardiovascular disease, and neuroscience. This document presents quantitative data in structured tables, details key experimental methodologies, and visualizes complex pathways to facilitate a clear and objective comparison.

Metabolic Pathways: A Tale of Two Competing Cascades

This compound and alpha-linolenic acid are both 18-carbon polyunsaturated fatty acids (PUFAs) that humans cannot synthesize de novo and must obtain from their diet.[1] Once consumed, they serve as precursors for the synthesis of longer-chain, more unsaturated fatty acids, which are critical components of cell membranes and precursors to potent signaling molecules.[1]

The metabolic conversion of both LA and ALA occurs primarily in the endoplasmic reticulum and involves a series of desaturation and elongation reactions catalyzed by the same set of enzymes.[2][3] This shared enzymatic machinery leads to a competitive relationship between the two pathways. The key enzymes involved are delta-6 desaturase (FADS2), delta-5 desaturase (FADS1), and a series of elongases.[4]

The metabolic cascade for this compound (omega-6 pathway) leads to the production of arachidonic acid (AA), a precursor to a wide range of pro-inflammatory eicosanoids.[5] Conversely, the alpha-linolenic acid (omega-3 pathway) cascade produces eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are precursors to anti-inflammatory and pro-resolving lipid mediators.[6]

Metabolic_Pathways cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway LA This compound (LA) (18:2n-6) GLA Gamma-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-Desaturase DGLA Dihomo-Gamma-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-Desaturase ALA Alpha-Linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) (18:4n-3) ALA->SDA Δ6-Desaturase ETA Eicosatetraenoic Acid (ETA) (20:4n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (20:5n-3) ETA->EPA Δ5-Desaturase DPA Docosapentaenoic Acid (DPA) (22:5n-3) EPA->DPA Elongase DHA Docosahexaenoic Acid (DHA) (22:6n-3) DPA->DHA Elongase, Δ6-Desaturase, Peroxisomal β-oxidation

Figure 1. Metabolic pathways of Linoleic and Alpha-Linolenic Acid.

Quantitative Comparison of Metabolism

The efficiency of these metabolic pathways is a critical factor in determining the balance of pro- and anti-inflammatory mediators in the body. This is influenced by both the kinetics of the enzymes involved and the dietary intake of the precursor fatty acids.

Enzyme Kinetics

The desaturase enzymes, particularly delta-6 desaturase, are the rate-limiting steps in both pathways. While both LA and ALA compete for this enzyme, its affinity and turnover rate differ for each substrate.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Source
Δ6-Desaturase This compound (18:2n-6)6.57.5[7][8]
Alpha-Linolenic Acid (18:3n-3)24.524.4[7][8]
Δ5-Desaturase Dihomo-γ-Linolenic Acid (20:3n-6)3.99.1[7][8]

Data from human fetal liver microsomes.

Conversion Rates

The conversion of the parent essential fatty acids to their long-chain derivatives is generally low in humans, particularly for the omega-3 pathway.

PrecursorProductEstimated Conversion RateConditions/NotesSource
Alpha-Linolenic Acid (ALA) Eicosapentaenoic Acid (EPA)<8%General population.[9]
Docosahexaenoic Acid (DHA)<4%General population.[9]
EPA~6%Diet high in saturated fat.[2]
DHA~3.8%Diet high in saturated fat.[2]
EPA21%Young women.[10]
Docosapentaenoic Acid (DPA)6%Young women.[10]
DHA9%Young women.[10]

Conversion rates can be influenced by dietary composition, with high intakes of this compound reducing the conversion of alpha-linolenic acid by 40-50%.[2] Women may have a greater capacity for ALA conversion than men.[10]

Downstream Signaling Pathways: A Balance of Inflammation and Resolution

The metabolic products of LA and ALA are precursors to potent lipid mediators that play a crucial role in regulating inflammation and immune responses.

The Pro-Inflammatory Cascade of Arachidonic Acid

Arachidonic acid (AA), derived from this compound, is the primary substrate for the synthesis of eicosanoids, which are largely pro-inflammatory. These include prostaglandins and leukotrienes, synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[5][11]

Eicosanoid_Signaling AA Arachidonic Acid (AA) COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX PGs Prostaglandins (e.g., PGE2) Thromboxanes (e.g., TXA2) COX->PGs Inflammation Pro-inflammatory Effects: - Vasodilation - Increased vascular permeability - Pain and fever - Platelet aggregation - Leukocyte chemotaxis PGs->Inflammation LTs Leukotrienes (e.g., LTB4) LOX->LTs LTs->Inflammation

Figure 2. Pro-inflammatory eicosanoid signaling pathway.
The Anti-Inflammatory and Pro-Resolving Cascades of EPA and DHA

In contrast, EPA and DHA, derived from alpha-linolenic acid, are precursors to lipid mediators that are generally anti-inflammatory and play an active role in the resolution of inflammation. These include resolvins, protectins, and maresins.[6][12]

Resolvin_Signaling cluster_epa From EPA cluster_dha From DHA EPA Eicosapentaenoic Acid (EPA) E_Resolvins E-series Resolvins (e.g., Resolvin E1) EPA->E_Resolvins COX-2 (aspirin-acetylated), LOX Resolution Anti-inflammatory & Pro-resolving Effects: - Inhibit neutrophil infiltration - Enhance macrophage phagocytosis  of apoptotic cells - Reduce pro-inflammatory cytokine production - Promote tissue repair E_Resolvins->Resolution DHA Docosahexaenoic Acid (DHA) D_Resolvins D-series Resolvins DHA->D_Resolvins LOX Protectins Protectins (e.g., Protectin D1) DHA->Protectins LOX Maresins Maresins DHA->Maresins LOX D_Resolvins->Resolution Protectins->Resolution Maresins->Resolution

Figure 3. Anti-inflammatory and pro-resolving lipid mediator signaling.

Key Experimental Protocols

The study of LA and ALA metabolism relies on a variety of in vitro and in vivo techniques. Below are summaries of key experimental approaches.

In Vitro Fatty Acid Desaturation and Elongation Assays

These assays are fundamental for determining the activity and kinetics of the desaturase and elongase enzymes.

  • Objective: To measure the conversion of a radiolabeled fatty acid substrate to its desaturated or elongated product by microsomal preparations or in cultured cells.

  • General Workflow:

    • Preparation of Microsomes or Cell Cultures: Isolate microsomes from liver tissue or culture appropriate cell lines (e.g., hepatocytes).

    • Incubation: Incubate the microsomal preparation or cells with a radiolabeled substrate (e.g., [14C]-linoleic acid or [14C]-alpha-linolenic acid) in a reaction buffer containing necessary cofactors (e.g., NADH, ATP, Coenzyme A).

    • Lipid Extraction: Terminate the reaction and extract total lipids using a solvent system like chloroform:methanol.

    • Separation and Quantification: Separate the fatty acid methyl esters (FAMEs) by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the substrate and product bands is then quantified using a scintillation counter to determine the conversion rate.[13]

InVitro_Assay_Workflow start Start prep Prepare Microsomes or Cell Cultures start->prep incubate Incubate with Radiolabeled Substrate prep->incubate extract Extract Total Lipids incubate->extract separate Separate FAMEs (TLC or HPLC) extract->separate quantify Quantify Radioactivity separate->quantify end End quantify->end

Figure 4. Workflow for in vitro fatty acid metabolism assays.
Stable Isotope Tracer Studies in Humans

Stable isotope tracers are used to safely investigate the in vivo metabolism of fatty acids in humans.[14][15][16]

  • Objective: To quantify the in vivo conversion rates of LA and ALA to their long-chain metabolites.

  • General Workflow:

    • Tracer Administration: Administer a stable isotope-labeled fatty acid (e.g., [13C]-linoleic acid or [13C]-alpha-linolenic acid) orally or via intravenous infusion.

    • Sample Collection: Collect blood samples at various time points after tracer administration.

    • Lipid Extraction and Derivatization: Extract lipids from plasma and prepare fatty acid methyl esters (FAMEs).

    • Mass Spectrometry Analysis: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS) to measure the isotopic enrichment of the precursor and its metabolic products.

    • Kinetic Modeling: Use the isotopic enrichment data to calculate the rates of appearance and conversion of the fatty acids.

Stable_Isotope_Workflow start Start administer Administer Stable Isotope Tracer start->administer collect Collect Blood Samples administer->collect extract Extract Lipids and Prepare FAMEs collect->extract analyze GC-MS Analysis for Isotopic Enrichment extract->analyze model Kinetic Modeling to Calculate Conversion Rates analyze->model end End model->end

Figure 5. Workflow for stable isotope tracer studies.

Conclusion

The metabolic pathways of this compound and alpha-linolenic acid are intricately linked through shared enzymatic machinery, leading to a competitive balance that has profound implications for human health. The preferential metabolism of this compound to arachidonic acid can contribute to a pro-inflammatory state, while the conversion of alpha-linolenic acid to EPA and DHA provides the substrates for potent anti-inflammatory and pro-resolving lipid mediators. The quantitative data on enzyme kinetics and conversion rates, coupled with an understanding of the downstream signaling pathways, provides a critical framework for researchers and drug development professionals seeking to modulate these pathways for therapeutic benefit. The experimental protocols outlined in this guide offer a starting point for further investigation into the complex and vital roles of these essential fatty acids.

References

Linoleic Acid: A Comprehensive Guide to Its Efficacy in Reversing Essential Fatty Acid Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of linoleic acid's performance in reversing essential fatty acid deficiency (EFAD) with other alternatives, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the subject.

Introduction to Essential Fatty Acid Deficiency

Essential fatty acids (EFAs) are polyunsaturated fatty acids that cannot be synthesized by the human body and must be obtained through diet. The two primary EFAs are this compound (LA), an omega-6 fatty acid, and alpha-linolenic acid (ALA), an omega-3 fatty acid. EFAD is a nutritional deficiency state that arises from inadequate intake of these essential nutrients. It can lead to a variety of clinical manifestations, including scaly dermatitis, alopecia (hair loss), poor wound healing, and impaired growth. Historically, EFAD was observed in patients on long-term fat-free parenteral nutrition and in infants fed formulas lacking EFAs.

The primary biochemical indicator of EFAD is an elevated ratio of eicosatrienoic acid (Mead acid, 20:3n-9) to arachidonic acid (AA, 20:4n-6), known as the triene/tetraene (T/T) ratio. In the absence of dietary this compound, the body synthesizes Mead acid from oleic acid. A T/T ratio greater than 0.2 is considered a key biochemical marker for EFAD.

Efficacy of this compound in Reversing EFAD: Experimental Data

This compound has been demonstrated to be highly effective in reversing both the clinical and biochemical signs of EFAD. Its administration, either orally or topically, leads to a reduction in the T/T ratio and resolution of physical symptoms.

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating the reversal of EFAD with this compound.

Study Subject EFAD Induction Method Treatment Duration Key Outcome (Triene/Tetraene Ratio) Reference
RatsFat-free dietAIN-93G diet (control)2-4 weeksMaintained at 0.01
RatsFat-free dietNo treatment2-4 weeksIncreased from <0.1 to 0.36 (2 weeks) and 0.44 (4 weeks)
RatsHydrogenated coconut oil dietNo treatment2-4 weeksIncreased from <0.1 to 0.36 (2 weeks) and 0.59 (4 weeks)
Human (19-year-old male)Fat-free intravenous hyperalimentationDaily topical application of this compound21 daysDecreased to normal levels
Human Adults (4)Fat-free total parenteral nutritionOral supplementation with safflower oil (rich in this compound)Not specifiedReversed the elevated T/T ratio (>0.4)

Comparison with Other Fatty Acids

While this compound is a potent agent for reversing EFAD, it is important to consider the roles of other fatty acids.

  • Alpha-Linolenic Acid (ALA): As the other essential fatty acid, ALA is also crucial for health. However, its deficiency symptoms and metabolic pathways differ from those of this compound. While both are essential, this compound is the direct precursor to arachidonic acid, the key tetraene in the T/T ratio. Therefore, for specifically reversing the biochemical markers of classic EFAD (elevated T/T ratio), this compound is more direct. Some studies suggest that ALA is less effective than LA in reversing the dermatological signs of EFAD.

  • Docosahexaenoic Acid (DHA) and Arachidonic Acid (AA): Studies in a murine model have shown that direct supplementation with the long-chain polyunsaturated fatty acids DHA and AA can also prevent and reverse biochemical EFAD. This highlights that the deficiency symptoms are ultimately due to the lack of these downstream metabolites.

Experimental Protocols

Induction of Essential Fatty Acid Deficiency in a Rodent Model

A common and effective method for inducing EFAD in rodents involves dietary manipulation.

Objective: To induce a state of essential fatty acid deficiency in rodents for experimental study.

Materials:

  • Weanling rats or mice

  • Control Diet (e.g., AIN-93G with soybean oil as the fat source)

  • EFAD Diet (e.g., AIN-93G with hydrogenated coconut oil, which is devoid of this compound, as the fat source, or a completely fat-free diet)

  • Metabolic cages for individual housing and monitoring

Procedure:

  • Acclimatization: Acclimate the animals to the housing facility for one week on a standard chow diet.

  • Group Assignment: Randomly assign animals to a control group and an EFAD group.

  • Dietary Intervention:

    • Provide the control group with the diet containing a source of this compound (e.g., soybean oil).

    • Provide the EFAD group with the diet lacking this compound (e.g., hydrogenated coconut oil based or fat-free).

  • Duration: Maintain the respective diets for a period of 8-14 weeks to establish a robust EFAD state. Biochemical signs of EFAD, such as an increased T/T ratio, can be observed as early as 2 weeks.

  • Monitoring: Monitor body weight, food intake, and the appearance of clinical signs of EFAD (e.g., scaly skin, poor growth) weekly.

  • Sample Collection: At the end of the study period, collect blood and tissues (e.g., liver, skin) for fatty acid analysis.

Analysis of Fatty Acid Profiles

Objective: To quantify the fatty acid composition of plasma or tissue samples to determine the triene/tetraene ratio.

Procedure:

  • Lipid Extraction: Extract total lipids from the collected samples using a standard method, such as the Folch method, with a chloroform:methanol solvent system.

  • Methylation: Convert the extracted fatty acids into fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride-methanol.

  • Gas Chromatography (GC): Separate and quantify the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.

  • Data Analysis: Identify and quantify the peaks corresponding to eicosatrienoic acid (20:3n-9) and arachidonic acid (20:4n-6) by comparing their retention times with known standards. Calculate the triene/tetraene ratio.

Mandatory Visualizations

Signaling Pathway of this compound

Linoleic_Acid_Signaling_Pathway cluster_enzymes LA This compound (18:2n-6) AA Arachidonic Acid (20:4n-6) LA->AA Elongation & Desaturation Prostanoids Prostanoids (Prostaglandins, Thromboxanes) AA->Prostanoids COX Pathway Leukotrienes Leukotrienes AA->Leukotrienes LOX Pathway Lipoxins Lipoxins AA->Lipoxins LOX Pathway EETs Epoxyeicosatrienoic Acids (EETs) AA->EETs CYP450 Pathway Desaturases_Elongases Δ6-desaturase, Elongase, Δ5-desaturase COX Cyclooxygenases (COX-1, COX-2) LOX Lipoxygenases (e.g., 5-LOX) CYP450 Cytochrome P450 Epoxygenases

Caption: this compound to Eicosanoid Signaling Pathway.

Experimental Workflow: Induction and Reversal of EFAD

EFAD_Workflow Start Start: Weanling Rodents Randomization Randomization Start->Randomization Control_Diet Control Diet (with this compound) Randomization->Control_Diet Control Group EFAD_Diet EFAD Diet (this compound Deficient) Randomization->EFAD_Diet Experimental Group Induction_Period Induction Period (2-14 weeks) Control_Diet->Induction_Period EFAD_Diet->Induction_Period EFAD_State EFAD State Achieved (Elevated T/T Ratio) Induction_Period->EFAD_State Treatment_Groups Treatment Groups EFAD_State->Treatment_Groups LA_Treatment This compound Supplementation (Oral or Topical) Treatment_Groups->LA_Treatment Alternative_Treatment Alternative Fatty Acid Supplementation Treatment_Groups->Alternative_Treatment Placebo Placebo/No Treatment Treatment_Groups->Placebo Reversal_Period Reversal Period LA_Treatment->Reversal_Period Alternative_Treatment->Reversal_Period Placebo->Reversal_Period Endpoint Endpoint Analysis: - T/T Ratio - Clinical Signs Reversal_Period->Endpoint

Caption: Experimental Workflow for EFAD Induction and Reversal.

Conclusion

The evidence strongly supports the efficacy of this compound in reversing essential fatty acid deficiency. Its role as a precursor to arachidonic acid is critical in normalizing the triene/tetraene ratio, the key biochemical marker of EFAD. Furthermore, both dietary and topical administration of this compound have been shown to effectively alleviate the clinical manifestations of this deficiency. While other fatty acids play important roles in overall health, this compound remains the cornerstone for the direct treatment of classic EFAD. The provided experimental protocols and diagrams offer a framework for researchers to further investigate the mechanisms and applications of this compound in health and disease.

A Comparative Guide to the Analytical Quantification of Linoleic Acid: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a critical component in various fields, including nutrition, pharmaceuticals, and cosmetics. Accurate quantification of this compound is paramount for quality control, formulation development, and research. The two most prominent analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-FID and HPLC-UV, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Validation Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Key Considerations
Precision (RSD%) ≤ 1.9%[1][2]≤ 2.5%[3]Both methods demonstrate good precision.
Recovery (%) 97.4% to 99.2%[1][2]90% to 106%[3]Comparable recovery rates are achievable with optimized extraction procedures.
Linearity (r²) > 0.99[4][5]> 0.99[3][6][7]Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.15 mg g⁻¹ of oil[4]3.16 mg L⁻¹[3]GC-FID generally offers lower detection limits.
Limit of Quantification (LOQ) 0.48 mg g⁻¹ of oil[4]6.84 mg L⁻¹[3]Consistent with LOD, GC-FID typically provides lower quantification limits.
Isomer Separation Can be challenging for cis/trans isomers.Superior for separation of cis/trans and positional isomers.[8]This is a significant advantage of HPLC for detailed fatty acid profiling.
Derivatization Generally required (esterification to FAMEs).[9]Can often be performed without derivatization.[10]The need for derivatization in GC adds an extra step to sample preparation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the quantification of this compound using GC-FID and HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method involves the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs) prior to analysis.

1. Sample Preparation (Esterification):

  • Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent system, such as a chloroform and methanol mixture.[11]

  • Saponification/Transesterification: The extracted lipids are saponified using a methanolic sodium hydroxide solution. This is followed by methylation using a catalyst such as boron trifluoride (BF₃) in methanol to form FAMEs.[5]

  • Extraction of FAMEs: The resulting FAMEs are then extracted with a non-polar solvent like hexane.

2. Chromatographic Conditions:

  • Gas Chromatograph: An Agilent Technologies 6890 N gas chromatograph or equivalent.[12]

  • Column: A capillary column suitable for FAME analysis, such as a DB-Fast FAME or OPTIMA-WAX column (e.g., 30m x 0.32mm x 0.25µm).[1][5]

  • Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.[12]

  • Oven Temperature Program: An initial temperature of 120°C held for 1 minute, then ramped to 200°C at 10°C/minute, and finally to 220°C at 4°C/minute.[12]

  • Carrier Gas: Hydrogen or Helium.[11]

  • Detector: Flame Ionization Detector (FID).

3. Data Analysis:

  • Identify the this compound methyl ester peak by comparing its retention time with that of a certified reference standard.

  • Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard. An internal standard, such as methyl nonadecanoate, can be used for improved accuracy.[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method can often be performed on underivatized fatty acids.

1. Sample Preparation:

  • Hydrolysis: Biological samples may be hydrolyzed with potassium hydroxide (KOH) in methanol and water.[13]

  • Acidification and Extraction: The hydrolyzate is acidified (e.g., with HCl), and the free fatty acids are extracted with a solvent like dichloromethane or hexane.[13]

  • Reconstitution: The solvent is evaporated, and the residue is reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, and a photodiode array (PDA) or UV detector.[13]

  • Column: A reverse-phase C18 column is commonly used. For improved separation of isomers, silver-ion HPLC (Ag+-HPLC) columns can be employed.[10][13]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 1% acetic acid (e.g., 85:5:10 v/v/v) is a suitable mobile phase.[3]

  • Flow Rate: Typically 1 mL/min.[3]

  • Detection: UV detection at 205 nm.[3]

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with a standard.

  • Quantify the this compound by constructing a calibration curve from the peak areas of known concentrations of the standard.

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the GC-FID and HPLC-UV analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization (to FAMEs) Saponification->Derivatization FAME_Extraction FAME Extraction Derivatization->FAME_Extraction Injection Injection FAME_Extraction->Injection GC_Separation GC Separation Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Data_Acquisition Data Acquisition FID_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Hydrolysis Hydrolysis (optional) Sample->Hydrolysis Extraction Extraction of Free Fatty Acids Hydrolysis->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Injection Reconstitution->Injection HPLC_Separation HPLC Separation Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

A Comparative Analysis of Cis and Trans Isomers of Linoleic Acid: Metabolic and Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct physiological impacts of cis and trans isomers of linoleic acid, with a focus on conjugated this compound (CLA) and the oleic-elaidic acid pairing. This guide synthesizes experimental data to highlight their differential effects on metabolic regulation and inflammatory signaling.

The spatial arrangement of atoms around the double bonds in fatty acids, known as cis-trans isomerism, leads to profound differences in their physical properties and biological activities. While cis isomers are the most common form in nature, trans isomers, found in partially hydrogenated oils and to a lesser extent in ruminant products, have been a subject of intense research due to their health implications. This guide provides a detailed comparison of the effects of key cis and trans isomers of this compound, supported by experimental data, to elucidate their distinct roles in cellular and systemic processes.

Data Presentation: Quantitative Comparison of Isomer Effects

The following tables summarize the quantitative effects of cis and trans isomers of this compound on key metabolic and inflammatory markers, as observed in various experimental models.

Table 1: Comparative Effects of CLA Isomers on Metabolic Parameters
Parametercis-9, trans-11 CLA (c9,t11-CLA)trans-10, cis-12 CLA (t10,c12-CLA)Experimental ModelReference
Serum TriacylglycerolDecreased (P = 0.01)No significant effectob/ob Mice[1]
Serum Non-Esterified Fatty Acids (NEFA)Decreased (P = 0.05)No significant effectob/ob Mice[1]
Serum GlucoseNo significant effectIncreased (P = 0.025)ob/ob Mice[1]
Serum InsulinNo significant effectIncreased (P = 0.01)ob/ob Mice[1]
LDL:HDL Cholesterol RatioDecreasedIncreasedHealthy Humans[2]
Total Cholesterol:HDL Cholesterol RatioDecreasedIncreasedHealthy Humans[2]
Body FatNo significant effectReducedHealthy Humans[2]
Insulin SensitivityDecreased by 15% (P < 0.05)Causes insulin resistanceObese Men / ob/ob Mice[1][3]
Hepatic SREBP-1c mRNAReduced (P = 0.0045)No significant effectob/ob Mice[1]
Hepatic LXRα mRNAReduced (P = 0.019)No significant effectob/ob Mice[1]
Adipose Tissue SREBP-1c mRNAIncreased (P = 0.0162)No significant effectob/ob Mice[1]
Table 2: Comparative Effects of Oleic Acid (cis) and Elaidic Acid (trans) on Cellular Markers
ParameterOleic Acid (cis-9-Octadecenoic Acid)Elaidic Acid (trans-9-Octadecenoic Acid)Experimental ModelReference
Insulin-Stimulated 2-Deoxyglucose UptakeIncreasedNo effectC2C12 Myotubes[4][5]
IL-6 ExpressionIncreased (dose-dependent)No effectC2C12 Myotubes[4][5]
TNF-α ExpressionNo effectIncreasedC2C12 Myotubes[4][5]
IL-15 mRNA LevelsUnaffectedReduced by ~25% (at 100 & 500 μM)C2C12 Myotubes[5]
Resistin Gene ExpressionDecreased by 28%No effect3T3-L1 Adipocytes[5]
Adiponectin Gene ExpressionIncreased by 25%No effect3T3-L1 Adipocytes[5]
Table 3: Effects of CLA Isomers on Inflammatory Markers and Lipid Peroxidation
Parametercis-9, trans-11 CLA (c9,t11-CLA)trans-10, cis-12 CLA (t10,c12-CLA)Experimental ModelReference
TNF-α mRNA TranscriptionSignificantly down-regulatedInduces inflammatory genesCaco-2 Cells / Human Adipocytes[6][7][8]
IL-12 mRNA TranscriptionSignificantly down-regulatedNot reportedCaco-2 Cells[7][8]
IL-6 mRNA TranscriptionSignificantly down-regulatedIncreasedCaco-2 Cells / Human Adipocytes[6][7][8]
IL-8, IL-1β, COX-2 mRNANot reportedIncreasedHuman Adipocytes[6]
Urinary 8-iso-Prostaglandin F(2alpha) (Lipid Peroxidation)Increased by 50% (P < 0.01)Induces lipid peroxidationObese Men[3][9]
Urinary 15-keto-dihydro-Prostaglandin F(2alpha) (Inflammation)Increased by 15% (P < 0.05)Not reportedObese Men[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Cell Culture and Treatment
  • C2C12 Myotube Differentiation and Treatment: Mouse C2C12 myoblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. To induce differentiation into myotubes, the medium was switched to DMEM with 2% horse serum. Differentiated myotubes were then treated with either oleic acid or elaidic acid (typically 20-500 μM) or a vehicle control (e.g., 0.2% dimethyl sulfoxide) for 24 hours before analysis.[4][5]

  • 3T3-L1 Adipocyte Differentiation and Treatment: 3T3-L1 preadipocytes were grown to confluence and differentiation was induced using a cocktail typically containing 3-isobutyl-1-methylxanthine, dexamethasone, and insulin. After differentiation, the cells were maintained in a medium containing insulin and fetal bovine serum. Mature adipocytes were then treated with oleic acid or elaidic acid (e.g., 100 μM) for 24 hours.[5]

  • Human Adipocyte Culture: Primary human preadipocytes were isolated from adipose tissue and cultured. Differentiation into adipocytes was induced using a specialized medium. Differentiated adipocytes were then treated with trans-10, cis-12 CLA (e.g., 50 μM) or a vehicle control (BSA) for specified durations (e.g., 12 or 24 hours) to assess inflammatory responses.[6]

Biochemical and Molecular Assays
  • Gene Expression Analysis (Real-Time Quantitative PCR): Total RNA was extracted from treated cells, and cDNA was synthesized. Real-time qPCR was performed using specific primers for target genes (e.g., IL-6, TNF-α, adiponectin, resistin, SREBP-1c, LXRα) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[1][4][5]

  • Protein Analysis (ELISA and Western Blot): Secreted proteins like IL-6 and TNF-α in the cell culture medium were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5] Cellular protein levels and phosphorylation status of signaling molecules (e.g., MAPK) were determined by Western blotting using specific antibodies.[6]

  • Glucose Uptake Assay: Insulin-stimulated glucose uptake in C2C12 myotubes was measured using radiolabeled 2-deoxy-D-glucose. Cells were pretreated with fatty acids, followed by insulin stimulation and incubation with 2-deoxy-[³H]-glucose. The radioactivity incorporated into the cells was then measured.[4][5]

  • Lipid Peroxidation Measurement: In vivo lipid peroxidation was assessed by measuring the urinary levels of 8-iso-prostaglandin F(2alpha), a stable marker of oxidative stress, using immunoassays.[3][9]

Animal Studies
  • Mouse Models: Genetically obese (ob/ob) mice or C57Bl/6J mice were fed diets supplemented with specific CLA isomers (e.g., 0.8% of the diet) or a control diet for several weeks.[1][10] Blood samples were collected to measure serum levels of glucose, insulin, and lipids. Tissues such as the liver and adipose tissue were harvested for gene and protein expression analysis.[1][10]

  • Human Intervention Studies: Healthy or obese male subjects were supplemented with purified CLA isomers (e.g., 3 g/day of c9,t11-CLA) or a placebo (e.g., olive oil) in randomized, double-blind, controlled trials.[2][3] Parameters such as insulin sensitivity (using hyperinsulinemic-euglycemic clamp), body composition, blood lipid profiles, and urinary markers of inflammation and oxidative stress were measured before and after the intervention period.[2][3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_c9t11 cis-9, trans-11 CLA cluster_t10c12 trans-10, cis-12 CLA c9t11 c9,t11-CLA LXRalpha_c9 LXRα c9t11->LXRalpha_c9 Inhibits SREBP1c_c9 SREBP-1c LXRalpha_c9->SREBP1c_c9 Activates Lipogenesis_c9 Hepatic Lipogenesis SREBP1c_c9->Lipogenesis_c9 Promotes t10c12 t10,c12-CLA Adipocytes Adipocytes t10c12->Adipocytes Activates Inflammatory_Mediators IL-6, IL-8, TNF-α Adipocytes->Inflammatory_Mediators Secretes Insulin_Resistance Insulin Resistance Inflammatory_Mediators->Insulin_Resistance Induces

Caption: Differential signaling of CLA isomers.

G cluster_workflow Cell-Based Experimental Workflow cluster_assays Assays start Cell Culture (e.g., C2C12 Myoblasts) diff Induce Differentiation (e.g., with horse serum) start->diff treat Treat with Fatty Acid Isomers (cis vs. trans) diff->treat analysis Analysis treat->analysis qpcr Gene Expression (qPCR) analysis->qpcr elisa Protein Secretion (ELISA) analysis->elisa glucose Glucose Uptake analysis->glucose

Caption: Typical in vitro experimental workflow.

G cluster_metabolism Differential Metabolic Fates cis_LA cis-Linoleic Acid Membrane Cell Membrane Fluidity cis_LA->Membrane Increases Signaling Cell Signaling cis_LA->Signaling Modulates Metabolic_Pathways Metabolic Pathways cis_LA->Metabolic_Pathways Favors specific pathways trans_LA trans-Linoleic Acid trans_LA->Membrane Decreases trans_LA->Signaling Alters trans_LA->Metabolic_Pathways Diverts metabolic flow

Caption: Isomer-specific metabolic impact.

References

A Researcher's Guide to Linoleic Acid Metabolites in Cell Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid mediators in cellular signaling is paramount. This guide provides an objective comparison of the signaling functions of linoleic acid (LA) metabolites, contrasting them with the well-characterized pathways of omega-3 fatty acid derivatives. Supported by experimental data, this document aims to validate and clarify the role of these molecules in critical biological processes.

This compound, an essential omega-6 polyunsaturated fatty acid, is a precursor to a cascade of bioactive signaling molecules. Its metabolism gives rise to a series of downstream products, including arachidonic acid (AA), which is a key substrate for the synthesis of potent eicosanoids.[1][2] These signaling molecules are pivotal in regulating inflammation and various cellular responses. In contrast, omega-3 fatty acids, such as alpha-linolenic acid (ALA), are precursors to anti-inflammatory and pro-resolving mediators.[3][4] The balance between omega-6 and omega-3 derived metabolites is crucial for maintaining cellular homeostasis.

This guide will delve into a comparative analysis of the signaling pathways activated by these distinct classes of lipid mediators, present quantitative data on their effects, and provide detailed experimental protocols for their study.

Comparative Analysis of Signaling Potency

The biological effects of this compound metabolites are often contrasted with those derived from omega-3 fatty acids, particularly in the context of inflammation. Metabolites of arachidonic acid, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), are generally considered pro-inflammatory, while metabolites of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), like prostaglandin E3 (PGE3) and resolvin D1, are known for their anti-inflammatory and pro-resolving properties.[5][6][7]

Metabolite Precursor Fatty Acid Primary Receptor(s) Key Signaling Pathway(s) Activated Reported EC50/Effective Concentration Primary Biological Effect
Prostaglandin E2 (PGE2) Arachidonic Acid (from LA)EP1, EP2, EP3, EP4 (GPCRs)PKA, PKC, Ca2+ mobilization, MAPK/ERK1-100 nM (Receptor dependent)Pro-inflammatory, Pain, Fever
Leukotriene B4 (LTB4) Arachidonic Acid (from LA)BLT1, BLT2 (GPCRs)Ca2+ mobilization, PI3K/Akt, MAPK/ERK0.1-10 nMChemoattractant, Pro-inflammatory
9-HODE This compoundGPR132 (G2A)MAPK/ERK1-10 µMPro-inflammatory, Oxidative Stress
13-HODE This compoundPPARγ, BLT receptorsVaries by receptor (e.g., ERK, CREB)1-15 µMPro-proliferative or Pro-apoptotic (context-dependent)[8]
Resolvin D1 Docosahexaenoic Acid (DHA)ALX/FPR2, GPR32 (GPCRs)Inhibition of NF-κB, Upregulation of SOCS20.1-1 nMPro-resolving, Anti-inflammatory
Lipoxin A4 Arachidonic Acid (via 15-LOX)ALX/FPR2 (GPCR)Inhibition of NF-κB, Inhibition of LTB4 signaling0.1-10 nMPro-resolving, Anti-inflammatory

HODE: Hydroxyoctadecadienoic acid, PPARγ: Peroxisome proliferator-activated receptor gamma, BLT: Leukotriene B4 receptor, GPCR: G protein-coupled receptor, PKA: Protein kinase A, PKC: Protein kinase C, MAPK/ERK: Mitogen-activated protein kinase/Extracellular signal-regulated kinase, PI3K/Akt: Phosphatidylinositol 3-kinase/Protein kinase B, NF-κB: Nuclear factor kappa-light-chain-enhancer of activated B cells, SOCS2: Suppressor of cytokine signaling 2. EC50 values are approximate and can vary based on the cell type and assay conditions.

Signaling Pathways and Experimental Workflows

The signaling cascades initiated by this compound metabolites often involve G protein-coupled receptors (GPCRs) and nuclear receptors, leading to the activation of downstream kinase pathways such as the MAPK/ERK and PI3K/Akt pathways.[8] In contrast, omega-3 derived mediators often exert their effects by actively inhibiting pro-inflammatory signaling and promoting the resolution of inflammation.

This compound Metabolite Signaling Pathway

Linoleic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Linoleic_Acid This compound Arachidonic_Acid Arachidonic Acid Linoleic_Acid->Arachidonic_Acid Metabolism COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX GPCR GPCR (e.g., EP, BLT) PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway GPCR->MAPK_ERK PGE2_LTB4 PGE2 / LTB4 COX_LOX->PGE2_LTB4 PGE2_LTB4->GPCR NF_kB NF-κB Activation PI3K_Akt->NF_kB MAPK_ERK->NF_kB Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression

Signaling cascade of pro-inflammatory this compound metabolites.
Omega-3 Fatty Acid Metabolite Signaling Pathway (Anti-inflammatory)

Omega3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Omega3_FA Omega-3 FAs (EPA, DHA) Resolvins_Protectins Resolvins / Protectins Omega3_FA->Resolvins_Protectins Metabolism Resolvin_Receptor Resolvin Receptor (e.g., ALX/FPR2) NF_kB_Inhibition Inhibition of NF-κB Pathway Resolvin_Receptor->NF_kB_Inhibition Resolvins_Protectins->Resolvin_Receptor Anti_inflammatory_Genes Anti-inflammatory Gene Expression NF_kB_Inhibition->Anti_inflammatory_Genes

Anti-inflammatory signaling pathway of omega-3 fatty acid metabolites.
Experimental Workflow: Eicosanoid Quantification by LC-MS/MS

Experimental_Workflow Sample_Collection 1. Biological Sample (Plasma, Cells, Tissue) Extraction 2. Solid Phase or Liquid-Liquid Extraction Sample_Collection->Extraction LC_Separation 3. Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection 4. Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis 5. Quantification and Data Analysis MS_Detection->Data_Analysis

General workflow for the quantification of eicosanoids.

Detailed Experimental Protocols

Protocol 1: Quantification of Eicosanoids by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of a broad range of eicosanoids from biological matrices.[9][10][11]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Materials: C18 SPE columns, methanol, ethanol, hexane, ethyl acetate, 2M HCl, internal standards (deuterated eicosanoids).

  • Procedure:

    • Acidify plasma, urine, or tissue homogenate to a pH of approximately 3.5 with 2M HCl.

    • Add a mixture of deuterated internal standards to the sample.

    • Condition the C18 SPE column by washing with 10 mL of ethanol followed by 10 mL of deionized water.

    • Load the acidified sample onto the column.

    • Wash the column sequentially with 10 mL of water, 10 mL of 15% ethanol, and 10 mL of hexane.

    • Elute the eicosanoids with 10 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% acetic acid or formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% acetic acid or formic acid.[12]

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to resolve the various eicosanoids.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each eicosanoid and internal standard.

    • Optimize cone voltage and collision energy for each analyte to achieve maximum sensitivity.

3. Data Analysis

  • Generate a calibration curve for each eicosanoid using the peak area ratios of the analyte to its corresponding deuterated internal standard.

  • Quantify the concentration of each eicosanoid in the samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the results to the initial sample volume or protein concentration.

Protocol 2: Measurement of Prostaglandin E2 (PGE2) by ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of PGE2 in biological fluids.[13][14][15]

1. Principle

This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of PGE2 conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) for a limited number of binding sites on a PGE2-specific antibody coated on a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of PGE2 in the sample.

2. Procedure

  • Sample and Standard Preparation:

    • Prepare a series of PGE2 standards of known concentrations in the appropriate assay buffer.

    • Dilute samples as necessary in the assay buffer. For cell culture supernatants, it is recommended to use the same culture medium for the standard curve.

  • Assay:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the PGE2-enzyme conjugate to each well.

    • Add the PGE2-specific antibody to each well to initiate the competitive binding reaction.

    • Incubate the plate for a specified time (e.g., 2 hours) at room temperature with gentle shaking.

  • Washing:

    • Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition and Incubation:

    • Add the enzyme substrate to each well.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) to allow for color development.

  • Stopping the Reaction and Reading:

    • Add a stop solution to each well to terminate the enzymatic reaction.

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for HRP with TMB substrate) using a microplate reader.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Western Blotting for MAPK/ERK Activation

This protocol details the detection of phosphorylated (activated) ERK1/2, a key downstream target in many this compound metabolite signaling pathways.[16][17]

1. Cell Lysis and Protein Quantification

  • Materials: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit.

  • Procedure:

    • Treat cells with the desired concentration of the this compound metabolite for the appropriate time.

    • Wash cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

2. SDS-PAGE and Protein Transfer

  • Materials: Polyacrylamide gels, SDS-PAGE running buffer, transfer buffer, PVDF or nitrocellulose membrane, methanol.

  • Procedure:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting

  • Materials: Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST), primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2), HRP-conjugated secondary antibody, enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

4. Detection

  • Procedure:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

5. Data Analysis

  • Quantify the band intensities using densitometry software.

  • Express the level of ERK1/2 phosphorylation as the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal.

References

Unraveling the Cellular Response: A Comparative Transcriptomic Analysis of Linoleic Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different fatty acids is paramount. This guide provides an objective comparison of the transcriptomic effects of linoleic acid versus other key fatty acids, supported by experimental data from recent studies. We delve into the distinct gene expression profiles and signaling pathways modulated by these lipids, offering valuable insights for therapeutic development and disease modeling.

I. Comparative Transcriptomic Profiles

The transcriptomic landscape of cells treated with this compound (LA) reveals a distinct signature when compared to other fatty acids such as palmitic acid (PA), arachidonic acid (AA), and oleic acid (OA). These differences underscore the specific biological roles and signaling cascades initiated by each fatty acid.

A recent study on SZ95 sebocytes demonstrated that gene expression changes induced by LA were largely distinct from those caused by PA.[1][2] While LA treatment influenced genes related to cholesterol biosynthesis, androgen and nuclear receptor signaling, keratinization, and lipid homeostasis, these pathways were not similarly affected by PA.[1][2] Interestingly, both LA and its derivative, AA, led to the downregulation of a common set of genes involved in lipid metabolism and immune functions.[1]

In another comparative study using skeletal muscle, transcriptomic analysis of Nellore steers showed that extreme values of oleic acid (OA) and conjugated this compound (CLA) were associated with a large number of differentially expressed genes (1134 and 872 DEGs, respectively). In contrast, this compound (LA), stearic acid (SA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) had a much smaller impact on the transcriptome under the studied conditions.[3]

The following tables summarize the key differentially expressed genes and affected pathways from these comparative studies.

Table 1: Differentially Expressed Genes in SZ95 Sebocytes Treated with this compound vs. Palmitic Acid and Arachidonic Acid
Fatty AcidUpregulated Genes/PathwaysDownregulated Genes/Pathways
This compound (LA) Cholesterol biosynthesis, Androgen signaling, Nuclear receptor signaling, Keratinization, Lipid homeostasis, DifferentiationLipid metabolism, Immune functions (shared with AA)
Palmitic Acid (PA) Distinct gene set from LADistinct gene set from LA
Arachidonic Acid (AA) Limited unique gene regulationLipid metabolism, Immune functions (shared with LA)

Data sourced from studies on human SZ95 sebocytes.[1][2]

Table 2: Differentially Expressed Genes in Skeletal Muscle Associated with Extreme Fatty Acid Content
Fatty AcidNumber of Differentially Expressed Genes (DEGs)Key Affected Pathways/Genes
Oleic Acid (OA) 1134Oxidative phosphorylation, Mitochondrial dysfunction, PPARGC1A, FOXO1
Conjugated this compound (CLA) 872Epidermal growth factor receptor (EGFR) signaling
Palmitic Acid (PA) 123-
This compound (LA) 0-
Docosahexaenoic Acid (DHA) 4-
Eicosapentaenoic Acid (EPA) 5-

Data from transcriptomic analysis of skeletal muscle in Nellore steers.[3]

II. Experimental Protocols

The methodologies employed in these transcriptomic studies are crucial for interpreting the results. Below are detailed protocols from the key cited experiments.

A. Transcriptomic Analysis of Fatty Acid-Treated Sebocytes
  • Cell Line: Human SZ95 sebocytes.[1][2]

  • Fatty Acid Treatment: Cells were treated with this compound (LA), palmitic acid (PA), or arachidonic acid (AA).

  • RNA Extraction and Sequencing: Total RNA was extracted from the treated cells. RNA sequencing was performed to analyze the global gene expression profiles.

  • Data Analysis: Differentially expressed genes between the different treatment groups were identified. Functional annotation and pathway analysis were conducted to determine the biological processes affected by each fatty acid.

B. Skeletal Muscle Transcriptome Analysis in Cattle
  • Study Population: 164 Nellore steers.[3]

  • Sample Collection: Skeletal muscle samples were collected.

  • Fatty Acid Analysis: The content of various fatty acids, including oleic acid, palmitic acid, stearic acid, this compound, conjugated this compound, eicosapentaenoic acid, and docosahexaenoic acid, was measured in the muscle samples.

  • Transcriptome Analysis: RNA was extracted from muscle samples with extreme high and low values for each fatty acid. RNA sequencing was performed to identify differentially expressed genes associated with the different fatty acid profiles.[3]

  • Functional Analysis: Functional annotation and enrichment analysis were performed on the differentially expressed genes to identify key biological pathways.[3]

III. Signaling Pathways and Experimental Workflows

The differential transcriptomic profiles induced by this compound and other fatty acids are a reflection of their engagement with distinct cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for comparative transcriptomics and a key signaling pathway often implicated in fatty acid metabolism.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_data_analysis Data Analysis A Cell Seeding B Fatty Acid Treatment (this compound vs. Others) A->B C RNA Extraction B->C D Library Preparation C->D E High-Throughput Sequencing D->E F Read Alignment & Quantification E->F G Differential Gene Expression Analysis F->G H Pathway & Functional Enrichment Analysis G->H I Biological Insights H->I Comparative Analysis & Interpretation

A generalized workflow for comparative transcriptomic analysis of fatty acid-treated cells.

PPAR_Signaling_Pathway PPAR Signaling Pathway Fatty_Acids Fatty Acids (e.g., this compound, Oleic Acid) PPAR PPARs (Peroxisome Proliferator-Activated Receptors) Fatty_Acids->PPAR Ligand Binding RXR RXR (Retinoid X Receptor) PPAR->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to DNA Target_Genes Target Gene Expression (Lipid Metabolism, Inflammation, etc.) PPRE->Target_Genes Transcriptional Regulation

The PPAR signaling pathway is a key regulator of lipid metabolism and is often modulated by fatty acids.

IV. Conclusion

The comparative transcriptomic analyses presented here highlight the highly specific cellular responses to different fatty acids. This compound elicits a unique gene expression profile compared to saturated and other unsaturated fatty acids, particularly in the context of skin cell biology. In skeletal muscle, the impact of this compound on the transcriptome appears less pronounced than that of oleic acid and conjugated this compound. These findings underscore the importance of considering the specific fatty acid and cellular context when investigating lipid-mediated signaling and its implications for health and disease. Future research should aim to standardize experimental conditions to facilitate more direct comparisons and a deeper understanding of the intricate roles of these essential nutrients.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Linoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Proper disposal of all chemicals, including seemingly benign substances like linoleic acid, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of your personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not generally classified as a hazardous substance, it is prudent to handle all chemicals with care.[1][2][3]

Recommended PPE:

  • Nitrile or neoprene gloves

  • Safety goggles

  • A lab coat

Work in a well-ventilated area, preferably within a fume hood, especially when handling larger quantities or creating potential aerosols.[4]

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "this compound." If it is mixed with other substances, identify all components and their approximate percentages.[5]

  • Segregate: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases.[6] Keep it in a dedicated and clearly labeled waste container.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a clean, leak-proof container made of a material that is compatible with this compound, such as high-density polyethylene (HDPE) or glass. The container must have a secure screw-top cap.[5][6]

  • Label Correctly: The label must be clear, legible, and facing outwards. Include the following information:[5][7]

    • The words "Hazardous Waste" (as a general laboratory practice)

    • The full chemical name: "this compound" (no abbreviations or formulas)

    • Associated hazards (e.g., "Combustible")

    • The date you first added waste to the container

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation (e.g., a specific benchtop or a designated area within a fume hood).[5][7]

  • Secure Storage: Keep the container tightly closed except when adding waste.[5][8] Store the SAA away from heat sources, direct sunlight, and incompatible chemicals.[6]

  • Regular Inspection: Inspect the SAA weekly for any signs of leaks or container degradation.[5]

Step 4: Disposal of Empty Containers

  • Non-Acutely Hazardous Waste Containers: A container that held only this compound can typically be disposed of as regular trash after ensuring all contents have been removed to the fullest extent possible.[9]

  • Deface Labels: Before discarding, deface or remove all chemical labels from the empty container.[9]

  • Acutely Hazardous Waste Mixtures: If the this compound was mixed with an acutely hazardous substance, the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

Step 5: Arranging for Final Disposal

  • Contact Your Institution's Environmental Health & Safety (EH&S) Office: Do not dispose of this compound down the drain.[1][9] Due to its low water solubility, it is not suitable for sewer disposal.[2]

  • Follow Institutional Procedures: Your institution's EH&S office will have specific procedures for the collection and disposal of chemical waste. They will arrange for pickup by a licensed hazardous waste disposal service.[9][10]

Spill Cleanup Protocol

In the event of a this compound spill, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area.[11] Ensure adequate ventilation.[12]

  • Contain the Spill: Cover drains to prevent the substance from entering the sewer system.[1]

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial absorbent pad, to soak up the spilled liquid.[11][12]

  • Collect the Waste: Carefully scoop the absorbent material and place it into a labeled, sealable container for disposal as chemical waste.

  • Clean the Area: Decontaminate the affected surface with a suitable solvent (e.g., ethanol) and then wash with soap and water.[11] Dispose of all cleaning materials as hazardous waste.

Quantitative Data for Laboratory Waste Management

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are not specific to this compound but represent standard laboratory practice.

ParameterGuidelineCitation
Maximum SAA Volume 55 gallons of hazardous waste[7]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kilogram of solid[7]
Time Limit for Full SAA Container Removal Within 3 calendar days of being full[5][7]
Maximum Storage Time for Partially Filled SAA Container Up to 12 months from the start date[7]
Acid Neutralization Quantity Limit (In-Lab) ≤ 25 mL of concentrated acid (must be diluted 10:1)[13]
Post-Neutralization Flush Ratio (for drain disposal) At least 20 parts water to 1 part neutralized solution[13]

Below is a flowchart illustrating the decision-making process for the proper disposal of this compound.

Linoleic_Acid_Disposal_Workflow cluster_start Start cluster_ppe Safety First cluster_identification Identification & Segregation cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal cluster_end Completion start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Is the waste pure This compound? ppe->identify mix Identify all components and percentages identify->mix No segregate Segregate from other waste streams identify->segregate Yes mix->segregate container Select a compatible, leak-proof container with a screw-top cap segregate->container label_container Label container with: 'Hazardous Waste' 'this compound' Hazards Date container->label_container saa Store in a designated Satellite Accumulation Area (SAA) label_container->saa inspect Inspect SAA weekly for leaks saa->inspect full Is the container full? inspect->full contact_ehs Contact EH&S for waste pickup full->contact_ehs Yes continue_storage Continue to store (max 1 year) full->continue_storage No end Waste Collected by Licensed Service contact_ehs->end continue_storage->full

Caption: this compound Disposal Workflow.

References

Comprehensive Safety and Handling Guide for Linoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling linoleic acid in a laboratory setting. It is designed to ensure the safety of researchers, scientists, and drug development professionals by offering clear, step-by-step guidance. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate it can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, adopting a cautious approach and adhering to the following protective measures is strongly recommended.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.

Protection Type Equipment Specifications and Rationale
Eye/Face Protection Safety glasses with side shields or chemical safety gogglesEssential to prevent splashes and contact with eyes. Goggles provide a more complete seal.[3][4][5]
Skin Protection Chemical-resistant gloves (Nitrile or Butyl Rubber)Wear suitable gloves tested to EN 374 standards.[4] Nitrile gloves offer good resistance to a variety of chemicals and are a common choice for laboratory work.[6] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1][3][7]
Laboratory coat or chemical-resistant apron/suitA lab coat should be worn to protect against incidental skin contact.[3][5] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection Not typically required under normal useUse in a well-ventilated area, such as a chemical fume hood, is generally sufficient.[3][4][5][8]
NIOSH-approved respiratorRequired when there is a risk of generating aerosols or mists, or if working in a poorly ventilated space.[4] A half-face respirator with an organic vapor/acid gas cartridge is recommended in these situations.[8][9]

Operational and Disposal Plans

Following a structured plan for handling and disposal minimizes risks and ensures a safe laboratory environment.

Pre-Handling and Storage
  • Procurement and Storage : Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5][7] Protect it from direct sunlight.[2][9] Some suppliers recommend refrigeration (below 4°C/39°F).[2][9]

  • Area Preparation : Ensure a clean and organized workspace. All handling of open containers should be performed inside a certified chemical fume hood to ensure adequate ventilation.[3][5]

  • Safety Equipment Check : Before starting work, confirm that safety showers and eyewash stations are accessible and operational.[5]

Safe Handling Protocol
  • Don PPE : Put on all required personal protective equipment as detailed in the table above.

  • Dispensing : Carefully dispense the required amount of this compound, avoiding splashes. Keep the container sealed when not in use.[3]

  • Avoid Inhalation and Contact : Handle the substance in a way that minimizes the generation of mists or aerosols.[4] Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

  • General Hygiene : Do not eat, drink, or smoke in the handling area.[7] Always wash hands with soap and water after handling is complete.[3]

Accidental Spill and Exposure Plan
  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[3][8]

    • Collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[3][9]

    • Clean the spill area with a solvent like alcohol, followed by a thorough wash with soap and water.[9]

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[4][5][8]

  • Exposure First Aid :

    • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][9]

    • Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[5][9]

    • Inhalation : Move the individual to fresh air. If symptoms like coughing or difficulty breathing occur, seek medical attention.[8][9]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical advice if symptoms persist.[4][8]

Waste Disposal Plan
  • Waste Collection : All waste materials, including excess this compound and contaminated items (e.g., absorbent materials, gloves, paper towels), must be collected in a clearly labeled, sealed container suitable for chemical waste.

  • Regulatory Compliance : Dispose of the waste in accordance with all local, state, and federal regulations.[5][7] Do not pour this compound down the drain.[3][4]

  • Consultation : If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4]

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal cluster_spill Spill Response prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe dispense Dispense this compound don_ppe->dispense Start Work perform_exp Perform Experiment dispense->perform_exp storage Store Securely perform_exp->storage collect_waste Collect All Waste in Labeled Container perform_exp->collect_waste clean_area Decontaminate & Clean Work Area perform_exp->clean_area dispose Dispose via EHS Guidelines collect_waste->dispose doff_ppe Doff PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill_event Spill Occurs contain_spill Contain & Absorb Spill spill_event->contain_spill spill_waste Collect Spill Waste contain_spill->spill_waste spill_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linoleic Acid
Reactant of Route 2
Linoleic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.